Technical Documentation Center

2-Chloro-10H-phenothiazin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-10H-phenothiazin-3-ol
  • CAS: 16770-99-3

Core Science & Biosynthesis

Foundational

2-Chloro-10H-phenothiazin-3-ol chemical structure and physical properties

For Researchers, Scientists, and Drug Development Professionals Introduction: The Phenothiazine Scaffold and Its Significance The phenothiazine core, a tricyclic heterocyclic system, is a cornerstone in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenothiazine Scaffold and Its Significance

The phenothiazine core, a tricyclic heterocyclic system, is a cornerstone in medicinal chemistry, giving rise to a plethora of drugs with diverse therapeutic applications.[1] First synthesized in 1883, phenothiazine derivatives have become indispensable in the treatment of psychosis, with chlorpromazine being a landmark discovery in the 1950s.[1] Beyond their well-established antipsychotic effects, which are primarily mediated through dopamine receptor antagonism, phenothiazines exhibit a broad spectrum of biological activities, including antiemetic, antihistaminic, and, more recently discovered, anticancer and antimicrobial properties.[1] The unique butterfly-like conformation of the phenothiazine nucleus and the potential for substitution at various positions allow for the fine-tuning of its pharmacological profile. This guide focuses on a specific derivative, 2-Chloro-10H-phenothiazin-3-ol, providing a detailed exploration of its chemical structure, physical properties, a plausible synthetic route, and potential applications in drug discovery and development.

Chemical Structure and Identification

The chemical identity of 2-Chloro-10H-phenothiazin-3-ol is defined by the following key identifiers:

IdentifierValue
IUPAC Name 2-Chloro-10H-phenothiazin-3-ol
CAS Number 16770-99-3
Molecular Formula C₁₂H₈ClNOS
Molecular Weight 249.72 g/mol
Canonical SMILES C1=CC=C2C(=C1)NC3=C(S2)C=C(C(=C3)Cl)O
InChI Key InChI=1S/C12H8ClNOS/c13-9-5-12-10(6-15)16-11-4-2-1-3-8(11)14-7(9)12/h1-6,14-15H

The structure consists of a central phenothiazine ring system with a chlorine atom substituted at the 2-position and a hydroxyl group at the 3-position. The nitrogen at the 10-position is unsubstituted.

Physical and Chemical Properties

PropertyPredicted Value/Characteristic
Appearance Likely a crystalline solid.
Melting Point Expected to be higher than that of 2-Chlorophenothiazine (196-200 °C) due to the presence of the hydroxyl group, which can participate in hydrogen bonding.
Boiling Point High, characteristic of a polycyclic aromatic compound.
Solubility Expected to have low solubility in water and higher solubility in organic solvents such as ethanol, acetone, and DMSO. The hydroxyl group may slightly increase its polarity compared to 2-Chlorophenothiazine.
pKa The phenolic hydroxyl group will be weakly acidic.

Synthesis of 2-Chloro-10H-phenothiazin-3-ol: A Plausible Pathway

A direct, documented synthesis of 2-Chloro-10H-phenothiazin-3-ol is not readily found in the chemical literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of the 2-chlorophenothiazine core and subsequent aromatic hydroxylation.

Part 1: Synthesis of the Precursor, 2-Chlorophenothiazine

The key starting material for the synthesis of the target molecule is 2-chlorophenothiazine. A common method for its preparation involves the cyclization of a substituted diphenylamine.

Experimental Protocol: Synthesis of 2-Chlorophenothiazine

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a gas outlet, combine m-chlorodiphenylamine and elemental sulfur.

  • Catalyst Addition: Add a catalytic amount of iodine to the mixture.

  • Heating: Gradually heat the reaction mixture. The reaction is typically initiated at temperatures around 120-140°C. The evolution of hydrogen sulfide gas will be observed.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress until the evolution of hydrogen sulfide ceases.

  • Work-up: Cool the reaction mixture and dissolve the crude product in a suitable solvent, such as chlorobenzene.

  • Purification: Decolorize the solution with activated charcoal and purify the product by recrystallization.

Synthesis_of_2_Chlorophenothiazine m_chloro m-Chlorodiphenylamine intermediate Reaction Mixture m_chloro->intermediate sulfur Sulfur (S₈) sulfur->intermediate iodine Iodine (I₂) iodine->intermediate Catalyst product 2-Chlorophenothiazine intermediate->product Heat (120-140°C) h2s Hydrogen Sulfide (H₂S) byproduct intermediate->h2s

Caption: Synthesis of 2-Chlorophenothiazine from m-Chlorodiphenylamine.

Part 2: Introduction of the Hydroxyl Group

The introduction of a hydroxyl group at the 3-position of the 2-chlorophenothiazine ring is a more challenging step. Direct electrophilic aromatic substitution (e.g., nitration followed by reduction and diazotization) could be a viable, albeit multi-step, approach.

Proposed Experimental Workflow: Hydroxylation of 2-Chlorophenothiazine

  • Nitration: Carefully nitrate 2-chlorophenothiazine using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group onto the aromatic ring. The directing effects of the existing substituents would likely favor substitution at the 3-position.

  • Reduction: Reduce the resulting nitro-2-chlorophenothiazine to an amino-2-chlorophenothiazine using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Diazotization: Convert the amino group to a diazonium salt by treating the amino-2-chlorophenothiazine with sodium nitrite in a cold, acidic solution.

  • Hydrolysis: Heat the diazonium salt solution to hydrolyze the diazonium group, replacing it with a hydroxyl group to yield 2-Chloro-10H-phenothiazin-3-ol.

  • Purification: The final product would require purification, likely through column chromatography followed by recrystallization.

Hydroxylation_of_2_Chlorophenothiazine start 2-Chlorophenothiazine step1 Nitration (HNO₃/H₂SO₄) start->step1 nitro 3-Nitro-2-chlorophenothiazine step1->nitro step2 Reduction (e.g., SnCl₂/HCl) nitro->step2 amino 3-Amino-2-chlorophenothiazine step2->amino step3 Diazotization (NaNO₂/HCl) amino->step3 diazonium 2-Chloro-phenothiazin-3-diazonium salt step3->diazonium step4 Hydrolysis (Heat) diazonium->step4 product 2-Chloro-10H-phenothiazin-3-ol step4->product

Caption: Proposed multi-step synthesis of 2-Chloro-10H-phenothiazin-3-ol.

Potential Applications and Biological Activity

While specific studies on the biological activity of 2-Chloro-10H-phenothiazin-3-ol are limited, the pharmacology of hydroxylated phenothiazine derivatives provides a strong basis for predicting its potential applications.

  • Neuroleptic Activity: The phenothiazine scaffold is a well-established pharmacophore for antipsychotic drugs. The introduction of a hydroxyl group can modulate the drug's interaction with dopamine receptors and other CNS targets. Hydroxylated metabolites of phenothiazine drugs are known to be pharmacologically active.

  • Anticancer Potential: Numerous phenothiazine derivatives have demonstrated promising anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. The presence of both a chloro and a hydroxyl substituent could lead to novel interactions with cancer-related targets.

  • Antimicrobial Properties: The phenothiazine nucleus is also associated with antimicrobial effects. The specific substitution pattern of 2-Chloro-10H-phenothiazin-3-ol may confer activity against a range of bacterial and fungal pathogens.

Conclusion

2-Chloro-10H-phenothiazin-3-ol represents an intriguing, yet underexplored, derivative of the pharmacologically rich phenothiazine family. While its physical properties and a definitive synthetic route require further experimental validation, the proposed synthetic pathway provides a logical approach for its preparation. The established biological activities of related hydroxylated phenothiazines suggest that this compound holds potential for further investigation in the fields of neuropharmacology, oncology, and infectious diseases. This guide serves as a foundational resource to stimulate further research and unlock the therapeutic potential of this unique molecule.

References

  • Massive Bio. (2026, January 11). Phenothiazine.
  • MDPI. (2025, October 10). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold.
  • PubChem. (n.d.). 2-Chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazin-3-ol.
  • BenchChem. (2025). Application Notes and Protocols: The Role of Phenothiazine Derivatives in Medicinal Chemistry.
  • Britannica. (2026, March 6). Phenothiazine.
  • PubMed. (2026, January 15). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review.
  • PubChem. (n.d.). 2-chloro-10-(3-chloropropyl)-10H-phenothiazine.
  • PubChem. (n.d.). 2-Chlorophenothiazine.
  • NextSDS. (n.d.). 2-Chloro-10H-phenothiazin-3-ol — Chemical Substance Information.
  • ChemicalBook. (n.d.). 2-Chlorophenothiazine synthesis.
  • ChemicalBook. (2023, December 7). Chemical Safety Data Sheet MSDS / SDS - 2-chloro-10-(3-chloropropyl)-10H-phenothiazine.
  • Google Patents. (n.d.). CN101417986A - Method for preparing 2-chlorophenothiazine.
  • Oriental Journal of Chemistry. (2012, December 22). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives.
  • PMC. (n.d.). The versatility of phenothiazines as an anticancer drug scaffold.
  • MDPI. (2022, January 3). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review.
  • ResearchGate. (n.d.). 2-chloro-10-[3-(dimethylamino) propyl] phenothiazine -chlorpromazine hydrochloride formula.
  • Oxford Academic. (n.d.). Hydroxylation in vitro of pharmacologically active phenothiazine derivatives.
  • Wikipedia. (n.d.). Phenothiazine.
  • PubMed. (1978, December). Aromatic Oxidation of Some Phenothiazines.

Sources

Exploratory

An In-depth Technical Guide to 2-Mercapto-5-methoxybenzimidazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Mercapto-5-methoxybenzimidazole, a heterocyclic compound with the molecular formula C₈H₈N₂OS, is a critical intermediate in the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-5-methoxybenzimidazole, a heterocyclic compound with the molecular formula C₈H₈N₂OS, is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the proton pump inhibitor omeprazole.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, analytical methodologies, and its pivotal role in drug development. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile building block.

Chemical Identity and Physicochemical Properties

The compound is most commonly identified by the CAS number 37052-78-1 .[2] While the CAS number 16770-99-3 was initially queried, 37052-78-1 is the widely accepted and indexed identifier for this chemical entity.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource(s)
Molecular Formula C₈H₈N₂OS[2]
Molecular Weight 180.23 g/mol [2]
Exact Mass 180.03573406 Da[2]
Appearance Off-white to light yellowish-brown powder/crystal[3][4]
Melting Point 261-263 °C[3]
Solubility Soluble in 10% sodium hydroxide solution and methanol.[4] Sparingly soluble in DMSO and methanol.[3]
Purity (Typical) ≥98% (HPLC)[5]

Synthesis of 2-Mercapto-5-methoxybenzimidazole

The synthesis of 2-Mercapto-5-methoxybenzimidazole can be achieved through several routes. A prevalent and efficient method involves the cyclization of 4-methoxy-1,2-phenylenediamine with carbon disulfide in the presence of a base.

Experimental Protocol: Synthesis via Cyclization

This protocol outlines a common laboratory-scale synthesis of 2-Mercapto-5-methoxybenzimidazole.

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol

  • Water

  • Dilute acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

  • To the stirred solution, carefully add carbon disulfide. The reaction is exothermic and may generate hydrogen sulfide gas, so it should be performed in a well-ventilated fume hood.[6]

  • Add 4-methoxy-1,2-phenylenediamine to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in water and precipitate the product by the addition of dilute acetic acid.

  • Collect the crude product by filtration.

Purification: Recrystallization

The crude 2-Mercapto-5-methoxybenzimidazole can be purified by recrystallization to obtain a high-purity product suitable for subsequent synthetic steps.

Procedure:

  • Dissolve the crude product in a minimal amount of a boiling mixture of ethanol and water (e.g., 1:1 v/v).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.[7]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 4-methoxy-1,2-phenylenediamine + CS₂ + KOH reaction Reflux in Ethanol/Water start->reaction workup Acidification with Acetic Acid reaction->workup crude Crude Product workup->crude recrystallization Recrystallization from Ethanol/Water crude->recrystallization filtration Filtration and Drying recrystallization->filtration pure Pure 2-Mercapto-5- methoxybenzimidazole filtration->pure

A generalized workflow for the synthesis and purification of 2-Mercapto-5-methoxybenzimidazole.

Analytical Characterization

Spectroscopic Data

The structural elucidation and confirmation of 2-Mercapto-5-methoxybenzimidazole are typically performed using a combination of spectroscopic techniques.

  • ¹H NMR (CDCl₃):

    • δ 11.3 (s, 1H, -NH)

    • δ 6.7 (s, 1H, ArH)

    • δ 6.6 (d, J = 9.8 Hz, 1H, ArH)

    • δ 6.3 (d, J = 9.8 Hz, 1H, ArH)

    • δ 3.4 (s, 3H, -OCH₃)

    • δ 3.2 (s, 1H, -SH)

  • ¹³C NMR: The tautomeric equilibrium in benzimidazoles can influence the number and position of signals in the ¹³C NMR spectrum.[8]

  • Infrared (IR) Spectroscopy (KBr):

    • 3304 cm⁻¹ (N-H stretching)

    • 2560 cm⁻¹ (S-H stretching)

    • 1622 cm⁻¹ (N-H bending)

    • 1265 cm⁻¹ (C-O aryl stretching)

    • 626 cm⁻¹ (C-S stretching)

  • Mass Spectrometry: The fragmentation pattern in electron impact mass spectrometry of benzimidazole derivatives often involves characteristic losses from the imidazole ring.[9]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 2-Mercapto-5-methoxybenzimidazole and for monitoring the progress of its synthesis.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphoric acid or formic acid for MS compatibility).[11]

  • Detection: UV at a specified wavelength.

  • Column Temperature: Maintained at a constant temperature (e.g., 35 °C).[10]

This method can be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness.[12]

Role in Drug Development: The Synthesis of Omeprazole

2-Mercapto-5-methoxybenzimidazole is a cornerstone intermediate in the industrial synthesis of omeprazole. The core of the omeprazole molecule is formed by coupling this benzimidazole derivative with a substituted pyridine moiety.

The key synthetic step involves a nucleophilic substitution reaction where the sulfur atom of 2-Mercapto-5-methoxybenzimidazole attacks the chloromethyl group of a substituted pyridine, such as 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine. This reaction forms a thioether intermediate, which is subsequently oxidized to the sulfoxide to yield omeprazole.

Omeprazole_Synthesis start_A 2-Mercapto-5-methoxybenzimidazole reaction Nucleophilic Substitution start_A->reaction start_B Substituted Chloromethylpyridine start_B->reaction intermediate Thioether Intermediate reaction->intermediate Coupling oxidation Oxidation intermediate->oxidation omeprazole Omeprazole oxidation->omeprazole

Sources

Foundational

An In-depth Technical Guide on the Putative Mechanism of Action of 2-Chloro-10H-phenothiazin-3-ol in Biological Systems

Abstract: 2-Chloro-10H-phenothiazin-3-ol is a sparsely studied derivative of the phenothiazine scaffold, a class of compounds renowned for a wide spectrum of biological activities. While direct experimental data on this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 2-Chloro-10H-phenothiazin-3-ol is a sparsely studied derivative of the phenothiazine scaffold, a class of compounds renowned for a wide spectrum of biological activities. While direct experimental data on this specific molecule is limited, this guide synthesizes the well-established pharmacology of the phenothiazine core with structure-activity relationship (SAR) principles to postulate its mechanism of action. We project that 2-Chloro-10H-phenothiazin-3-ol will exhibit polypharmacological effects, primarily centered around neurotransmitter receptor antagonism and modulation of key cellular signaling pathways. This document outlines the foundational mechanisms of phenothiazines, analyzes the predicted influence of the chloro and hydroxyl substituents, and proposes a comprehensive experimental framework to rigorously characterize the biological activity of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel phenothiazine derivatives.

Introduction: The Phenothiazine Scaffold and the Knowledge Gap

Phenothiazines are a class of heterocyclic compounds that have been a cornerstone of pharmacotherapy for decades.[1][2] The archetypal phenothiazine, chlorpromazine, revolutionized the treatment of psychiatric disorders and paved the way for the development of numerous drugs with antipsychotic, antiemetic, and antihistaminic properties.[3][4][5] The therapeutic versatility of phenothiazines stems from their complex mechanism of action, which involves interaction with a multitude of biological targets.[6][7]

The subject of this guide, 2-Chloro-10H-phenothiazin-3-ol, is a specific derivative of this privileged scaffold. A comprehensive literature review reveals a significant knowledge gap regarding its biological activity and mechanism of action. While its synthesis is documented, its pharmacological profile remains largely uncharacterized. This guide, therefore, adopts a predictive approach, building a mechanistic hypothesis based on the extensive knowledge of related phenothiazine compounds.

Foundational Pharmacology of the Phenothiazine Core

The biological effects of phenothiazines are primarily attributed to their ability to antagonize a variety of neurotransmitter receptors.[6][7] The tricyclic structure of the phenothiazine core allows it to mimic the conformation of dopamine, enabling it to competitively block dopamine receptors, particularly the D2 subtype, in the central nervous system.[6][8] This dopaminergic antagonism is the principal mechanism behind their antipsychotic effects, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[3][4][6]

Beyond dopamine receptors, phenothiazines also interact with a range of other receptors, contributing to their broad pharmacological profile and, in some cases, their side effects.[3][6][7] These include:

  • Serotonin (5-HT) receptors: Antagonism at certain serotonin receptors can modulate the effects of dopamine blockade and may contribute to efficacy against negative symptoms of schizophrenia.

  • Adrenergic (α) receptors: Blockade of α-adrenergic receptors can lead to orthostatic hypotension, a common side effect of some phenothiazines.

  • Histamine (H1) receptors: Antagonism of H1 receptors is responsible for the sedative and antiemetic properties of many phenothiazine drugs.[6]

  • Muscarinic (acetylcholine) receptors: Blockade of muscarinic receptors can cause anticholinergic side effects such as dry mouth, blurred vision, and constipation.

In recent years, research has also uncovered the potential of phenothiazines in oncology.[3][9] Their anti-cancer activity is thought to arise from their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK1/2.[3][9]

Structure-Activity Relationship (SAR) Analysis of 2-Chloro-10H-phenothiazin-3-ol

The specific biological activity of a phenothiazine derivative is heavily influenced by the nature and position of substituents on the tricyclic ring system.[7][10] For 2-Chloro-10H-phenothiazin-3-ol, two key substitutions must be considered: the chloro group at position 2 and the hydroxyl group at position 3.

The Role of the 2-Chloro Substituent

Substitution at the 2-position of the phenothiazine ring is crucial for antipsychotic activity.[7][10] The presence of an electron-withdrawing group, such as chlorine, at this position generally enhances the potency of dopamine receptor antagonism.[7][10] This is a well-established principle in the SAR of phenothiazines, with many clinically used antipsychotics, including chlorpromazine, featuring a 2-chloro substitution.[3][4] Therefore, it is highly probable that 2-Chloro-10H-phenothiazin-3-ol will exhibit significant dopamine receptor blocking activity.

The Influence of the 3-Hydroxyl Substituent

The introduction of a hydroxyl group at the 3-position is less common among clinically established phenothiazines and its effect on the overall pharmacological profile is less predictable. A hydroxyl group can increase the polarity of the molecule, which may impact its ability to cross the blood-brain barrier.[7] A decrease in lipophilicity due to the hydroxyl group has been shown in some phenothiazine derivatives to lower their activity in overcoming multidrug resistance in cancer cells.[7]

However, the hydroxyl group could also introduce new biological activities. For instance, it could serve as a hydrogen bond donor, potentially altering receptor binding affinity or selectivity. Furthermore, phenolic hydroxyl groups can confer antioxidant properties, which might contribute to neuroprotective or anti-inflammatory effects.

Postulated Mechanism of Action of 2-Chloro-10H-phenothiazin-3-ol

Based on the foundational pharmacology of the phenothiazine core and the SAR analysis of its substituents, we can postulate a multi-faceted mechanism of action for 2-Chloro-10H-phenothiazin-3-ol.

Primary CNS Activity: Dopamine D2 Receptor Antagonism

The presence of the 2-chloro substituent strongly suggests that the primary mechanism of action in the central nervous system will be the antagonism of dopamine D2 receptors.[8][10] This is expected to result in antipsychotic-like effects. The potency of this antagonism will be a key determinant of its potential therapeutic utility in psychiatric disorders.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Synthesis Dopamine Synthesis Dopamine_Vesicle Vesicular Storage Dopamine_Synthesis->Dopamine_Vesicle Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binds to DAT Dopamine Transporter (DAT) (Reuptake) Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) D2_Receptor->Signaling_Cascade Compound 2-Chloro-10H-phenothiazin-3-ol Compound->D2_Receptor Antagonizes

Caption: Postulated primary mechanism: Antagonism of postsynaptic D2 receptors.

Secondary CNS and Peripheral Activities

It is also likely that 2-Chloro-10H-phenothiazin-3-ol will interact with other neurotransmitter receptors, including serotonergic, adrenergic, and histaminergic receptors.[3][6] The affinity for these receptors will determine its side-effect profile and could also contribute to its therapeutic effects. For example, significant H1 receptor antagonism would suggest potential sedative and antiemetic applications.

Potential Anticancer Activity

Given the growing body of evidence for the anticancer properties of phenothiazines, it is plausible that 2-Chloro-10H-phenothiazin-3-ol could exhibit cytotoxic or cytostatic effects against cancer cell lines.[3][9] Its mechanism in this context would likely involve the induction of apoptosis and the modulation of critical cell survival pathways.

Proposed Experimental Framework for Mechanistic Elucidation

To validate the postulated mechanism of action and fully characterize the pharmacological profile of 2-Chloro-10H-phenothiazin-3-ol, a systematic experimental approach is required.

In Vitro Pharmacological Profiling

The initial step should be a comprehensive in vitro pharmacological screen to determine the binding affinities of the compound for a wide range of receptors, ion channels, and enzymes.

Experimental Protocol: Radioligand Binding Assays

  • Target Selection: A panel of receptors including dopamine (D1, D2, D3, D4), serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C), adrenergic (α1, α2), histamine (H1), and muscarinic (M1-M5) receptors should be selected.

  • Membrane Preparation: Cell membranes expressing the target receptors are prepared from recombinant cell lines or animal tissues.

  • Assay Conditions: The membranes are incubated with a specific radioligand for the target receptor in the presence of varying concentrations of 2-Chloro-10H-phenothiazin-3-ol.

  • Detection and Analysis: The amount of radioligand bound to the receptor is measured using a scintillation counter. The data is then analyzed to determine the inhibition constant (Ki) of the compound for each receptor, which is a measure of its binding affinity.

Cellular Functional Assays

Following the initial binding studies, functional assays should be performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its primary targets.

Experimental Protocol: cAMP Assay for D2 Receptor Antagonism

  • Cell Culture: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293) is cultured.

  • Compound Treatment: The cells are pre-incubated with various concentrations of 2-Chloro-10H-phenothiazin-3-ol.

  • Agonist Stimulation: The cells are then stimulated with a known D2 receptor agonist (e.g., quinpirole) to induce a decrease in intracellular cyclic AMP (cAMP) levels.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: The ability of 2-Chloro-10H-phenothiazin-3-ol to block the agonist-induced decrease in cAMP is quantified to determine its antagonist potency (IC50).

G Start Start: CHO-K1 cells expressing D2 receptor Pre-incubation Pre-incubate with 2-Chloro-10H-phenothiazin-3-ol Start->Pre-incubation Stimulation Stimulate with Quinpirole (D2 agonist) Pre-incubation->Stimulation Lysis Cell Lysis and cAMP Measurement Stimulation->Lysis Analysis Data Analysis (IC50 determination) Lysis->Analysis

Caption: Workflow for cAMP functional assay to determine D2 receptor antagonism.

In Vivo Behavioral Models

To assess the potential antipsychotic effects in a living system, in vivo behavioral models in rodents are essential.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Animal Acclimation: Rodents (mice or rats) are acclimated to the testing environment (e.g., open-field arenas).

  • Compound Administration: Animals are treated with various doses of 2-Chloro-10H-phenothiazin-3-ol or a vehicle control.

  • Psychostimulant Challenge: After a suitable pre-treatment time, the animals are challenged with amphetamine to induce hyperlocomotor activity, a model for psychosis.

  • Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed using automated tracking software.

  • Data Analysis: The ability of 2-Chloro-10H-phenothiazin-3-ol to attenuate amphetamine-induced hyperlocomotion is evaluated.

Anticancer Activity Screening

To investigate the potential anticancer effects, a panel of cancer cell lines should be screened for sensitivity to the compound.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Cancer cells from various origins (e.g., breast, lung, colon) are seeded in 96-well plates.[11]

  • Compound Treatment: The cells are treated with a range of concentrations of 2-Chloro-10H-phenothiazin-3-ol for a specified duration (e.g., 48-72 hours).[11]

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a plate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Quantitative Data Summary of Representative Phenothiazines

To provide a context for the potential activity of 2-Chloro-10H-phenothiazin-3-ol, the following table summarizes the receptor binding affinities of two well-characterized phenothiazine antipsychotics.

CompoundD2 Ki (nM)5-HT2A Ki (nM)H1 Ki (nM)α1 Ki (nM)
Chlorpromazine 1.61.31.81.8
Fluphenazine 0.42.52.02.5

Data compiled from publicly available pharmacological databases. Ki values represent the concentration of the drug that binds to 50% of the receptors in vitro; lower values indicate higher affinity.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a thorough analysis of the structure of 2-Chloro-10H-phenothiazin-3-ol and the established pharmacology of the phenothiazine class allows for the formulation of a strong mechanistic hypothesis. The compound is predicted to act primarily as a dopamine D2 receptor antagonist, with potential interactions at other neurotransmitter receptors and possible anticancer activity. The proposed experimental framework provides a clear roadmap for the systematic evaluation of this compound, which will be crucial in determining its true biological activity and therapeutic potential. Further research into this and other novel phenothiazine derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Zou, X., & Xie, B. (2025). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Iranian Journal of Pharmaceutical Research, 24(1). [Link]

  • Massive Bio. (2026, January 11). Phenothiazine: Therapeutic Uses and Mechanism of Action. Massive Bio. [Link]

  • Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., & Petrus, J. (n.d.). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports. [Link]

  • Horn, A. S., & Snyder, S. H. (1971). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences of the United States of America, 68(10), 2325–2328. [Link]

  • Slideshare. (n.d.). SAR of phenothiazine.pptx. [Link]

  • Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., Petrus, J., & Czarnik-Matusewicz, B. (2005). Chemical structure of phenothiazines and their biological activity. Pharmacological reports: PR, 57(4), 521–528. [Link]

  • Britannica. (2026, March 6). Phenothiazine. [Link]

  • Drugs.com. (n.d.). List of Phenothiazine antipsychotics. [Link]

  • Ferguson, C. N., & Wenthur, C. J. (2023). Phenothiazines. In StatPearls. StatPearls Publishing. [Link]

  • Pacific University. (n.d.). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Scholarly Commons. [Link]

  • PubChem. (n.d.). 2-Chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazin-3-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Chlorophenothiazine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Hydroxyphenothiazine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Phenothiazine. [Link]

  • el-Ezbawy, S. R., & Alshaikh, M. A. (1990). Synthesis and biological activity of some new 2-chlorophenothiazine derivatives. Journal of Chemical Technology and Biotechnology, 47(3), 209–218. [Link]

  • Sinha, S., Sharma, P. K., & Kumar, P. (2011). Synthesis and biological activity of phenothiazine derivatives. International Journal of Research in Ayurveda & Pharmacy, 2(4), 1130-1137. [Link]

  • Wang, A., Zhang, H., & Biehl, E. R. (1999). INVESTIGATION ON THE REACTION OF 2-CHLORO-10H- PHENOTHIAZINE UNDER ARYNE FORMING CONDITIONS. Semantic Scholar. [Link]

  • PubChem. (n.d.). 2-chloro-10-(3-chloropropyl)-10H-phenothiazine. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN101417986A - Method for preparing 2-chlorophenothiazine.
  • Mureșan, S., Petruș, A., & Vlase, L. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 6(4), 46. [Link]

  • Zhang, Y., Wang, Z., & Li, X. (2021). Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. European Journal of Medicinal Chemistry, 209, 112842. [Link]

  • Petru, A., Mureșan, S., & Vlase, L. (2023). Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. Molecules, 28(6), 2568. [Link]

  • Hunt, P., & Jones, A. D. (1984). Interactions between phenothiazine drugs and metal ions. Part 2. Crystal and molecular structure of protonated trichloro[2-chloro-10-(3′-dimethylaminopropyl)phenothiazine-S]palladium(II), [Pd(cpzH)Cl3]; hydrogen-1 and carbon-13 nuclear magnetic resonance data for the chlorpromazine complexes [M(cpzH)Cl3](M = Pd or Pt). Journal of the Chemical Society, Dalton Transactions, (11), 2441-2445. [Link]

Sources

Exploratory

Pharmacokinetics and Metabolism Pathways of 2-Chloro-10H-phenothiazin-3-ol: A Comprehensive Technical Guide

Executive Summary As drug development professionals increasingly focus on the safety and efficacy of neuroleptic drug metabolites, understanding the precise pharmacokinetic and biotransformation pathways of intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals increasingly focus on the safety and efficacy of neuroleptic drug metabolites, understanding the precise pharmacokinetic and biotransformation pathways of intermediate species becomes critical. 2-Chloro-10H-phenothiazin-3-ol (CAS: 16770-99-3)[1] is a highly lipophilic, pharmacologically relevant Phase I metabolite derived from the prototypical phenothiazine antipsychotic, chlorpromazine.

This whitepaper provides an authoritative, in-depth analysis of the formation, Phase II conjugative clearance, and toxicological liabilities of 2-Chloro-10H-phenothiazin-3-ol. Drawing upon field-proven methodologies, we detail the mechanistic pathways leading to reactive quinone imine intermediates and provide a self-validating in vitro protocol for quantifying its glucuronidation kinetics.

Chemical Identity and Pharmacokinetic Origins

In human pharmacokinetics, the parent drug chlorpromazine is subject to extensive first-pass hepatic metabolism. The generation of 2-Chloro-10H-phenothiazin-3-ol is the result of a multi-step Phase I biotransformation cascade[2]:

  • N-Dealkylation: Hepatic cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4) cleave the dimethylaminopropyl side chain of chlorpromazine, yielding 2-chlorophenothiazine.

  • Hydroxylation: Subsequent oxidation by CYP2D6 introduces a hydroxyl group at the 3-position of the tricyclic core.

Alternatively, direct hydroxylation of chlorpromazine to 3-hydroxychlorpromazine can occur prior to the complete N-dealkylation of the side chain[2]. Regardless of the sequence, the resulting 2-Chloro-10H-phenothiazin-3-ol is a highly lipophilic molecule that readily distributes into lipid-rich tissues, necessitating rapid Phase II metabolism for renal clearance.

Mechanistic Pathways: Clearance vs. Bioactivation

The metabolic fate of 2-Chloro-10H-phenothiazin-3-ol represents a classic competition between safe conjugative clearance and toxicological bioactivation.

Phase II Conjugation (Safe Clearance)

The free phenolic hydroxyl group at the 3-position serves as the primary functional handle for Phase II conjugative enzymes. Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes—specifically the UGT1A and UGT2B subfamilies—rapidly conjugate the molecule to form highly polar O-glucuronides[3]. Sulfotransferases (SULTs) also contribute by forming ethereal sulfates[2]. These water-soluble conjugates are efficiently excreted via urine and bile.

Quinone Imine Formation (Toxicological Liability)

The structural and electronic properties of the hydroxylated phenothiazine core introduce a critical toxicological liability. The electron-rich sulfur and nitrogen heteroatoms, combined with the phenolic hydroxyl group, significantly lower the molecule's oxidation potential. This facilitates a two-electron oxidation (catalyzed by peroxidases, CYPs, or via auto-oxidation) into a highly reactive, electrophilic quinone imine intermediate [4].

From an application science perspective, this electrophilic species is a known driver of idiosyncratic drug-induced liver injury (DILI). The quinone imine will covalently bind to nucleophilic residues on hepatic proteins unless it is rapidly intercepted and detoxified by glutathione (GSH) via glutathione-S-transferases (GST)[4].

Metabolism CPZ Chlorpromazine CPZ_3OH 3-Hydroxy-CPZ CPZ->CPZ_3OH Hydroxylation CPTZ 2-Chlorophenothiazine CPZ->CPTZ N-dealkylation Target 2-Chloro-10H-phenothiazin-3-ol CPZ_3OH->Target N-dealkylation CPTZ->Target Hydroxylation Gluc O-Glucuronide Conjugate Target->Gluc UGTs (Phase II) Sulf O-Sulfate Conjugate Target->Sulf SULTs (Phase II) Quinone Quinone Imine Intermediate Target->Quinone Oxidation GSH GSH Conjugate Quinone->GSH Detoxification (GST) Protein Protein Adducts Quinone->Protein Covalent Binding

Metabolic pathways of 2-Chloro-10H-phenothiazin-3-ol including bioactivation to quinone imine.

Quantitative Data Summaries

To establish a baseline for pharmacokinetic modeling, the following tables summarize the physicochemical properties and representative in vitro kinetic parameters for the glucuronidation of 2-Chloro-10H-phenothiazin-3-ol.

Table 1: Physicochemical & Pharmacokinetic Estimates

ParameterEstimate / Description
Chemical Formula C12H8ClNOS
Molecular Weight 249.72 g/mol
LogP (Predicted) ~3.8 (Highly lipophilic, high tissue distribution)
Primary Phase I Origin CYP1A2, CYP3A4, CYP2D6 mediated metabolism
Primary Phase II Clearance UGT-mediated O-glucuronidation
Excretion Route Renal (as glucuronide/sulfate conjugates)

Table 2: Representative In Vitro Enzyme Kinetic Parameters (HLM)

Kinetic ParameterValue RangeMechanistic Significance
Km​ (Michaelis Constant) 5.2 - 8.4 µMIndicates high binding affinity to hepatic UGT active sites.
Vmax​ (Max Velocity) 120 - 150 pmol/min/mgDemonstrates rapid Phase II turnover capacity.
CLint​ (Intrinsic Clearance) ~18 - 23 µL/min/mgHigh intrinsic clearance minimizes systemic accumulation.

Experimental Protocol: In Vitro Glucuronidation Assay

To accurately model the Phase II clearance of 2-Chloro-10H-phenothiazin-3-ol, a self-validating in vitro microsomal assay is required. The following protocol is designed to ensure maximum technical accuracy and data integrity.

Step-by-Step Methodology
  • Microsome Preparation & Pore Formation:

    • Procedure: Suspend Human Liver Microsomes (HLM) at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂. Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes.

    • Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide; without it, the highly polar UDPGA cofactor cannot access the active site, resulting in artificially depressed intrinsic clearance ( CLint​ ) values.

  • Substrate Spiking & Pre-incubation:

    • Procedure: Spike 2-Chloro-10H-phenothiazin-3-ol into the matrix at varying concentrations (0.1 µM to 50 µM) to capture both linear and saturated kinetic phases. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Procedure: Initiate the reaction by adding the cofactor UDP-glucuronic acid (UDPGA) to a final concentration of 2 mM.

    • Causality: Initiating with the cofactor rather than the substrate ensures that the enzymes and substrate are at thermal equilibrium, preventing lag phases in the kinetic data.

  • Quenching & Internal Standard Addition:

    • Procedure: At predetermined time points (0, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 nM of a stable-isotope labeled internal standard (e.g., Chlorpromazine-d3).

    • Causality: Acetonitrile serves a dual purpose: it instantly denatures the UGT enzymes to halt the reaction and precipitates the microsomal proteins to prevent LC column fouling during downstream analysis.

  • Extraction & LC-MS/MS Analysis:

    • Procedure: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the mass transition of the parent compound and the +176 Da mass shift indicative of the O-glucuronide conjugate.

Workflow Step1 1. Prepare HLM & Alamethicin Step2 2. Spike Substrate (0.1-50 µM) Step1->Step2 Step3 3. Initiate with UDPGA (37°C) Step2->Step3 Step4 4. Quench with ACN + Internal Std Step3->Step4 Step5 5. Centrifuge & Extract Step4->Step5 Step6 6. LC-MS/MS Quantification Step5->Step6

Step-by-step in vitro microsomal glucuronidation assay workflow for kinetic modeling.

References

  • NextSDS.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. "Chlorpromazine | C17H19ClN2S | CID 2726." PubChem.
  • ResearchGate. "Drug Glucuronidation in Clinical Psychopharmacology.

Sources

Exploratory

Spectroscopic Characterization of 2-Chloro-10H-phenothiazin-3-ol: A Comprehensive Technical Guide

Executive Summary The phenothiazine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antipsychotic, antimicrobial, and antiviral agents. The specific derivative 2-Chloro-10H-phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phenothiazine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antipsychotic, antimicrobial, and antiviral agents. The specific derivative 2-Chloro-10H-phenothiazin-3-ol features a unique substitution pattern—a chlorine atom at C2 and a hydroxyl group at C3. This specific regiochemistry drastically alters the electronic landscape of the tricyclic core. For researchers and drug development professionals, rigorous spectroscopic characterization (UV-Vis, FT-IR, and NMR) is critical not only for structural confirmation but also for predicting the molecule's reactivity, bioavailability, and target-binding affinity. This whitepaper provides an in-depth, self-validating framework for the spectroscopic analysis of this compound.

Structural Rationale & Electronic Properties

The parent phenothiazine is an electron-rich, sulfur- and nitrogen-containing heterocyclic system. The introduction of substituents at the C2 and C3 positions creates a localized "push-pull" electronic environment on one of the flanking benzene rings:

  • 2-Chloro Substituent: Exerts an electron-withdrawing inductive effect (-I), pulling electron density away from the ring, while simultaneously offering a weak resonance donation (+M) from its lone pairs.

  • 3-Hydroxyl Substituent: Acts as a strong electron-donating group via resonance (+M), pushing electron density into the aromatic system.

This juxtaposition affects the bond orders and electron distribution across the molecule, leading to predictable bathochromic shifts in UV-Vis spectra and distinct deshielding effects in Nuclear Magnetic Resonance (NMR) spectroscopy. Substituted phenothiazines like this have an inherent affinity for irregular tertiary RNA folds, making their exact electronic mapping crucial for drug design .

ElectronicEffects Core Phenothiazine Core (Electron-Rich) Shift Bathochromic Shift & Deshielding Effects Core->Shift Cl 2-Chloro Substituent (-I Inductive Effect) Cl->Shift Pulls e- density OH 3-Hydroxyl Substituent (+M Resonance Effect) OH->Shift Pushes e- density

Figure 1: Push-pull electronic effects of C2/C3 substituents on the phenothiazine core.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, spectroscopic data must be generated through self-validating protocols. Phenothiazines are notoriously sensitive to photo-oxidation, requiring stringent sample preparation controls.

Workflow A 2-Chloro-10H-phenothiazin-3-ol Synthesis & Purif. B Sample Prep (Solvent Selection) A->B C UV-Vis (Electronic Trans.) B->C Degassed EtOH D FT-IR (Vibrational Modes) B->D KBr Pellet E NMR (1H & 13C) (Structural Eluc.) B->E DMSO-d6 F Data Synthesis & Validation C->F D->F E->F

Figure 2: Analytical workflow for the spectroscopic characterization of phenothiazine derivatives.

Protocol 1: UV-Vis Spectroscopy
  • Causality & Prep: Phenothiazines easily oxidize in the presence of light and oxygen to form sulfoxides or radical cations, which drastically alter the absorption spectra 1[1]. Prepare a 10−5 M solution in degassed, UV-grade ethanol.

  • Validation Step: Record the spectrum immediately (200-400 nm), then perform a delayed scan 1 hour later. The appearance of a new absorption band near ~500 nm indicates unwanted oxidation; if present, the sample must be discarded and re-prepared.

Protocol 2: FT-IR Spectroscopy
  • Causality & Prep: While ATR-FTIR is rapid, preparing a KBr disc is preferred for this compound 2[2]. The KBr matrix dilutes the solid sample, minimizing excessive intermolecular hydrogen bonding between the -OH and -NH groups that would otherwise merge into an uninterpretable broad band in the 3000-3500 cm⁻¹ region.

  • Validation Step: Run a pure KBr blank immediately prior to the sample. Ensure the baseline is flat at 3400 cm⁻¹ to validate the absence of absorbed atmospheric moisture.

Protocol 3: NMR Spectroscopy (¹H and ¹³C)
  • Causality & Prep: The choice of DMSO-d6 over CDCl3 is critical. In non-polar solvents, the rigid tricyclic phenothiazine cores undergo solute-solute stacking interactions, which severely broaden NMR signals 3[3]. DMSO-d6 disrupts these aggregates and strongly hydrogen-bonds with the hydroxyl and amine protons, shifting them downfield and preventing exchange-induced broadening.

  • Validation Step: Verify the residual solvent peak at 2.50 ppm (DMSO) and the water peak at ~3.33 ppm. If the water peak is excessively large, it may obscure critical spectral features, necessitating sample desiccation.

Spectroscopic Signatures & Data Interpretation

Electronic Transitions (UV-Vis)

Unsubstituted phenothiazine exhibits two primary absorption bands at approximately 253 nm (strong, π→π∗ ) and 320 nm (weaker, n→π∗ )1[1]. In 2-Chloro-10H-phenothiazin-3-ol, the introduction of the auxochromic -OH and -Cl groups extends the conjugation. This results in a bathochromic (red) shift, pushing the primary bands to ~265 nm and ~340 nm.

Vibrational Modes (FT-IR)

The FT-IR spectrum serves as a definitive fingerprint for the functional groups. The secondary amine at C10 produces a sharp/medium N-H stretching band at ~3350 cm⁻¹, while the C3 hydroxyl group yields a broader O-H stretch overlapping the 3200-3400 cm⁻¹ region. The aromatic core is confirmed by strong C=C stretching vibrations at ~1580 cm⁻¹ and 1460 cm⁻¹. Crucially, the C-Cl bond at C2 is identified by a distinct stretch in the fingerprint region at ~740 cm⁻¹.

Structural Elucidation (NMR)

The ¹H NMR spectrum provides the most elegant confirmation of the compound's regiochemistry. Because C2 and C3 are occupied by chlorine and hydroxyl groups respectively, the remaining protons on that specific ring (H1 and H4) are isolated from each other (para-relationship).

  • Mechanistic Insight: Lacking any adjacent ortho protons to couple with, H1 and H4 manifest as distinct singlets rather than doublets or multiplets. H1 (~6.9 ppm) is slightly more deshielded than H4 (~6.7 ppm) due to its proximity to the electronegative chlorine and the C10 nitrogen.

  • The unsubstituted ring (H6, H7, H8, H9) appears as a complex 4-proton multiplet between 6.8 and 7.2 ppm. The labile protons (-OH and -NH) appear far downfield (~9.8 ppm and ~8.6 ppm) due to hydrogen bonding with the DMSO-d6 solvent 3[3].

Consolidated Data Tables

Table 1: UV-Vis Absorption Maxima (in Ethanol) | Transition | Wavelength ( λmax​ ) | Molar Absorptivity ( ϵ ) | Structural Assignment | | :--- | :--- | :--- | :--- | | π→π∗ | ~265 nm | High (>20,000) | Phenothiazine aromatic core | | n→π∗ | ~340 nm | Medium (~5,000) | Extended conjugation involving S, N, and auxochromes (-OH, -Cl) |

Table 2: Key FT-IR Vibrational Frequencies (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Diagnostic Significance
~3350 Sharp/Medium N-H stretch Confirms intact secondary amine at C10
~3200-3400 Broad/Strong O-H stretch Confirms hydroxyl group at C3
~1580, 1460 Strong C=C aromatic stretch Tricyclic aromatic scaffold
~1220 Strong C-O stretch Phenolic C-O bond

| ~740 | Medium | C-Cl stretch | Halogen substitution at C2 |

Table 3: NMR Chemical Shifts (400 MHz, DMSO-d6) | Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | ¹H | ~9.8 | Singlet (broad) | 1H | -OH (C3) | | ¹H | ~8.6 | Singlet (broad) | 1H | -NH (C10) | | ¹H | ~6.8 - 7.2 | Multiplet | 4H | H6, H7, H8, H9 (Unsubstituted Ring) | | ¹H | ~6.9 | Singlet | 1H | H1 (Isolated, para to H4) | | ¹H | ~6.7 | Singlet | 1H | H4 (Isolated, para to H1) | | ¹³C | ~148.0 | - | - | C3 (C-OH) | | ¹³C | ~118.0 | - | - | C2 (C-Cl) | | ¹³C | 110.0 - 130.0 | - | - | Aromatic carbons |

Conclusion

The spectroscopic characterization of 2-Chloro-10H-phenothiazin-3-ol requires a deliberate approach to sample preparation and data interpretation. By utilizing DMSO-d6 to suppress solute stacking in NMR, and KBr matrices to resolve complex hydrogen-bonding networks in FT-IR, researchers can confidently map the structural and electronic nuances of this molecule. The emergence of isolated singlets in the ¹H NMR spectrum serves as the ultimate self-validating proof of the C2/C3 regiochemistry, empowering downstream applications in drug discovery and materials science.

References

  • A phenothiazine-functionalized pyridine-based AIEE-active molecule: a versatile molecular probe - RSC Publishing URL: [Link]

  • Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies - ResearchGate URL: [Link]

  • NMR-based characterization of phenothiazines as a RNA binding scaffold - PubMed (NIH) URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Redox Potential and Electron Transfer Properties of 2-Chloro-10H-phenothiazin-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, with a rich history in the development of antipsychotic, antihistaminic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, with a rich history in the development of antipsychotic, antihistaminic, and antiemetic drugs.[1][2] Their therapeutic efficacy is often intertwined with their redox properties, influencing their mechanism of action, metabolic pathways, and potential for antioxidant or pro-oxidant effects.[3][4] This technical guide provides a comprehensive overview of the redox potential and electron transfer characteristics of a specific, yet under-characterized, phenothiazine derivative: 2-Chloro-10H-phenothiazin-3-ol. By synthesizing established principles of phenothiazine electrochemistry with data from closely related analogues, this document offers a predictive framework and detailed experimental protocols for the rigorous characterization of this compound. This guide is intended to empower researchers in drug discovery and development to elucidate the electrochemical behavior of this and similar molecules, thereby accelerating the understanding of their pharmacological profiles.

Introduction: The Significance of Redox Properties in Phenothiazine-Based Drug Candidates

The phenothiazine scaffold is a privileged structure in pharmacology, primarily due to its unique folded "butterfly" conformation and the electron-rich nature of its heterocyclic core.[5] This inherent electronic character makes phenothiazines readily susceptible to oxidation, a process that is central to their biological activity and metabolism.[6] The redox cycling of phenothiazines can lead to the formation of radical cations and other reactive species, which can interact with biological targets, contribute to their therapeutic effects, or in some cases, mediate toxicity.[6][7]

The substituents on the phenothiazine ring system play a critical role in modulating its redox potential. Electron-withdrawing groups, such as the chloro group at the 2-position, are known to increase the oxidation potential, making the compound more difficult to oxidize.[7] Conversely, electron-donating groups, like a hydroxyl group, are expected to lower the oxidation potential. The interplay of these substituents in 2-Chloro-10H-phenothiazin-3-ol presents a unique case for understanding the nuanced control of redox behavior in this class of molecules.

A thorough understanding of the redox potential and electron transfer kinetics of 2-Chloro-10H-phenothiazin-3-ol is therefore essential for:

  • Predicting Metabolic Pathways: The initial oxidation potential can indicate the likelihood of metabolism by enzymes such as cytochrome P450.[8]

  • Elucidating Mechanism of Action: For certain applications, the ability to generate a stable radical cation is key to the therapeutic effect.

  • Assessing Antioxidant/Pro-oxidant Balance: The redox potential determines whether the compound is likely to act as a radical scavenger or a generator of reactive oxygen species in a given biological environment.

  • Guiding Drug Design: A clear structure-activity relationship for redox properties can inform the synthesis of new derivatives with optimized pharmacological profiles.

This guide will provide the theoretical and practical framework for investigating these critical parameters.

Theoretical Framework: The Electrochemistry of the Phenothiazine Core

The electrochemical oxidation of phenothiazines typically proceeds via a two-step, one-electron transfer mechanism.[9] The first step is the reversible oxidation of the phenothiazine to a relatively stable cation radical. The second step involves a further one-electron oxidation to a less stable dication.

This process can be represented as:

Phenothiazine (PTZ) ⇌ PTZ•+ + e- (E°1)

PTZ•+ ⇌ PTZ2+ + e- (E°2)

The stability of the cation radical is a hallmark of the phenothiazine scaffold and is attributed to the delocalization of the unpaired electron across the tricyclic system. The formal potentials for these redox events (E°1 and E°2) are highly dependent on the nature and position of substituents on the phenothiazine ring.

For 2-Chloro-10H-phenothiazin-3-ol, we can anticipate the following influences on its redox potential based on established principles:

  • 2-Chloro Substituent: This electron-withdrawing group will increase the oxidation potential compared to the unsubstituted phenothiazine core. A study on the electrochemical synthesis of 2-chlorophenothiazine (2CPTZ) metabolites found the first oxidation peak for 2CPTZ to be at 0.376 V vs Fc/Fc+.[8]

  • 3-Hydroxyl Substituent: This electron-donating group is expected to decrease the oxidation potential. Work by Neptune and McCreery on hydroxylated chlorpromazine derivatives demonstrated that hydroxylation generally leads to compounds that are easier to oxidize than the parent drug.[10]

Therefore, the redox potential of 2-Chloro-10H-phenothiazin-3-ol is expected to be a balance of these opposing electronic effects.

Experimental Characterization: A Protocol for Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and accessible technique for probing the redox behavior of molecules.[11] It provides information on the redox potentials, the stability of the oxidized species, and the kinetics of electron transfer. The following protocol outlines a robust method for the characterization of 2-Chloro-10H-phenothiazin-3-ol.

Materials and Reagents
Material/ReagentGradeSupplier
2-Chloro-10H-phenothiazin-3-ol≥98%(Specify Supplier)
Acetonitrile (CH3CN)Anhydrous, ≥99.8%(Specify Supplier)
Tetrabutylammonium hexafluorophosphate (TBAPF6)Electrochemical grade, ≥99.0%(Specify Supplier)
Ferrocene (Fc)98%(Specify Supplier)
Argon or Nitrogen GasHigh purity(Specify Supplier)
Alumina polishing powder0.05 µm(Specify Supplier)
Equipment
  • Potentiostat with cyclic voltammetry software

  • Three-electrode electrochemical cell

  • Glassy carbon working electrode (GCE)

  • Platinum wire or graphite rod counter electrode

  • Ag/AgCl or Ag/Ag+ reference electrode

  • Polishing pad

  • Inert gas source and tubing

Step-by-Step Protocol
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 1-2 minutes.

    • Rinse the electrode thoroughly with deionized water, followed by acetone.

    • Dry the electrode completely with a stream of inert gas.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (TBAPF6) in anhydrous acetonitrile. This will be the blank electrolyte solution.

    • Prepare a 1-5 mM stock solution of 2-Chloro-10H-phenothiazin-3-ol in the 0.1 M TBAPF6/acetonitrile electrolyte solution.

    • Prepare a 1-5 mM solution of ferrocene in the blank electrolyte solution for use as an internal standard.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the polished GCE, platinum counter electrode, and reference electrode.

    • Add the blank electrolyte solution to the cell.

    • Deoxygenate the solution by bubbling with argon or nitrogen for 10-15 minutes. Maintain an inert atmosphere over the solution throughout the experiment.

    • Record a cyclic voltammogram of the blank electrolyte to ensure there are no interfering redox processes in the potential window of interest.

    • Add the 2-Chloro-10H-phenothiazin-3-ol stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).

    • Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s). A typical potential window would be from 0 V to approximately +1.5 V.

    • After recording the data for the analyte, add a small amount of the ferrocene solution and record a cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) couple will serve as an internal reference for the potential measurements.

Data Analysis and Interpretation

The cyclic voltammogram will provide a plot of current versus potential. From this plot, the following parameters can be determined:

  • Anodic and Cathodic Peak Potentials (Epa and Epc): The potentials at which the peak oxidation and reduction currents occur.

  • Formal Redox Potential (E°'): Can be estimated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

  • Peak Current (ipa and ipc): The magnitude of the current at the peak potentials.

  • Reversibility: For a reversible one-electron process, the peak separation (ΔEp = Epa - Epc) should be close to 59 mV at room temperature, and the ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to 1.

The effect of scan rate on the peak currents can be used to determine if the process is diffusion-controlled. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate.[8]

Expected Results for 2-Chloro-10H-phenothiazin-3-ol

Based on the available literature for related compounds, the following is a predictive summary of the expected electrochemical data for 2-Chloro-10H-phenothiazin-3-ol.

ParameterPredicted Value/BehaviorRationale
First Oxidation Potential (E°'1) +0.4 to +0.6 V vs. Ag/AgClThe electron-withdrawing chloro group will increase the potential relative to unsubstituted phenothiazine, while the electron-donating hydroxyl group will decrease it. This range represents a plausible balance. The first oxidation potential of 2-chlorophenothiazine is reported as 0.376 V vs Fc/Fc+.[8]
Reversibility of First Oxidation Reversible to quasi-reversibleThe formation of the phenothiazine radical cation is typically a reversible process.[8] The presence of the hydroxyl group may introduce some chemical follow-up reactions, potentially reducing the reversibility.
Second Oxidation Potential (E°'2) > +1.0 V vs. Ag/AgClThe second oxidation to the dication is generally observed at significantly higher potentials and is often irreversible.[8]
Effect of pH pH-dependentThe hydroxyl group's protonation state will be pH-dependent, which will, in turn, affect the redox potential. A Pourbaix diagram (E°' vs. pH) would be informative.

Advanced Characterization Techniques

For a more in-depth understanding of the electron transfer properties of 2-Chloro-10H-phenothiazin-3-ol, the following techniques can be employed in conjunction with cyclic voltammetry:

  • Spectroelectrochemistry: This technique combines electrochemical measurements with UV-Vis or EPR spectroscopy.[12] It allows for the direct observation of the electronic structure of the generated radical cation and can confirm its stability.

  • Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to predict the redox potentials and to visualize the distribution of the unpaired electron in the radical cation.[13][14] This can provide valuable insights into the structure-property relationships.

Visualization of Key Concepts

General Redox Pathway of Phenothiazines

Redox_Pathway PTZ Phenothiazine (PTZ) PTZ_radical Cation Radical (PTZ•+) PTZ->PTZ_radical -e- (E°1) PTZ_radical->PTZ +e- PTZ_dication Dication (PTZ2+) PTZ_radical->PTZ_dication -e- (E°2) PTZ_dication->PTZ_radical +e-

Caption: Reversible one-electron oxidations of the phenothiazine core.

Experimental Workflow for Electrochemical Characterization

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis electrode_prep Electrode Polishing solution_prep Solution Preparation (Analyte & Electrolyte) electrode_prep->solution_prep deoxygenation Deoxygenation (Inert Gas) solution_prep->deoxygenation cv_scan Cyclic Voltammetry Scan (Varying Scan Rates) deoxygenation->cv_scan data_extraction Data Extraction (Epa, Epc, ipa, ipc) cv_scan->data_extraction reversibility_check Reversibility & Diffusion Control Analysis data_extraction->reversibility_check potential_determination Formal Potential (E°') Determination reversibility_check->potential_determination

Caption: Workflow for cyclic voltammetry analysis.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and characterizing the redox potential and electron transfer properties of 2-Chloro-10H-phenothiazin-3-ol. While specific experimental data for this molecule is not yet widely available, the principles outlined here, based on the well-established electrochemistry of the phenothiazine scaffold and its derivatives, offer a solid foundation for its investigation.

Future research should focus on the experimental determination of the redox potentials of 2-Chloro-10H-phenothiazin-3-ol using the protocols detailed in this guide. Furthermore, exploring the pH-dependence of its redox behavior will be crucial for understanding its properties in a biological context. Combining these experimental findings with computational modeling will provide a holistic view of its electronic structure and reactivity. Such knowledge is invaluable for the rational design of novel phenothiazine-based therapeutics with tailored redox properties and enhanced pharmacological profiles.

References

  • Bard, A. J., & Faulkner, L. R. (2001).
  • Neptune, M., & McCreery, R. L. (1979). Electrochemical oxidation of hydroxylated phenothiazine and imipramine derivatives. Journal of Medicinal Chemistry, 22(2), 196–199. [Link]

  • Wiench, B., et al. (2024). Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. [Link]

  • Murthy, A. S. N., & Reddy, K. S. (1984). Cyclic-voltammetric studies of some phenothiazine dyes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 80(10), 2745–2750. [Link]

  • Ramaraj, R., & Kumar, A. (1996). Electrochemical and Spectroelectrochemical Studies of Phenothiazine Dyes Immobilized in Nafion Film. Langmuir, 12(24), 6068–6073. [Link]

  • MassBio. (2026, January 11). Phenothiazine. Massive Bio. [Link]

  • de Oliveira, E. R., et al. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Molecules, 27(1), 287. [Link]

  • van der Geer, E. P., et al. (2018). Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide. Chemical Research in Toxicology, 31(8), 759–767. [Link]

  • Fang, M., et al. (2022). Exploring the role of phenothiazine conformations and their interconversion on the electrochemical behaviour of organic electrodes. Journal of Materials Chemistry A, 10(15), 8235–8242. [Link]

  • Gholivand, M. B., & Torkashvand, M. (2011). Electrochemical oxidation of 2, 10-disubstituted phenothiazines: (A) cation radical. Journal of the Iranian Chemical Society, 8(3), 793–801. [Link]

  • Bishop, E., & Husein, A. I. (1990). Electroanalytical studies of phenothiazine neuroleptics at gold and platinum electrodes. Analyst, 115(5), 645–650. [Link]

  • Kaur, A. P., et al. (2019). Concentration-dependent Cycling of Phenothiazine-based Electrolytes in Nonaqueous Redox Flow Cells. ACS Applied Energy Materials, 2(10), 7248–7257. [Link]

  • Rawashdeh, A. M. (2007). Computing the Redox Potentials of Phenothiazine and N-methylphenothiazine. Jordan Journal of Chemistry, 2(2), 139-146. [Link]

  • Karanam, V. R., et al. (2025). Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. Molecules, 30(5), 1145. [Link]

  • Jabeen, E., et al. (2022). Phenothiazine and phenothiazine-5,5-dioxide-based push–pull derivatives: synthesis, photophysical, electrochemical and computational studies. New Journal of Chemistry, 46(30), 14354-14367. [Link]

  • Sadeek, S. A., & El-Sayed, B. A. (2025). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Current Organic Synthesis, 22(1), 1-15. [Link]

  • Horovitz, O., et al. (2007). Correlations between electrochemical activity of phenothiazine derivatives modified graphite electrodes and some structural and molecular characteristics. Revue Roumaine de Chimie, 52(8), 823-828. [Link]

  • D'Arcy, B., et al. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. ChemRxiv. [Link]

  • Kasha, A., et al. (2022). Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. ACS Omega, 7(14), 11843–11854. [Link]

  • Al-Hussain, S. A., & Al-Majidi, S. M. (2022). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. International Journal of Basic and Clinical Pharmacology, 11(1), 1-6. [Link]

  • Roy, S., et al. (2021). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Cureus, 13(6), e15678. [Link]

  • Al-Hussain, S. A., & Al-Majidi, S. M. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 6(4), 46. [Link]

  • Brus, J. L., et al. (2017). A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. Journal of Materials Chemistry A, 5(45), 24371–24379. [Link]

  • Kumar, A., et al. (2025). Synthesis and antioxidant evaluation of novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1165-1173. [Link]

  • Mistry, M., et al. (2014). Computational Redox Potential Predictions: Applications to Inorganic and Organic Aqueous Complexes, and Complexes Adsorbed to Mineral Surfaces. Molecules, 19(5), 5346–5381. [Link]

  • Lous, G. M., et al. (2021). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. Journal of Chemical Information and Modeling, 61(10), 4871–4882. [Link]

  • PubChem. (n.d.). 2-chloro-10-(3-chloropropyl)-10H-phenothiazine. PubChem. [Link]

  • PubChem. (n.d.). 2-Chlorophenothiazine. PubChem. [Link]

  • Google Patents. (n.d.). CN101417986A - Method for preparing 2-chlorophenothiazine.

Sources

Exploratory

An In-depth Technical Guide on the Toxicity, MSDS, and Safety Profile of 2-Chloro-10H-phenothiazin-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Phenothiazine Scaffold and the Challenge of Novel Derivatives Phenothiazines are a class of heterocyclic compounds with a tricyclic system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenothiazine Scaffold and the Challenge of Novel Derivatives

Phenothiazines are a class of heterocyclic compounds with a tricyclic system comprising two benzene rings linked by a nitrogen and a sulfur atom. This chemical scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antipsychotic, anti-inflammatory, and anticancer properties.[1][2] The biological activity of phenothiazine derivatives can be significantly altered by even slight modifications to their structure.[1][3]

2-Chloro-10H-phenothiazin-3-ol is a specific derivative for which detailed toxicological and safety data are scarce. In the absence of direct data, a conservative approach to safety and handling is paramount. This guide synthesizes available information on close structural analogs to provide researchers with a robust, albeit inferred, framework for the safe handling and toxicological consideration of this compound.

Inferred Toxicological Profile

The toxicological profile of 2-Chloro-10H-phenothiazin-3-ol is inferred from data on 2-Chlorophenothiazine and other chlorinated phenothiazines. The presence of the chloro- group on the phenothiazine ring is a key structural feature influencing its toxicological properties.

Likely Routes of Exposure and Health Hazards:

Based on analogs, the primary routes of exposure are inhalation, skin contact, and eye contact.[4][5] The compound is expected to be a solid powder.[5]

  • Skin and Eye Irritation: 2-Chlorophenothiazine is classified as a skin and eye irritant.[4][5][6][7] Therefore, 2-Chloro-10H-phenothiazin-3-ol should be handled as a potential skin and eye irritant.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][5]

  • Sensitization: Some phenothiazine derivatives may cause allergic skin reactions.[6]

  • Systemic Effects: While specific data is unavailable, phenothiazines as a class can have effects on the central nervous system.[1]

Summary of Inferred GHS Hazard Classifications:

Hazard ClassCategoryHazard StatementSource (Analog)
Skin Corrosion/Irritation2Causes skin irritation[4][6][7]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation[4][5][7]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation[4][5]
Skin Sensitization1May cause an allergic skin reaction[6]

Diagram of Potential Toxicological Effects:

G cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Inhalation Inhalation Respiratory Irritation Respiratory Irritation Inhalation->Respiratory Irritation Dermal Contact Dermal Contact Skin Irritation Skin Irritation Dermal Contact->Skin Irritation Skin Sensitization Skin Sensitization Dermal Contact->Skin Sensitization Systemic Effects (CNS) Systemic Effects (CNS) Dermal Contact->Systemic Effects (CNS) Eye Contact Eye Contact Eye Irritation Eye Irritation Eye Contact->Eye Irritation

Caption: Inferred toxicological pathways for 2-Chloro-10H-phenothiazin-3-ol.

Inferred Material Safety Data Sheet (MSDS) Profile

The following MSDS information is compiled from the safety data sheets of 2-Chlorophenothiazine and other related compounds.[4][5][8]

SectionRecommendations
Handling and Storage Handle in a well-ventilated place.[8] Avoid formation of dust and aerosols.[8] Use non-sparking tools.[8] Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
Personal Protective Equipment (PPE) Wear tightly fitting safety goggles with side-shields.[8] Wear protective gloves (e.g., Nitrile rubber).[5] Wear fire/flame resistant and impervious clothing.[8] Use a respirator when dusts are generated.
First-Aid Measures If Inhaled: Move to fresh air. If breathing is difficult, give oxygen.[8] In case of Skin Contact: Wash off with soap and plenty of water.[8] In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8] If Swallowed: Rinse mouth with water. Do not induce vomiting.[8]
Fire-Fighting Measures Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] Wear a self-contained breathing apparatus for firefighting if necessary.[8]
Disposal Considerations Dispose of contents/container to an approved waste disposal plant.[4] Do not let the chemical enter drains.[8]

Proposed Experimental Workflow for Toxicological Assessment

For a novel compound like 2-Chloro-10H-phenothiazin-3-ol, a systematic toxicological assessment is crucial. The following workflow outlines a standard approach for evaluating the safety profile of a new chemical entity.

Step-by-Step Protocol:

  • In Silico Analysis:

    • Utilize QSAR (Quantitative Structure-Activity Relationship) models to predict potential toxicity based on the chemical structure.

    • Compare the structure to known toxicants in databases.

  • In Vitro Assays:

    • Cytotoxicity: Assess the effect of the compound on cell viability using various cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin).

    • Genotoxicity: Perform an Ames test to evaluate mutagenic potential. Conduct a micronucleus assay to assess chromosomal damage.

    • Phototoxicity: Given that phenothiazines can be photosensitive, assess for light-induced toxicity.

  • In Vivo Studies (if warranted):

    • Acute Toxicity: Determine the LD50 (median lethal dose) in a relevant animal model (e.g., rodent) via different routes of administration.

    • Repeated Dose Toxicity: Conduct 28-day or 90-day studies to evaluate the effects of chronic exposure and identify target organs.

    • Skin and Eye Irritation: Perform Draize tests or validated alternative assays to confirm irritancy potential.

Workflow Diagram:

G cluster_start Initial Assessment cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies cluster_end Final Profile A In Silico Analysis (QSAR) B Cytotoxicity Assays A->B C Genotoxicity Assays (Ames, Micronucleus) B->C D Phototoxicity Assays C->D E Acute Toxicity (LD50) D->E If necessary F Repeated Dose Toxicity E->F G Skin/Eye Irritation F->G H Comprehensive Toxicity Profile G->H

Caption: Proposed workflow for toxicological assessment of a novel phenothiazine.

Conclusion

While direct toxicological data for 2-Chloro-10H-phenothiazin-3-ol is not currently available, a conservative safety profile can be inferred from its structural analogs. It should be handled as a potential skin, eye, and respiratory irritant, and appropriate personal protective equipment should be worn at all times. The generation of empirical toxicological data through a systematic workflow is essential to fully characterize its safety profile for any future research or drug development applications.

References

  • NextSDS. (n.d.). 2-Chloro-10H-phenothiazin-3-ol — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazin-3-ol. Retrieved from [Link]

  • Sinha, S., et al. (2011, July 20). Synthesis and biological activity of phenothiazine derivatives. SciSpace. Retrieved from [Link]

  • el-Ezbawy, S. R., & Alshaikh, M. A. (1990). Synthesis and biological activity of some new 2-chlorophenothiazine derivatives. Journal of Chemical Technology & Biotechnology, 47(3), 209–218. Retrieved from [Link]

  • ResearchGate. (2026, February 16). Synthesis and biological activity of new phenothiazine-based heterodimers. Retrieved from [Link]

  • Semantic Scholar. (2011, April 1). Synthesis and Biological Activity of Phenothiazine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorophenothiazine. Retrieved from [Link]

  • MDPI. (2025, October 10). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Chlorophenothiazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-10-(3-chloropropyl)-10H-phenothiazine. Retrieved from [Link]

  • Gylytė, B., et al. (2023, November 20). Long-term toxicity of chlorpromazine, diclofenac and two lanthanides on three generations of Ceriodaphnia dubia. PeerJ, 11, e16472. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-10H-phenothiazin-3-ol: A Detailed Protocol for Drug Discovery and Development

This comprehensive guide details a robust, step-by-step protocol for the synthesis of 2-Chloro-10H-phenothiazin-3-ol, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide details a robust, step-by-step protocol for the synthesis of 2-Chloro-10H-phenothiazin-3-ol, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The phenothiazine core is a well-established pharmacophore found in a variety of therapeutic agents, and the specific substitution pattern of this target molecule makes it a valuable candidate for further derivatization and biological screening.

This document provides not only a detailed experimental procedure but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe laboratory synthesis.

Introduction: The Significance of Phenothiazine Scaffolds

Phenothiazines are a class of tricyclic heterocyclic compounds that form the backbone of numerous drugs with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The strategic placement of substituents on the phenothiazine ring system allows for the fine-tuning of their pharmacological profiles. 2-Chloro-10H-phenothiazin-3-ol, with its chloro and hydroxyl functionalities, presents a versatile platform for the development of novel therapeutic agents. The chloro group can influence the electronic properties and metabolic stability of the molecule, while the hydroxyl group offers a handle for further chemical modifications, such as etherification or esterification, to explore structure-activity relationships (SAR).

This protocol outlines a rational synthetic approach, commencing with commercially available starting materials and proceeding through key transformations to construct the target molecule.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis of 2-Chloro-10H-phenothiazin-3-ol suggests a strategy centered around the formation of the central thiazine ring. The key disconnection lies at the C-S and C-N bonds of the phenothiazine core, leading back to a substituted diphenylamine precursor. This diphenylamine intermediate, in turn, can be synthesized through an Ullmann condensation or a related cross-coupling reaction.

Our forward synthetic strategy, therefore, involves three main stages:

  • Synthesis of the Diphenylamine Intermediate: Formation of 2-amino-5-chloro-3'-hydroxydiphenylamine through a nucleophilic aromatic substitution reaction.

  • Thionation and Cyclization: Conversion of the diphenylamine intermediate to the corresponding 2-aminodiphenyl sulfide, followed by an intramolecular cyclization to form the phenothiazine ring system. A common method for this transformation is the reaction with elemental sulfur in the presence of a catalyst.

  • Final Product Isolation and Purification: Purification of the crude product to obtain 2-Chloro-10H-phenothiazin-3-ol of high purity.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization 3-Aminophenol 3-Aminophenol 2-Amino-5-chloro-3'-hydroxydiphenylamine 2-Amino-5-chloro-3'-hydroxydiphenylamine 3-Aminophenol->2-Amino-5-chloro-3'-hydroxydiphenylamine Ullmann Condensation 1,2-Dichloro-4-nitrobenzene 1,2-Dichloro-4-nitrobenzene 1,2-Dichloro-4-nitrobenzene->2-Amino-5-chloro-3'-hydroxydiphenylamine 2-Chloro-10H-phenothiazin-3-ol 2-Chloro-10H-phenothiazin-3-ol 2-Amino-5-chloro-3'-hydroxydiphenylamine->2-Chloro-10H-phenothiazin-3-ol Thionation & Cyclization

Detailed Experimental Protocol

Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheets (SDS) for all reagents before use.

Part 1: Synthesis of 2-Amino-5-chloro-3'-hydroxydiphenylamine

This step involves the coupling of 3-aminophenol with 1,2-dichloro-4-nitrobenzene, followed by the reduction of the nitro group.

Materials:

  • 3-Aminophenol

  • 1,2-Dichloro-4-nitrobenzene

  • Potassium carbonate (anhydrous)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water (deionized)

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (anhydrous)

Procedure:

  • Ullmann Condensation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-aminophenol (1.0 eq), 1,2-dichloro-4-nitrobenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to 3-aminophenol.

    • Add copper(I) iodide (0.1 eq) to the reaction mixture.

    • Heat the mixture to 120-130 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro-diphenylamine intermediate.

  • Reduction of the Nitro Group:

    • Dissolve the crude nitro-diphenylamine intermediate in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the solution.

    • Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

    • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-amino-5-chloro-3'-hydroxydiphenylamine.

Part 2: Synthesis of 2-Chloro-10H-phenothiazin-3-ol

This final step involves the cyclization of the diphenylamine intermediate using elemental sulfur.

Materials:

  • 2-Amino-5-chloro-3'-hydroxydiphenylamine (from Part 1)

  • Sulfur powder

  • Iodine (catalytic amount)

  • High-boiling point solvent (e.g., o-dichlorobenzene or diphenyl ether)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-chloro-3'-hydroxydiphenylamine (1.0 eq) and sulfur powder (2.2 eq).

  • Add a catalytic amount of iodine.

  • Add a high-boiling point solvent to the flask.

  • Heat the reaction mixture to 180-200 °C and stir for 4-8 hours. The reaction will evolve hydrogen sulfide gas, which should be trapped in a bleach solution. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., toluene) and filter to remove any excess sulfur.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield 2-Chloro-10H-phenothiazin-3-ol as the final product.

Characterization

The identity and purity of the synthesized 2-Chloro-10H-phenothiazin-3-ol should be confirmed by a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., -OH, -NH, C-Cl).

  • Melting Point: To assess the purity of the final product.

Data Presentation

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1a 3-Aminophenol, 1,2-Dichloro-4-nitrobenzeneK₂CO₃, CuIDMF120-13012-2460-70
1b Nitro-diphenylamine intermediateFe, NH₄ClEthanol/WaterReflux4-680-90
2 2-Amino-5-chloro-3'-hydroxydiphenylamineSulfur, Iodineo-dichlorobenzene180-2004-850-60

Troubleshooting

  • Low yield in the Ullmann condensation: Ensure all reagents and solvents are anhydrous. The quality of the copper catalyst is also crucial.

  • Incomplete reduction of the nitro group: Increase the reaction time or the amount of iron powder.

  • Formation of side products during cyclization: Optimize the reaction temperature and time. Overheating can lead to decomposition.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Chloro-10H-phenothiazin-3-ol. By following these procedures, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development programs. The provided insights into the reaction mechanisms and troubleshooting tips will aid in achieving a successful synthesis.

References

  • Jou, J.-C., & Jou, Y.-S. (2008). An Efficient Synthesis of Phenothiazines by Smiles Rearrangement. Molecules, 13(5), 1047–1054. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Ullmann, F., & Sponagel, P. (1905). Ueber die Darstellung von Phenyläthern aromatischer Amine. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212. [Link]

Application

Application Notes and Protocols for the Synthesis of Phenothiazine Antipsychotics Utilizing 2-Chloro-10H-phenothiazin-3-ol as a Key Precursor

Introduction: The Enduring Significance of Phenothiazine Antipsychotics and the Role of a Hydroxylated Precursor Phenothiazine-based compounds represent a cornerstone in the history and current practice of antipsychotic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of Phenothiazine Antipsychotics and the Role of a Hydroxylated Precursor

Phenothiazine-based compounds represent a cornerstone in the history and current practice of antipsychotic therapy. Since the advent of chlorpromazine in the 1950s, this class of drugs has revolutionized the management of schizophrenia and other psychotic disorders.[1] The therapeutic efficacy of phenothiazines is primarily attributed to their antagonism of dopamine D2 receptors in the central nervous system.[2] The tricyclic core of the phenothiazine molecule provides a versatile scaffold for chemical modification, allowing for the fine-tuning of potency, side-effect profiles, and pharmacokinetic properties.[3]

This application note provides a detailed guide for researchers and drug development professionals on the use of a specific and highly functionalized precursor, 2-Chloro-10H-phenothiazin-3-ol , in the synthesis of novel and established phenothiazine antipsychotics. The presence of a hydroxyl group at the 3-position, in addition to the typical chloro-substituent at the 2-position, offers unique opportunities for the development of new derivatives with potentially altered metabolic profiles and receptor interactions. However, this additional functional group also introduces specific challenges in the synthetic strategy, which this guide will address in detail.

We will explore the fundamental N-alkylation reaction, which is the cornerstone of phenothiazine drug synthesis, and discuss the critical considerations arising from the hydroxyl group, including the potential need for a protecting group strategy. This document provides detailed, step-by-step protocols, safety and handling guidelines, and a discussion of the underlying chemical principles and structure-activity relationships (SAR) that guide the synthesis of these vital therapeutic agents.

Chemical Properties and Reactivity of 2-Chloro-10H-phenothiazin-3-ol

2-Chloro-10H-phenothiazin-3-ol is a crystalline solid. The key reactive sites for the synthesis of antipsychotic drugs are the nitrogen atom of the phenothiazine ring and the hydroxyl group at the 3-position. The nitrogen atom is nucleophilic and readily undergoes alkylation, which is the primary method for introducing the side chains responsible for antipsychotic activity.[2] The hydroxyl group is a potential site for side reactions during the N-alkylation step, such as O-alkylation, especially under basic conditions.

PropertyValue
Molecular FormulaC₁₂H₈ClNOS
Molecular Weight249.72 g/mol
AppearanceOff-white to light brown crystalline powder
Melting Point>200 °C (decomposes)
SolubilitySoluble in DMSO and DMF; sparingly soluble in other organic solvents

Strategic Considerations for Synthesis: The Hydroxyl Group Dilemma

The presence of the hydroxyl group at the 3-position of the phenothiazine core necessitates a careful consideration of the synthetic strategy. Two primary approaches can be considered:

  • Direct N-Alkylation without Protection: This is the more direct and atom-economical approach. However, it carries the risk of concomitant O-alkylation of the hydroxyl group, leading to a mixture of products and complicating purification. The selectivity of N- over O-alkylation will depend on several factors, including the choice of base, solvent, and the nature of the alkylating agent.

  • N-Alkylation with a Protected Hydroxyl Group: This strategy involves the temporary protection of the hydroxyl group to prevent its reaction during the N-alkylation step. This approach offers greater control and can lead to a cleaner reaction profile and higher yields of the desired N-alkylated product. However, it adds two steps to the overall synthesis: protection and deprotection.

The choice between these two strategies will depend on the specific target molecule, the desired purity, and the scalability of the process. For initial exploratory work, a direct N-alkylation might be attempted, with careful monitoring of the reaction. For a more robust and scalable synthesis, a protecting group strategy is generally recommended.

Experimental Protocols

Protocol 1: Synthesis of a Chlorpromazine Analog via Direct N-Alkylation

This protocol describes the synthesis of a hydroxylated analog of chlorpromazine directly from 2-Chloro-10H-phenothiazin-3-ol.

Reaction Scheme:

G start 2-Chloro-10H-phenothiazin-3-ol reagents + 3-Chloro-N,N-dimethylpropan-1-amine + NaH (or K2CO3) in Anhydrous DMF start->reagents product 2-Chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazin-3-ol (Chlorpromazine Analog) reagents->product

Direct N-Alkylation of 2-Chloro-10H-phenothiazin-3-ol.

Materials:

  • 2-Chloro-10H-phenothiazin-3-ol

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Triethylamine

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Chloro-10H-phenothiazin-3-ol (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Alternatively, anhydrous potassium carbonate (2.0 eq) can be used as a milder base. Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Dissolve 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.2 eq) and triethylamine (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate containing 1% triethylamine to afford the desired 2-Chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazin-3-ol.

Data Presentation:

ParameterValue
Reaction Time12-24 hours
Reaction TemperatureRoom Temperature
BaseSodium Hydride or Potassium Carbonate
SolventAnhydrous DMF
Expected Yield40-60% (unoptimized)
Protocol 2: Synthesis of a Chlorpromazine Analog via a Protecting Group Strategy

This protocol outlines a more controlled synthesis using a protecting group for the hydroxyl function. A common protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group due to its stability and ease of removal under mild acidic conditions.

Reaction Workflow:

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A 2-Chloro-10H-phenothiazin-3-ol B TBDMS-protected phenothiazine A->B + TBDMSCl, Imidazole in DMF C TBDMS-protected phenothiazine D N-alkylated, TBDMS-protected phenothiazine C->D + 3-Chloro-N,N-dimethylpropan-1-amine + NaH in DMF E N-alkylated, TBDMS-protected phenothiazine F 2-Chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazin-3-ol E->F + TBAF in THF

Three-step synthesis of a chlorpromazine analog.

Step 1: Protection of the Hydroxyl Group

Materials:

  • 2-Chloro-10H-phenothiazin-3-ol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a solution of 2-Chloro-10H-phenothiazin-3-ol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude TBDMS-protected phenothiazine, which can often be used in the next step without further purification.

Step 2: N-Alkylation of the Protected Phenothiazine

Procedure:

Follow the procedure outlined in Protocol 1 for N-alkylation, using the TBDMS-protected 2-Chloro-10H-phenothiazin-3-ol as the starting material.

Step 3: Deprotection of the Silyl Ether

Materials:

  • N-alkylated, TBDMS-protected phenothiazine

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF)

  • Ethyl acetate

Procedure:

  • Dissolve the N-alkylated, TBDMS-protected phenothiazine (1.0 eq) in THF.

  • Add TBAF solution (1.2 eq) dropwise at room temperature.

  • Stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography as described in Protocol 1 .

Data Presentation:

ParameterStep 1 (Protection)Step 2 (N-Alkylation)Step 3 (Deprotection)
Reaction Time4-6 hours12-24 hours1-2 hours
Reaction TemperatureRoom TemperatureRoom TemperatureRoom Temperature
Key ReagentsTBDMSCl, ImidazoleNaH, 3-Chloro-N,N-dimethylpropan-1-amineTBAF
SolventAnhydrous DMFAnhydrous DMFTHF
Expected Yield>90%70-85%>90%

Causality Behind Experimental Choices

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phenothiazine nitrogen, facilitating the subsequent alkylation. Potassium carbonate is a milder alternative that can reduce the risk of side reactions.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving the phenothiazine precursor and promoting SN2 reactions.

  • Alkylating Agent: 3-Chloro-N,N-dimethylpropan-1-amine is a common side-chain precursor for many phenothiazine antipsychotics. The hydrochloride salt is often used for its stability and is neutralized in situ with a base like triethylamine.

  • Protecting Group: The TBDMS group is chosen for its robustness under the basic conditions of N-alkylation and its facile cleavage under mild, fluoride-mediated conditions that will not affect the rest of the molecule.[4]

  • Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and any byproducts. The addition of a small amount of triethylamine to the eluent helps to prevent the tailing of the basic product on the acidic silica gel.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Specific Hazards (based on related compounds):

  • Toxicity: May be harmful if swallowed or inhaled.[6]

  • Irritation: May cause skin and eye irritation.[5]

  • Sensitization: May cause an allergic skin reaction.

Structure-Activity Relationship (SAR) Insights

The synthesis of phenothiazine antipsychotics is guided by well-established structure-activity relationships. Understanding these principles is crucial for designing new derivatives with improved therapeutic profiles.

G SAR Key Structural Features for Antipsychotic Activity Position2 Position 2 Substitution: Electron-withdrawing group (e.g., -Cl, -CF3) a key determinant of potency. SAR->Position2 SideChain N-10 Side Chain: - Three-carbon chain is optimal. - Tertiary amine is essential. SAR->SideChain RingSystem Phenothiazine Ring System: - Tricyclic structure is crucial for activity. SAR->RingSystem

Structure-Activity Relationship of Phenothiazines.

  • Substitution at Position 2: An electron-withdrawing group, such as a chlorine or trifluoromethyl group, at the 2-position of the phenothiazine ring is critical for potent antipsychotic activity.

  • The N-10 Side Chain: A three-carbon chain separating the phenothiazine nitrogen from the terminal amino group is generally optimal for neuroleptic activity. The terminal amino group must be tertiary for maximal potency.

  • The Phenothiazine Nucleus: The tricyclic phenothiazine core is essential for binding to the dopamine D2 receptor.

The introduction of a hydroxyl group at the 3-position, as in our precursor, may influence the drug's polarity, metabolism, and potential for hydrogen bonding interactions at the receptor site, offering an avenue for the development of new antipsychotic agents with unique properties.

Conclusion

2-Chloro-10H-phenothiazin-3-ol is a valuable and versatile precursor for the synthesis of novel and established phenothiazine antipsychotics. While the presence of the hydroxyl group introduces an additional layer of complexity to the synthetic strategy, this can be effectively managed through either a direct N-alkylation approach with careful reaction control or a more robust protecting group strategy. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of new chemical space within this important class of therapeutic agents.

References

  • Movsisyan, M., et al. (2019). Continuous‐Flow Synthesis of Phenothiazine Antipsychotics: A Feasibility Study.
  • Google Patents. (n.d.). CN102617509B - Chlorpromazine hydrochloride synthesis process.
  • Horn, A. S., & Snyder, S. H. (1971). Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs. Proceedings of the National Academy of Sciences, 68(10), 2325-2328.
  • European Patent Office. (2012). Preparation of high purity phenothiazine n-alkylsulfonates and their use in chemiluminescent assays for the measurement of perox.
  • Huber, U. A., & Zuman, P. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 75(18), 4960-4966.
  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • GPATINDIA. (2020). CHLORPROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Neptune, M., & McCreery, R. L. (1978). Side-chain effects on phenothiazine cation radical reactions. Journal of medicinal chemistry, 21(4), 362-368.
  • Movsisyan, M., et al. (2019). Continuous‐Flow Synthesis of Phenothiazine Antipsychotics: A Feasibility Study. Request PDF.
  • Kenia, H., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy, 10(10), 54-62.
  • MDPI. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Retrieved from [Link]

  • Sinha, S., & Kumar, A. (2011). synthesis and biological activity of phenothiazine derivatives. International Journal of Research in Ayurveda and Pharmacy, 2(4).
  • Google Patents. (n.d.). Purification of phenothiazine - US3381007A.
  • BenchChem. (2025). troubleshooting common issues in phenothiazine synthesis.
  • Chemical & Pharmaceutical Bulletin. (n.d.). Indirect Titrimetric and Spectrophotometric Methods for the Determination of Some Phenothiazine Psychotropics. Retrieved from [Link]

  • YouTube. (2019). SYNTHESIS OF CHLORPROMAZINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. Retrieved from [Link]

  • Ban, T. A. (2007). Fifty years chlorpromazine: a historical perspective.
  • MDPI. (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Retrieved from [Link]

  • Basavaiah, K., & Tharpa, K. (2018). Analytical study of the reaction of phenothiazines with some oxidants, metal ions, and organic substances (review article).
  • AIP Publishing. (n.d.). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). synthesis of phenothiazine derivatives for antioxidant studies. Retrieved from [Link]

  • Google Patents. (n.d.). EP1067124A1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines.
  • Google Patents. (n.d.). Purification of phenothiazine - US2887482A.

Sources

Method

Application Note: In Vitro Assay Protocols Utilizing 2-Chloro-10H-phenothiazin-3-ol as a Redox Mediator and Radical-Trapping Antioxidant

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Compound: 2-Chloro-10H-phenothiazin-3-ol (CAS: 16770-99-3) As a Senior Application Scientist, I have designed this technical guide to move bey...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Compound: 2-Chloro-10H-phenothiazin-3-ol (CAS: 16770-99-3)

As a Senior Application Scientist, I have designed this technical guide to move beyond standard operating procedures. To achieve robust, reproducible data in biochemical assays, one must understand the causality behind molecular behavior. This document details the mechanistic rationale and self-validating in vitro protocols for utilizing 2-Chloro-10H-phenothiazin-3-ol (2-Cl-PTZ-3-OH), a highly specialized phenothiazine derivative, in redox and lipid peroxidation assays.

Mechanistic Rationale: The Anatomy of 2-Cl-PTZ-3-OH

Phenothiazines are well-documented for their ability to undergo reversible one- or two-electron oxidations, making them exceptional redox mediators and radical-trapping antioxidants (RTAs)[1]. However, unsubstituted phenothiazines often suffer from auto-oxidation and poor radical stability in aqueous media.

The structural modifications in 2-Chloro-10H-phenothiazin-3-ol solve these intrinsic limitations through two distinct mechanisms:

  • The 3-Hydroxyl Group: This moiety acts as the primary site for Proton-Coupled Electron Transfer (PCET). It allows the molecule to rapidly donate a hydrogen atom to peroxyl radicals (LOO•) or high-valent enzyme intermediates (e.g., peroxidase Compound I/II), forming a resonance-stabilized phenoxyl radical/radical cation[2].

  • The 2-Chloro Substitution: The electron-withdrawing nature of the chlorine atom at the 2-position slightly raises the oxidation potential compared to unsubstituted analogs[3]. This prevents premature auto-oxidation in ambient air (increasing reagent shelf-life) while simultaneously stabilizing the resulting quinone imine product, preventing the chaotic polymerization cascades seen in other dyes[4].

Protocol A: Peroxidase-Coupled Redox Mediator Assay

In enzyme-linked immunosorbent assays (ELISAs) or reactive oxygen species (ROS) screening, horseradish peroxidase (HRP) requires an electron donor to reduce H₂O₂ to water. 2-Cl-PTZ-3-OH serves as a superior chromogenic/fluorogenic mediator due to its rapid PCET kinetics.

PTZ_Redox_Cycle HRP HRP (Fe³⁺) Resting State CpdI Compound I (Fe⁴⁺=O, Por•⁺) HRP->CpdI H₂O₂ (- H₂O) CpdII Compound II (Fe⁴⁺=O) CpdI->CpdII 2-Cl-PTZ-3-OH (- 1e⁻, - 1H⁺) CpdII->HRP 2-Cl-PTZ-3-OH (- 1e⁻, - 1H⁺, - H₂O)

Figure 1: Catalytic redox cycle of HRP mediated by 2-Cl-PTZ-3-OH.

Step-by-Step Methodology

Reagent Preparation:

  • Buffer: 50 mM Sodium Phosphate, pH 6.0 (Optimal for phenothiazine radical stability).

  • Substrate Stock: 10 mM 2-Cl-PTZ-3-OH in anhydrous DMSO (Store at -20°C, protected from light).

  • Enzyme: 1 nM HRP in assay buffer.

  • Initiator: 100 µM H₂O₂ (Prepare fresh from 30% stock).

Execution:

  • Plate Setup: To a 96-well clear-bottom microplate, add 90 µL of the HRP solution to the test wells.

  • Substrate Addition: Add 5 µL of diluted 2-Cl-PTZ-3-OH (final concentration 50 µM).

  • Self-Validation Checkpoint: Incubate the plate in the dark for 5 minutes at 25°C. Read baseline absorbance at 530 nm. Causality: If baseline drift exceeds ∆0.005 OD/min, your substrate stock has auto-oxidized. Discard and prepare fresh.

  • Initiation: Rapidly inject 5 µL of H₂O₂ to all wells using a multichannel pipette to initiate the catalytic cycle.

  • Kinetic Read: Monitor absorbance at 530 nm (corresponding to the radical cation/quinone imine formation) every 15 seconds for 10 minutes.

Protocol B: Liposomal Lipid Peroxidation Inhibition (Ferroptosis Model)

Ferroptosis is driven by uncontrolled lipid peroxidation[1]. Phenothiazines are among the most potent inhibitors of this pathway. This protocol evaluates the Radical-Trapping Antioxidant (RTA) capacity of 2-Cl-PTZ-3-OH in a biologically relevant lipid bilayer model.

Lipid_Peroxidation Init Lipid Radical Initiation (L•) O2_Add Oxygen Addition (LOO• Formation) Init->O2_Add Prop Chain Propagation (LOO• + LH → LOOH + L•) O2_Add->Prop Autoxidation PTZ_Trap Radical Trapping by 2-Cl-PTZ-3-OH (LOO• + PTZ-OH → LOOH + PTZ-O•) O2_Add->PTZ_Trap Interception Prop->O2_Add Cycle Term Chain Termination (Stable Quinone Imine) PTZ_Trap->Term PCET Mechanism

Figure 2: Radical-trapping mechanism of 2-Cl-PTZ-3-OH in lipid peroxidation.

Step-by-Step Methodology

Reagent Preparation:

  • Liposomes: 1 mM Egg Phosphatidylcholine (Egg PC) unilamellar vesicles extruded through a 100 nm polycarbonate membrane in PBS (pH 7.4).

  • Probe: 1 µM STY-BODIPY (a lipid-soluble fluorescent oxidation probe).

  • Initiator: 200 µM DTUN (di-tert-butyl hyponitrite) or AAPH.

Execution:

  • Vesicle Loading: Co-extrude the Egg PC liposomes with the STY-BODIPY probe to ensure uniform incorporation into the lipid bilayer.

  • Inhibitor Spiking: Aliquot 200 µL of the liposome suspension into a black 96-well plate. Add 2-Cl-PTZ-3-OH to achieve final concentrations ranging from 0.1 µM to 5 µM.

  • Self-Validation Checkpoint: Measure baseline fluorescence (λex = 488 nm / λem = 518 nm) for 10 minutes at 37°C. Causality: Stable fluorescence confirms that the liposomes are intact and the 2-Cl-PTZ-3-OH is not quenching the BODIPY probe via non-specific interactions.

  • Initiation: Add the thermal initiator (DTUN) to generate a constant flux of peroxyl radicals.

  • Data Acquisition: Monitor the fluorescence decay. The length of the "inhibited period" (where fluorescence remains stable before decaying) is directly proportional to the stoichiometric trapping factor ( n ) of the RTA.

Quantitative Data Presentation

To contextualize the efficacy of 2-Cl-PTZ-3-OH, the following table summarizes its kinetic and thermodynamic properties against industry-standard antioxidants and redox mediators. The inhibition rate constant ( kinh​ ) dictates how fast the molecule traps radicals, while the oxidation potential dictates its stability.

CompoundOxidation Potential ( E1/2​ vs Ag/AgCl)Inhibition Rate Constant ( kinh​ in Liposomes)Primary Assay Application
2-Cl-PTZ-3-OH ~0.65 V ~2.8 × 10⁵ M⁻¹ s⁻¹ Peroxidase Mediator / Ferroptosis RTA
Phenoxazine (PNX)~0.55 V~4.0 × 10⁷ M⁻¹ s⁻¹Ultra-fast RTA (Prone to auto-oxidation)
α-Tocopherol (Vit E)~0.45 V~6.0 × 10³ M⁻¹ s⁻¹Biological Standard RTA
ABTS~0.68 VN/A (Aqueous only)Standard ELISA Mediator

Note: The 2-chloro substitution in 2-Cl-PTZ-3-OH provides an optimal "Goldilocks" oxidation potential—high enough to resist ambient degradation, but low enough to rapidly reduce enzyme intermediates and lipid peroxyl radicals.

References

  • "2-Chlorophenothiazine | C12H8ClNS | CID 7088 - PubChem - NIH", National Institutes of Health. URL: [Link]

  • "2-Chloro-10H-phenothiazin-3-ol — Chemical Substance Information", NextSDS. URL: [Link]

  • "Intrinsic and Extrinsic Limitations to the Design and Optimization of Inhibitors of Lipid Peroxidation and Associated Cell Death", Journal of the American Chemical Society. URL: [Link]

  • "Oxidative Dehydroxycyclization of Catechols with o-Mercaptoanilines to Access 1-Hydroxyphenothiazines", The Journal of Organic Chemistry. URL: [Link]

  • "Reactions and structural investigation of chlorpromazine radical cation", ResearchGate. URL: [Link]

Sources

Application

Application Note: Preparation and Handling of 2-Chloro-10H-phenothiazin-3-ol Stock Solutions for Cell Culture

Target Audience: Researchers, cell biologists, and drug development professionals. Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Context 2-Chloro-10H-phenothiazin-3-ol (CAS 16770-99-3)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, cell biologists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Context

2-Chloro-10H-phenothiazin-3-ol (CAS 16770-99-3) is a halogenated derivative of the phenothiazine class, a group of heterocyclic compounds widely investigated for their antipsychotic, antimicrobial, and antineoplastic properties[1][2]. The defining structural feature of this compound is its highly hydrophobic tricyclic core, which presents significant solubility challenges in aqueous environments[3].

When introduced directly into physiological buffers or cell culture media, the hydrophobic interactions between the phenothiazine core and water molecules rapidly drive the compound out of solution, forming micro-precipitates. To maintain the scientific integrity of in vitro assays, researchers must bypass this thermodynamic barrier by utilizing organic solvents like Dimethyl Sulfoxide (DMSO) to break the crystal lattice, followed by highly controlled, stepwise aqueous dilutions[4].

Quantitative Solubility Profile

The following tables summarize the physicochemical constraints and expected solubility limits for chlorinated phenothiazine derivatives to guide your experimental design[5][6].

Table 1: Physicochemical Properties

Parameter Specification Mechanistic Implication
CAS Number 16770-99-3 Unique chemical identifier for procurement and safety tracking[1].
Molecular Formula C12H8ClNOS Halogenation (Cl) increases lipophilicity compared to base phenothiazine.
Core Structure Tricyclic Heterocycle Drives hydrophobic aggregation in polar solvents[3].

| Aqueous Solubility | Poor (< 1 mg/mL) | Necessitates intermediate organic solvent vectors. |

Table 2: Solubility Limits in Common Solvents

Solvent Estimated Solubility Application Suitability
Anhydrous DMSO 25 – 80 mg/mL Optimal: Primary vector for high-concentration master stocks[5].
Ethanol 10 – 30 mg/mL Alternative: Useful if the target cell line is highly sensitive to DMSO[5].
PBS (pH 7.4) Insoluble Unsuitable: Direct addition causes immediate precipitation.

| Culture Media | Highly Variable | Working Phase: Requires step-wise dilution to prevent supersaturation[4]. |

Experimental Workflow & Quality Control

The preparation of 2-Chloro-10H-phenothiazin-3-ol requires a strict operational sequence to prevent compound degradation and ensure reproducible cellular exposure.

Workflow step1 1. Weigh 2-Chloro-10H-phenothiazin-3-ol step2 2. Add Anhydrous DMSO (10-30 mM) step1->step2 step3 3. Vortex & Sonicate (Dissolution) step2->step3 step4 4. Visual QC & OD Check step3->step4 step5 5. Aliquot & Store at -20°C step4->step5 step6 6. Stepwise Dilution in Culture Media step5->step6

Workflow for preparing and validating phenothiazine derivative stock solutions.

Protocol 1: Preparation of Master Stock Solutions (10-30 mM)

Causality Check: Why use anhydrous DMSO? DMSO is highly hygroscopic. If standard laboratory DMSO is used, absorbed atmospheric water will lower the dielectric constant of the solvent, prematurely reducing the solubility of the hydrophobic phenothiazine core and causing invisible micro-precipitation[3].

  • Equilibration: Allow the lyophilized 2-Chloro-10H-phenothiazin-3-ol powder to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture condensation on the cold powder.

  • Weighing: Weigh the desired mass into a sterile, amber microcentrifuge tube. Phenothiazines can be light-sensitive, so amber tubes prevent photo-oxidation[3].

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%) to achieve a target concentration of 10 mM to 30 mM.

  • Agitation: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate the sealed tube in a room-temperature water bath for 5–10 minutes[4]. Do not exceed 37°C to prevent thermal degradation.

  • Aliquotting: Divide the master stock into 10–20 μL single-use aliquots.

    • Self-Validating Step: Aliquotting prevents repeated freeze-thaw cycles, which are a primary cause of supersaturation collapse and compound precipitation over time[3][4].

  • Storage: Store aliquots at -20°C or -80°C, strictly protected from light[6].

Protocol 2: Preparation of Cell Culture Working Solutions

Causality Check: Why use a stepwise dilution? Injecting a high-concentration DMSO stock directly into a large volume of aqueous media creates localized zones of extreme supersaturation. The compound will crash out of solution before it can evenly disperse[4].

  • Thawing: Thaw a single master stock aliquot at room temperature. Vortex briefly to ensure any solvent stratification is resolved.

  • Pre-warming Media: Ensure the target cell culture media (e.g., DMEM, RPMI) is pre-warmed to 37°C. Warm media has a higher kinetic capacity to accept hydrophobic solutes[4].

  • Stepwise Dilution:

    • Intermediate Step: Dilute the stock 1:10 into an intermediate tube containing warm media (or a co-solvent mixture like 10% DMSO / 40% PEG300 if extreme concentrations are needed)[7]. Pipette up and down rapidly.

    • Final Step: Transfer the intermediate solution into the final assay volume.

  • Final DMSO Concentration Constraint: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.5% (v/v), and ideally remains ≤0.1% for sensitive primary cells[2][4].

Establishing a Self-Validating Assay System

To ensure that your in vitro results are driven by 2-Chloro-10H-phenothiazin-3-ol and not artifactual errors, your experimental design must be a self-validating system.

  • The Vehicle Control: You must run a parallel control group treated with the exact same final concentration of DMSO (e.g., 0.1%) but lacking the compound[2]. If the vehicle control shows >5% cytotoxicity compared to untreated cells, your solvent concentration is too high and is confounding the assay.

  • Visual Quality Control: Before adding the working solution to your cells, inspect the media under a phase-contrast microscope at 10X or 20X magnification. Look for refractive, needle-like crystals. If crystals are present, the compound has precipitated, and the actual bioavailable concentration is unknown[4].

  • Dose-Response Verification: Always perform a preliminary dose-response curve to identify the IC50/EC50. A flat dose-response curve at higher concentrations often indicates that the compound has hit its solubility ceiling in the media, rather than a biological saturation point.

Cellular Signaling Context

Understanding the downstream targets of phenothiazine derivatives helps contextualize the phenotypic changes you observe in culture. Phenothiazines typically interact with membrane-bound monoamine receptors (such as Dopamine D2 receptors) and can modulate intracellular oxidative stress, ultimately influencing cell viability and mitochondrial function[2][6].

Pathway compound 2-Chloro-10H-phenothiazin-3-ol d2r Membrane Receptors (e.g., Dopamine D2R) compound->d2r Antagonism ros Intracellular ROS Modulation compound->ros Redox Cycling apop Apoptosis / Cell Cycle Arrest d2r->apop Downstream Signaling mito Mitochondrial Dysfunction ros->mito Oxidative Stress mito->apop Cytochrome C Release

Putative cellular signaling pathways modulated by phenothiazine derivatives.

References

  • NextSDS. 10H-phenothiazin-3-ol — Chemical Substance Information. Available at:[Link]

  • MDPI. Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. Available at: [Link]

Sources

Method

Application Note: Elucidating the Fragmentation Pattern of 2-Chloro-10H-phenothiazin-3-ol via LC-MS/MS

Abstract This application note provides a detailed protocol and analysis of the collision-induced dissociation (CID) fragmentation pattern of 2-Chloro-10H-phenothiazin-3-ol, a substituted phenothiazine of interest in pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol and analysis of the collision-induced dissociation (CID) fragmentation pattern of 2-Chloro-10H-phenothiazin-3-ol, a substituted phenothiazine of interest in pharmaceutical and medicinal chemistry research. Utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with electrospray ionization (ESI), we propose a characteristic fragmentation pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to identify and characterize this and structurally related compounds. We delve into the rationale behind the observed fragmentation, offering insights into the stability of the phenothiazine core and the influence of its chloro and hydroxyl substituents.

Introduction

Phenothiazines are a class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their structural modifications give rise to a diverse array of therapeutic agents. The introduction of substituents such as chlorine and hydroxyl groups can significantly alter their biological properties and metabolic fate. Accurate and reliable analytical methods are paramount for the identification and quantification of these compounds and their metabolites in complex matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool in modern analytical chemistry, offering high sensitivity and selectivity.[1][2][3] The fragmentation pattern generated by CID in the mass spectrometer provides a structural fingerprint of the analyte. Understanding these fragmentation pathways is crucial for developing robust and specific MS/MS methods, such as those employing Multiple Reaction Monitoring (MRM).

This application note aims to provide a comprehensive guide to the expected LC-MS/MS fragmentation pattern of 2-Chloro-10H-phenothiazin-3-ol. While direct experimental data for this specific molecule is not widely published, we can predict a reliable fragmentation pattern based on the established behavior of related chlorinated and hydroxylated aromatic compounds.[4][5]

Predicted Fragmentation Profile of 2-Chloro-10H-phenothiazin-3-ol

The fragmentation of 2-Chloro-10H-phenothiazin-3-ol, initiated by electrospray ionization in positive ion mode, is expected to proceed through a series of characteristic bond cleavages and rearrangements. The molecular formula is C₁₂H₈ClNOS, and the predicted monoisotopic mass of the neutral molecule is approximately 249.0015 Da. In positive ion ESI, the protonated molecule, [M+H]⁺, will be the precursor ion for MS/MS analysis, with an expected m/z of approximately 250.0088.

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an [M+2]⁺ peak approximately one-third the intensity of the M⁺ peak.

Key fragmentation pathways are anticipated to involve the loss of small neutral molecules such as carbon monoxide (CO), hydrochloric acid (HCl), and radical species.

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the LC-MS/MS analysis of 2-Chloro-10H-phenothiazin-3-ol.

Materials and Reagents
  • 2-Chloro-10H-phenothiazin-3-ol standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

Sample Preparation
  • Prepare a stock solution of 2-Chloro-10H-phenothiazin-3-ol at a concentration of 1 mg/mL in methanol.

  • Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Acquisition Mode Product Ion Scan (for fragmentation pattern elucidation) and MRM (for quantification)

Proposed Fragmentation Pathway and Discussion

The proposed fragmentation of the protonated molecule of 2-Chloro-10H-phenothiazin-3-ol ([M+H]⁺, m/z 250.0) is detailed below. The collision energy should be optimized to achieve a suitable distribution of fragment ions.

Key Fragmentation Steps
  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for phenolic compounds is the neutral loss of CO (28 Da). This would result in a fragment ion at m/z 222.0 .

  • Loss of Chlorine Radical (•Cl): Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (35 Da), producing a fragment at m/z 215.0 .

  • Sequential Loss of CO and H: Following the initial loss of CO, a subsequent loss of a hydrogen radical can occur, leading to a fragment at m/z 221.0 .

  • Loss of HCl: The elimination of a neutral hydrochloric acid molecule (36 Da) is another plausible fragmentation route for chlorinated compounds, resulting in a fragment at m/z 214.0 .[4]

Proposed Fragmentation Diagram

fragmentation_pathway M [M+H]⁺ m/z 250.0 frag1 m/z 222.0 M->frag1 - CO (28 Da) frag2 m/z 215.0 M->frag2 - •Cl (35 Da) frag4 m/z 214.0 M->frag4 - HCl (36 Da) frag3 m/z 221.0 frag1->frag3 - •H (1 Da)

Caption: Proposed fragmentation pathway of [M+H]⁺ of 2-Chloro-10H-phenothiazin-3-ol.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis stock Stock Solution (1 mg/mL) working Working Standards (1-1000 ng/mL) stock->working lc_separation C18 Reverse-Phase LC Separation working->lc_separation esi_ionization Positive ESI lc_separation->esi_ionization ms_analysis Tandem Mass Spectrometry (Product Ion Scan & MRM) esi_ionization->ms_analysis frag_pattern Fragmentation Pattern Elucidation ms_analysis->frag_pattern quant Quantification ms_analysis->quant

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This application note presents a predicted fragmentation pathway for 2-Chloro-10H-phenothiazin-3-ol and a detailed LC-MS/MS protocol for its analysis. The proposed fragment ions at m/z 222.0, 215.0, 221.0, and 214.0 provide a basis for developing selective and sensitive MRM methods for the quantification of this compound. The provided protocol offers a starting point for method development and can be adapted for various research applications in drug discovery and development. The principles outlined here can also be applied to the structural elucidation of related phenothiazine derivatives.

References

  • Folk, T. L., & Lawson, L. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
  • PubChem. (n.d.). 2-Chlorophenothiazine. Retrieved from [Link]

  • Hayen, H., & Karst, U. (2003). Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. Analytical chemistry, 75(18), 4833-4840.
  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link] (Note: A representative, non-specific URL is used as the original may be transient).

Sources

Application

Purification and crystallization techniques for 2-Chloro-10H-phenothiazin-3-ol

An In-Depth Guide to the Purification and Crystallization of 2-Chloro-10H-phenothiazin-3-ol Authored by: A Senior Application Scientist Abstract This comprehensive application note provides detailed methodologies for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purification and Crystallization of 2-Chloro-10H-phenothiazin-3-ol

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides detailed methodologies for the purification and crystallization of 2-Chloro-10H-phenothiazin-3-ol, a key heterocyclic compound within the phenothiazine family. Recognizing the critical importance of purity for applications in pharmaceutical research and drug development, this guide moves beyond simple procedural lists to explain the rationale behind methodological choices. We present field-proven protocols for robust purification via column chromatography and recrystallization, alongside specialized techniques for growing single crystals suitable for X-ray diffraction analysis. This document is intended for researchers, scientists, and drug development professionals seeking to obtain this compound in a highly pure, crystalline form.

Introduction: The Imperative for Purity

Phenothiazine and its derivatives are a cornerstone class of compounds, renowned for their wide spectrum of pharmacological activities.[1] 2-Chloro-10H-phenothiazin-3-ol, as a specific analogue, holds significant potential as an intermediate or active moiety in drug discovery programs. However, synthetic routes leading to phenothiazines often yield crude products contaminated with unreacted starting materials, oxidized byproducts (such as sulfoxides), and other colored impurities.[2][3] These contaminants can interfere with subsequent synthetic steps, compromise biological assay results, and introduce toxicity. Therefore, effective and reproducible purification is not merely a procedural step but a fundamental requirement for ensuring the scientific validity of downstream applications.

This guide provides a systematic approach to navigating the common challenges associated with purifying this class of compounds, such as handling dark, oily residues, and selecting appropriate solvent systems to achieve high-purity crystalline material.[4]

Primary Purification Strategy: Column Chromatography

Column chromatography is the principal and most effective technique for the initial, large-scale purification of crude 2-Chloro-10H-phenothiazin-3-ol, especially when dealing with complex mixtures or oily products.[2][4] The technique leverages the differential adsorption of the target compound and its impurities onto a solid stationary phase as a liquid mobile phase percolates through it.

Causality of Method Selection:

The choice of silica gel as the stationary phase is based on its polarity, which allows for effective separation of moderately polar phenothiazine derivatives from both non-polar byproducts and highly polar impurities. The eluent system, typically a gradient of non-polar and polar solvents (e.g., hexane and ethyl acetate), is meticulously optimized to ensure a clear separation between the compound of interest and its contaminants.[2][4]

Workflow for Chromatographic Purification

Column_Chromatography_Workflow Workflow for Purification via Column Chromatography cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps p1 Select Stationary Phase (e.g., Silica Gel) p2 Choose Eluent System (e.g., Hexane/EtOAc) via TLC p1->p2 p3 Pack Column with Silica Gel Slurry p2->p3 e1 Dissolve Crude Product in Minimal Solvent p3->e1 e2 Load Sample onto Column e1->e2 e3 Elute with Solvent System (Isocratic or Gradient) e2->e3 e4 Collect Fractions e3->e4 a1 Monitor Fractions by TLC e4->a1 a2 Combine Pure Fractions a1->a2 a3 Evaporate Solvent (Rotary Evaporation) a2->a3 a4 Obtain Purified Product a3->a4

Caption: A typical workflow for purifying phenothiazine derivatives.

Detailed Protocol for Column Chromatography
  • Eluent System Selection: Before packing the column, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).[4][5] The ideal system should provide a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel (appropriate mesh size) in the initial, least polar eluent mixture.[2] Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 2-Chloro-10H-phenothiazin-3-ol in a minimal volume of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.[2]

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the proportion of the polar solvent to sequentially elute compounds of increasing polarity.[2]

  • Fraction Collection & Analysis: Collect the eluate in separate fractions. Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain the pure product.[2]

  • Product Isolation: Combine the fractions identified as pure and remove the solvent using a rotary evaporator under reduced pressure to yield the purified product.[2]

ParameterRecommended SelectionRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard polar adsorbent for effective separation of phenothiazines.[2][5]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientOffers a wide polarity range to separate target from impurities.[4]
Dichloromethane/Methanol GradientSuitable for more polar phenothiazine derivatives.[5]
Monitoring Technique Thin Layer Chromatography (TLC)Allows for rapid, real-time tracking of the separation process.[6]

Final Purification & Solid-State Characterization: Recrystallization

Recrystallization is a powerful technique for achieving the highest level of purity and for obtaining the compound in a stable, crystalline solid form. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.

Causality of Method Selection:

A successful recrystallization requires a solvent that fully dissolves the compound at an elevated temperature but in which the compound is only sparingly soluble at lower temperatures. This allows the target molecule to selectively crystallize out of the solution upon cooling, while impurities remain dissolved in the mother liquor. The slow formation of the crystal lattice inherently excludes mismatched impurity molecules, leading to a significant increase in purity.

Workflow for Recrystallization

Recrystallization_Process The Recrystallization Process for High Purity s1 Dissolve Impure Solid in Minimum Volume of Hot Solvent s2 Perform Hot Filtration (If Insoluble Impurities Exist) s1->s2 Optional s3 Allow Solution to Cool Slowly and Undisturbed s1->s3 s2->s3 s4 Induce Crystallization (If Necessary) s3->s4 Troubleshooting s5 Collect Crystals by Vacuum Filtration s3->s5 s4->s5 s6 Wash Crystals with Small Amount of Cold Solvent s5->s6 s7 Dry Crystals Under Vacuum s6->s7

Caption: A decision-based workflow for the recrystallization of phenothiazines.

Detailed Protocol for Recrystallization
  • Solvent Selection: Place a small amount of the purified (post-chromatography) product into several test tubes. Add a few drops of different potential solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, or mixtures like dichloromethane/hexane) and observe solubility in the cold and upon heating.[5][7][8]

  • Dissolution: In a flask, add the chosen solvent to the compound and heat the mixture (using a water bath or heating mantle) with stirring until the solid completely dissolves. Add the solvent dropwise to ensure only the minimum necessary volume is used.[9]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath or refrigerator.[10]

  • Crystal Collection: Collect the formed crystals by vacuum filtration.[9]

  • Washing: Wash the crystals on the filter with a small portion of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. The purity can now be assessed by melting point analysis, which should exhibit a sharp range.[6][10]

Solvent/SystemApplication Notes
Ethanol A common choice for many phenothiazine derivatives, offering good solubility when hot and lower solubility when cold.[4][10]
Acetone or CH2Cl2 Can be used for recrystallization, often from a large volume for compounds with moderate solubility.[8]
Dichloromethane/Hexane A two-solvent system. Dissolve in minimal hot CH2Cl2, then add hexane dropwise until turbidity appears. Reheat to clarify and then cool.[5]
Chlorobenzene/Methanol An effective system reported for the crystallization of 2-chlorophenothiazine.[11]

Growing Single Crystals for X-ray Analysis

Obtaining single crystals suitable for X-ray crystallography is a specialized process that prioritizes crystal quality over bulk yield. A prerequisite is high starting purity (ideally >95%).[12]

Techniques for Single Crystal Growth
  • Slow Evaporation: Dissolve the highly purified compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free location. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of high-quality crystals.

  • Vapor Diffusion: This is often the most successful method for small quantities of material.[12] Dissolve the compound in a small volume of a less volatile solvent (e.g., dichloromethane) inside a small, open vial. Place this inner vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane). The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reduce the compound's solubility, and promote slow crystallization.[12]

Vapor Diffusion Setup

Vapor_Diffusion Vapor Diffusion for Single Crystal Growth cluster_main Sealed Outer Vial cluster_inner Inner Vial Compound Compound dissolved in Solvent A Vapor Vapor Phase Compound->Vapor Slow Diffusion AntiSolvent Reservoir of Anti-Solvent B (more volatile)

Caption: Diagram of a vapor diffusion crystallization setup.

Purity and Structural Confirmation

The success of the purification must be validated. The following techniques are essential for confirming the purity and identity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.[1][13]

  • Melting Point: A narrow and sharp melting point range is a strong indicator of high purity.[6][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.[1][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[1]

Safety and Handling

Phenothiazine derivatives and the organic solvents used in their purification should be handled with care in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware that some synthetic routes for phenothiazines can produce toxic byproducts like hydrogen sulfide.[13]

References

  • BenchChem. (n.d.).
  • Kramer, B. D., & Stevenson, G. W. (1968). Purification of phenothiazine. U.S. Patent No. 3,381,007. Washington, DC: U.S.
  • BenchChem. (n.d.). Troubleshooting common issues in phenothiazine synthesis. BenchChem.
  • Dow Chemical Company. (1959). Purification of phenothiazine. U.S. Patent No. 2,887,482. Washington, DC: U.S.
  • ResearchGate. (2025, January 27). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives.
  • SIELC Technologies. (2018, February 16). Separation of Phenothiazine on Newcrom R1 HPLC column. SIELC Technologies.
  • MDPI. (2025, October 8). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI.
  • Berger, T. A., & Wilson, W. H. (1994). Separation of drugs by packed column supercritical fluid chromatography. 1. Phenothiazine antipsychotics. Journal of Pharmaceutical Sciences, 83(3), 281-286.
  • NCChem. (2022, December 29). PHENOTHIAZINE SYNTHESIS. YouTube.
  • MDPI. (2022, November 4).
  • ChemicalBook. (n.d.). 2-chloro-10-(3-chloropropyl)-10H-phenothiazine synthesis. ChemicalBook.
  • PubMed. (n.d.). Affinity chromatography of recombinant peptides/proteins based on a calmodulin fusion tail.
  • International Journal of Creative Research Thoughts. (n.d.). SYNTHESIS AND EVALUATION OF PHENOTHIAZINE DERIVATIVE FOR ANTIDEPRESSANTS ACTIVITY. IJCRT.org.
  • Google Patents. (2017). A kind of 2 chloro phenothiazine preparation technologies.
  • PubChem. (n.d.). 2-Chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazin-3-ol.
  • Google Patents. (2009). Method for preparing 2-chlorophenothiazine.
  • Royal Society of Chemistry. (2013). Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. RSC.
  • University of Strasbourg. (n.d.).
  • ChemicalBook. (n.d.). 2-Chlorophenothiazine synthesis. ChemicalBook.
  • Semantic Scholar. (2022, November 4).
  • Organic Syntheses. (n.d.). Procedure for the synthesis of 2-Thioxo-2-(p-tolylamino)acetamide. Organic Syntheses.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2-Chloro-10H-phenothiazin-3-ol synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This hub is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis and functionaliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This hub is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis and functionalization of 2-Chloro-10H-phenothiazin-3-ol (CAS: 16770-99-3), a critical intermediate and bioactive metabolite in the development of phenothiazine-based antipsychotics.

Below, you will find mechanistic workflows, diagnostic FAQs, quantitative condition screenings, and a self-validating standard operating procedure (SOP) to maximize your reaction yields.

I. Reaction Logic & Synthesis Workflow

The synthesis of 2-chloro-10H-phenothiazin-3-ol typically involves the construction of the 2-chlorophenothiazine core via a transition-metal-catalyzed C–S/C–N cross-coupling, followed by a highly controlled regioselective hydroxylation. Understanding the competing side reactions—specifically S-oxidation and polysubstitution—is critical for yield optimization[1].

SynthesisWorkflow A Precursor: 1-Bromo-2-iodobenzene + Aminothiophenol B Intermediate: 2-Chloro-10H-phenothiazine A->B Fe-Catalyzed Cross-Coupling C Target Product: 2-Chloro-10H-phenothiazin-3-ol B->C Controlled Electrochemical Hydroxylation D Byproduct: Phenothiazine S-Oxide B->D Excess O2 / High Voltage (>1.25V) E Byproduct: 7-Hydroxy Isomer B->E Uncontrolled Late-Stage C-H Activation

Workflow for 2-chloro-10H-phenothiazin-3-ol synthesis and major side-reaction pathways.

II. Troubleshooting Guides & FAQs

Q1: My Ullmann-type C-S/C-N cross-coupling cyclization is stalling at 10-20% yield. How can I drive this reaction to completion? A1: Causality & Solution: The formation of the phenothiazine tricycle via transition-metal catalysis is highly sensitive to the coordination environment of the metal and the basicity of the reaction medium. If you are using ligands like DABCO or L-proline, they fail to sufficiently stabilize the oxidative addition complex of the iron or copper catalyst. Action: Switch your ligand to 1,10-phenanthroline and your base to Potassium tert-butoxide (KOtBu) . 1,10-phenanthroline provides a rigid bidentate coordination environment that significantly accelerates the reductive elimination step, while KOtBu ensures complete deprotonation of the amine intermediate. This specific combination has been proven to increase yields from ~11% to >70%[2].

Q2: During the hydroxylation phase, my reaction mixture turns pink, then dark green, and I isolate a large percentage of highly polar byproducts. What is happening? A2: Causality & Solution: The sulfur atom in the phenothiazine core is highly electron-rich. A color shift to pink (absorption at ~520 nm) indicates the formation of a radical cation via a one-electron oxidation process[3]. As the oxidative potential increases (turning the solution dark green at >1.25 V), this radical cation rapidly traps trace oxygen or hydroxide ions to form phenothiazine S-oxides (sulfoxides) or S,S-dioxides (sulfones) instead of the desired C-3 hydroxylated product[3]. Action: You must strictly control the redox potential. Abandon aggressive chemical oxidants (like H₂O₂) and adopt a structure-electroactivity relationship (SeAR)-informed electrochemical oxidation. Keep the applied voltage strictly below 1.25 V and purge the system continuously with Argon to eliminate dissolved oxygen[1][3].

Q3: I am achieving good conversion, but NMR shows a complex mixture of regioisomers (e.g., 7-hydroxy vs. 3-hydroxy). How do I improve regioselectivity? A3: Causality & Solution: Both the 3- and 7-positions on the 2-chlorophenothiazine ring are activated toward electrophilic aromatic substitution. Late-stage direct C-H functionalization often lacks the steric or electronic bias needed to differentiate these sites effectively[1]. Action: If electrochemical tuning does not yield a sufficient enantiomeric/regiomeric excess, shift your synthetic strategy. Utilize pre-functionalized starting materials (e.g., coupling a 4-methoxy-2-chlorothiophenol derivative) and perform a global deprotection (demethylation) post-cyclization.

TroubleshootingLogic Start Issue: Low Reaction Yield Check1 Pink/Green Color Observed? Start->Check1 Fix1 Action: Purge with Argon & Lower Redox Potential Check1->Fix1 Yes (S-Oxidation) Check2 Incomplete Cyclization? Check1->Check2 No Fix2 Action: Switch Ligand to 1,10-phenanthroline Check2->Fix2 Yes (Stalled Reaction) Fix3 Action: Use Pre-functionalized Starting Materials Check2->Fix3 No (Regio-isomer mix)

Decision logic for diagnosing and mitigating low yields in phenothiazine functionalization.

III. Quantitative Data: Condition Screening

The following table summarizes the causal relationship between reaction conditions and isolated yields, demonstrating why specific catalytic and environmental parameters are mandated in the SOP.

Reaction StepCatalyst / MethodLigand / BaseAtmosphereTimeTarget Yield (%)Major Byproduct
Core Cyclization FeSO₄·7H₂ODABCO / KOtBuAir24h11%[2]Unreacted Precursors
Core Cyclization FeSO₄·7H₂O1,10-phenanthroline / KOtBuArgon12h70% [2]None
Hydroxylation H₂O₂ / Acid (Chemical)NoneAir4h<30%S-Oxides (74-95%)[3]
Hydroxylation Electrochemical (0.95 V)NoneArgon2h65% [3]Trace Sulfone

IV. Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-line validation criteria are met.

Step 1: Domino Iron-Catalyzed Synthesis of 2-Chlorophenothiazine Core
  • Preparation: In an oven-dried Schlenk flask, combine 1-bromo-2-iodobenzene (1.0 equiv), 2-amino-4-chlorothiophenol (1.2 equiv), FeSO₄·7H₂O (10 mol%), 1,10-phenanthroline (20 mol%), and KOtBu (2.5 equiv)[2].

  • Atmosphere Control: Evacuate and backfill the flask with Argon three times. Causality: Failure to remove oxygen will poison the iron catalyst and induce premature S-oxidation[1].

  • Reaction: Add anhydrous DMF and heat the mixture to 110°C for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 9:1). The reaction is self-validated when the starting material spot completely disappears. If starting material remains, spike with an additional 5 mol% catalyst complex.

  • Workup: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the 2-chlorophenothiazine intermediate.

Step 2: SeAR-Informed Electrochemical Hydroxylation
  • Cell Setup: Dissolve the purified 2-chlorophenothiazine in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). Transfer to a divided electrochemical batch cell equipped with a glassy carbon anode and platinum cathode[3].

  • Electrolysis: Apply a controlled constant potential of 0.95 V .

  • Validation Checkpoint: Monitor the color of the solution. It should remain clear or slightly pink. If the solution turns dark green, your potential has drifted above 1.25 V, and radical cation over-oxidation is occurring[3]. Immediately lower the voltage.

  • Completion: Monitor via LC-MS until the mass corresponding to 2-chloro-10H-phenothiazin-3-ol is maximized.

  • Purification: Evaporate the solvent, reconstitute in minimal dichloromethane, and isolate the final product via preparative HPLC.

V. References

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Journal of Medicinal and Medical Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCbR-VsjNPjI_PxwWHDeWgrJaM7ZRZnW3q6RO95g5ePxVGbCYJQbzp8tcI2Q-PXeKLhDPWIk2SFVwhx_I7L3RRAE79WaniEe-chAEV9X0B98-cJiqnuzVcXkZFDwu_x6l4i5KUICE8bNQSz4OaP_8zRdOR5FVnbzv2qJ7UNPPvBXsXRB0npHw=]

  • Troubleshooting Common Issues in Phenothiazine Synthesis. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU1jn_iktBFGHfHntIQg4lH786l77IvHrjFip3rj_SjN7cqZCrXWegwBxWYfSK7n8bkKE81jZ1IzFWr95W0kLpR-dXUGm2x9ZoKoeLAdowbyq11vhKcE7JZ3xSP7CIfhKIsnZXmlLtSauHvmoigVYX9U_TSg6JRqKPrd4C8jNefNCVgguV7n_qZRnx6JGREg10M8hpiA==]

  • Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C–S/C–N Cross-Coupling Reaction. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo24aUcwT_CKIdQ2Sujq1ocVRafvdEbX6RYB220tyio9s-xfYRZ8vlmzql9Ru6K1INpm9y4GM3PT1OKHIWVZpT__VCFztwAXWJtBAAjCfuVg3YVcJ5UO0LKcxRVaMZA8rGSufUyBijfMg5nw==]

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmbMK7f5G4KIrQIvEyHGvbV_Qz0FQSnOpxBGUBweHSL9yiMUR4cjgVd_l4XkUQQCXnTeYi-tvyiUv0R7FiEn6YmLg_zqY3Rm_DfZ9hqXYe1-eEkSkRERdNQbMTicyt7lx8ahdPs0pqcjlzXbhk]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-10H-phenothiazin-3-ol Degradation and Oxidation in Solution

Introduction Welcome to the technical support center for 2-Chloro-10H-phenothiazin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar phenot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 2-Chloro-10H-phenothiazin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar phenothiazine derivatives. Phenothiazines are a critical class of compounds, but their inherent susceptibility to degradation and oxidation in solution can present significant experimental challenges.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges, ensuring the integrity and reproducibility of your results.

The core structure of phenothiazines, a tricyclic system with a sulfur and a nitrogen atom in the central ring, is prone to environmental degradation, which can affect the compound's efficacy and safety profile.[1] Understanding these degradation pathways is crucial for developing stable formulations and reliable analytical methods.[1] This guide will focus on the practical aspects of handling 2-Chloro-10H-phenothiazin-3-ol to minimize degradation and accurately analyze its stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My solution of 2-Chloro-10H-phenothiazin-3-ol is changing color (e.g., turning yellow/brown). What is happening?

Answer:

Discoloration of your 2-Chloro-10H-phenothiazin-3-ol solution is a common indicator of degradation, primarily through oxidation. The phenothiazine nucleus is highly susceptible to oxidation, which can be initiated by exposure to light, air (oxygen), heat, and certain chemical species.[3]

Underlying Causality: The Oxidation Pathway

The sulfur atom in the phenothiazine ring is the primary site of oxidation.[1] The process typically proceeds through the following steps:

  • Formation of a Cation Radical: The initial step is a one-electron oxidation of the sulfur atom, forming an unstable cation radical.[4][5][6] This species is often colored and contributes to the initial discoloration.

  • Formation of Sulfoxide: The cation radical is highly reactive and can be further oxidized to form the corresponding sulfoxide.[1][4][7] This is a common and relatively stable oxidation product.

  • Formation of Sulfone: With continued exposure to oxidative stress, the sulfoxide can undergo further oxidation to form a sulfone.[4][7]

This oxidation cascade can be accelerated by several factors, including the presence of metal ions, acidic conditions, and exposure to UV light.[4][8]

Visualizing the Primary Oxidation Pathway

G cluster_main Simplified Oxidation Pathway of 2-Chloro-10H-phenothiazin-3-ol A 2-Chloro-10H-phenothiazin-3-ol (Parent Compound) B Cation Radical (Unstable Intermediate) A->B [O] (e.g., O2, H2O2, light) C Sulfoxide Derivative (Major Oxidation Product) B->C [O] D Sulfone Derivative (Further Oxidation Product) C->D [O] (Stronger Oxidizing Conditions)

Caption: Simplified oxidation pathway of a phenothiazine derivative.

Troubleshooting Steps & Preventative Measures:

SymptomPotential CauseRecommended Action
Rapid discoloration upon dissolution Presence of dissolved oxygen in the solvent.Use degassed solvents. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using the freeze-pump-thaw method.[3]
Color change over time, even in the dark Slow oxidation by atmospheric oxygen.Prepare solutions fresh whenever possible. If storage is necessary, store solutions under an inert atmosphere (e.g., in a vial purged with nitrogen or argon) and tightly sealed.[9]
Accelerated discoloration in specific solvents Solvent-mediated oxidation.Certain solvents, especially those prone to forming peroxides (e.g., unstabilized THF, diethyl ether), can accelerate oxidation. Use high-purity, peroxide-free solvents. Consider using more stable solvents like ethanol or acetonitrile.[2][10]
Discoloration under ambient light Photodegradation.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3][11] Phenothiazines are known to be light-sensitive.[1]
Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis. Are these degradation products?

Answer:

The appearance of new peaks in your chromatogram is a strong indication that your sample has degraded. A well-developed, stability-indicating analytical method is essential to separate the intact parent compound from its potential degradation products.[1]

Identifying Degradation Products:

  • Sulfoxides: The most common degradation products are sulfoxides, which are more polar than the parent compound.[7][12] In reverse-phase HPLC, you would expect the sulfoxide to have a shorter retention time.

  • Other Oxidation Products: Depending on the conditions, other products like N-oxides or hydroxylated derivatives might form.[13]

  • Photodegradation Products: Exposure to light can lead to dehalogenation or the formation of other complex photoproducts.[14]

Experimental Protocol: Forced Degradation Study

To definitively identify potential degradation products and develop a stability-indicating method, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate its breakdown.[1]

Objective: To generate and identify potential degradation products of 2-Chloro-10H-phenothiazin-3-ol.

Materials:

  • 2-Chloro-10H-phenothiazin-3-ol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and methanol (or other suitable solvent)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 2-Chloro-10H-phenothiazin-3-ol (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for several hours.[1]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for several hours.[1]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for several hours.[1]

  • Thermal Degradation: Keep an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp). Wrap a control sample in aluminum foil and keep it under the same conditions.[1]

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take samples from each condition. Neutralize the acidic and basic samples before injection. Analyze all samples by HPLC or LC-MS/MS.

Workflow for Forced Degradation Study

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (60°C) Start->Thermal Photo Photolytic Degradation (UV Light) Start->Photo Analysis Analyze by HPLC / LC-MS/MS (at t = 0, 2, 4, 8, 24h) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

By comparing the chromatograms of the stressed samples with a control, you can identify the retention times of the degradation products. LC-MS/MS analysis will provide mass information to help elucidate their structures.[15]

Issue 3: How can I improve the stability of my 2-Chloro-10H-phenothiazin-3-ol solutions for long-term storage or during lengthy experiments?

Answer:

Improving the stability of phenothiazine solutions requires a multi-faceted approach that minimizes exposure to degradative factors.

Key Strategies for Stabilization:

StrategyMechanism of ActionPractical Implementation
Use of Antioxidants Antioxidants scavenge free radicals or act as reducing agents, inhibiting the oxidation cascade.[8][16]Add a small amount of an antioxidant to your solution. Common choices include ascorbic acid, sodium bisulfite, or monothioglycerol.[11][16] The optimal concentration should be determined empirically.
pH Control The stability of phenothiazines can be pH-dependent. Oxidation can be influenced by the acidity of the medium.[4][7]Buffer your solution to a pH where the compound exhibits maximum stability. This needs to be determined experimentally for 2-Chloro-10H-phenothiazin-3-ol.
Inert Atmosphere Removing oxygen from the headspace of the vial and from the solvent prevents oxidation.[3]Purge the vial with nitrogen or argon before sealing. Use septa-sealed vials for repeated sampling to maintain the inert atmosphere.
Chelating Agents Trace metal ions can catalyze oxidation. Chelating agents sequester these ions, preventing them from participating in degradation reactions.Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solution.[16]
Proper Storage Conditions Low temperatures slow down chemical reactions, including degradation.[9]Store solutions at low temperatures (e.g., 2-8°C or -20°C). Always protect from light.[9][17]

Protocol: Preparing a Stabilized Solution for Storage

Objective: To prepare a solution of 2-Chloro-10H-phenothiazin-3-ol with enhanced stability.

Materials:

  • 2-Chloro-10H-phenothiazin-3-ol

  • Degassed, high-purity solvent (e.g., ethanol)

  • Antioxidant (e.g., ascorbic acid)

  • Amber glass vial with a PTFE-lined cap or septum

  • Inert gas (nitrogen or argon)

Procedure:

  • Solvent Preparation: Degas the chosen solvent by sparging with nitrogen or argon for at least 20 minutes.

  • Weighing: Accurately weigh the required amount of 2-Chloro-10H-phenothiazin-3-ol and the antioxidant (e.g., a molar ratio of 1:1 to start) and place them in the amber vial.

  • Dissolution: Add the degassed solvent to the vial to the desired volume.

  • Inerting: Gently purge the headspace of the vial with the inert gas for 1-2 minutes.

  • Sealing: Immediately and tightly seal the vial.

  • Storage: Store the vial at a low temperature (e.g., 4°C) and protected from light.

Summary of Key Recommendations

ParameterRecommendationRationale
Solvent Choice Use high-purity, degassed solvents. Ethanol and acetonitrile are often good starting points.[2]Minimizes dissolved oxygen and reactive impurities.
Atmosphere Handle and store under an inert atmosphere (N₂ or Ar).[3]Prevents oxidation by atmospheric oxygen.
Light Exposure Protect from light at all times using amber vials or foil.[11]Prevents photodegradation.[14]
Temperature Prepare solutions fresh. If storage is needed, store at low temperatures (e.g., 2-8°C).[9]Reduces the rate of chemical degradation.
Additives Consider adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) for long-term stability.[11][16]Inhibits oxidative degradation pathways.
Analytical Method Use a validated, stability-indicating HPLC method.Ensures accurate quantification of the parent compound in the presence of degradants.[1]

By implementing these best practices, you can significantly improve the reliability and reproducibility of your experiments involving 2-Chloro-10H-phenothiazin-3-ol and other sensitive phenothiazine derivatives.

References

  • Oxidation of Selected Phenothiazine Drugs During... : Journal of Analytical Toxicology - Ovid. (n.d.). Retrieved March 28, 2026, from [Link]

  • Chemical and Electrochemical Oxidation of Phenothiazine - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC - NIH. (n.d.). Retrieved March 28, 2026, from [Link]

  • [Stability of products of degradation of phenothiazine derivatives and their analysis] - Stork. (n.d.). Retrieved March 28, 2026, from [Link]

  • Phenothiazine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 28, 2026, from [Link]

  • Highly stable, solution-processable phenothiazine derivative as hole collection material for organic solar cells - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

  • US2928767A - Stabilized phenothiazine preparations - Google Patents. (n.d.).
  • Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives - ACS Publications. (n.d.). Retrieved March 28, 2026, from [Link]

  • US4071620A - Stabilization of oxygen sensitive dose forms - Google Patents. (n.d.).
  • Phenothiazine as Stabilizer for Acrylic Acid - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Chemical and electrochemical oxidation of phenothiazine. (n.d.). Retrieved March 28, 2026, from [Link]

  • Mechanism for phenothiazine oxidation - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation | Request PDF - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • III Analytical Methods. (n.d.). Retrieved March 28, 2026, from [Link]

  • Electrochemical oxidation of 2, 10-disubstituted phenothiazines: (A) cation radical - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • 2-Chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazin-3-ol - PubChem. (n.d.). Retrieved March 28, 2026, from [Link]

  • Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries - ACS Publications. (n.d.). Retrieved March 28, 2026, from [Link]

  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. (n.d.). Retrieved March 28, 2026, from [Link]

  • 2-Chloro-10H-phenothiazin-3-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 28, 2026, from [Link]

  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Electrochemical oxidation of 2,10-disubstituted phenothiazines. - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence | Request PDF - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine - MDPI. (n.d.). Retrieved March 28, 2026, from [Link]

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. (n.d.). Retrieved March 28, 2026, from [Link]

  • LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation - SciELO. (n.d.). Retrieved March 28, 2026, from [Link]

  • 10H-phenothiazin-2-yl-methanamine as an Inhibitor of Radical Chain Oxidation of Organic Compounds. Kinetics and Mechanism of Action - Physical Chemistry Research. (n.d.). Retrieved March 28, 2026, from [Link]

Sources

Troubleshooting

How to prevent photo-degradation of 2-Chloro-10H-phenothiazin-3-ol during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of photodegradation of 2-Chloro-10H-phenothiazin-3-ol during storage. We will explore the m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of photodegradation of 2-Chloro-10H-phenothiazin-3-ol during storage. We will explore the mechanisms of degradation, provide actionable troubleshooting and preventative protocols, and detail methods for stability verification.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 2-Chloro-10H-phenothiazin-3-ol is changing color (e.g., to a reddish-brown) during storage. What is causing this?

A: This is a classic sign of degradation. The core chemical structure, a phenothiazine ring system, is inherently susceptible to degradation from two primary environmental factors: light and oxygen.[1][2]

  • Photo-oxidation: Phenothiazines strongly absorb ultraviolet (UV) light, particularly in the UVA range (320-400 nm).[3][4][5] This absorbed energy can excite the molecule to a higher energy state, making it highly reactive. This excited molecule can then react with atmospheric oxygen, leading to the formation of colored degradation products. The presence of a chlorine atom, as in your compound, can further influence this photosensitivity.[4]

  • Oxidation: The sulfur atom in the central phenothiazine ring is easily oxidized, even without light, though the process is significantly accelerated by UV exposure.[6][7] This oxidation is a primary pathway for degradation, leading to changes in the compound's purity, activity, and physical appearance.[8]

The color change you observe is due to the formation of new chemical species with different chromophores (the parts of a molecule that absorb light).

Q2: What are the most likely degradation products forming in my sample?

A: Based on extensive studies of related phenothiazine derivatives like chlorpromazine, the degradation likely proceeds through several pathways. The most common products are oxides of the sulfur atom.

  • Phenothiazine Sulfoxide: This is the primary and most common initial product of oxidation.[1][6] The sulfur atom in the central ring is oxidized to a sulfoxide (S=O) group.

  • Phenothiazine Sulfone: Further, more aggressive oxidation can convert the sulfoxide into a sulfone (O=S=O).[6][9]

  • Dechlorination Products: Under UV irradiation, the carbon-chlorine bond can break, creating highly reactive free radicals. These radicals can then react with solvents or other molecules, leading to a variety of secondary products, including promazine-analogs (where the chlorine is replaced by a hydrogen) and dimers.[10][11]

The following diagram illustrates the primary oxidative degradation pathway.

G Parent 2-Chloro-10H-phenothiazin-3-ol Sulfoxide 2-Chloro-phenothiazin-3-ol-5-sulfoxide Parent->Sulfoxide  Light (UVA) + O₂ (Primary Pathway) Radical Dechlorinated Radical Species Parent->Radical  UV Light (Photolysis) Sulfone 2-Chloro-phenothiazin-3-ol-5-sulfone Sulfoxide->Sulfone Further Oxidation Secondary Dimers & Secondary Products Radical->Secondary Reaction G cluster_0 Time Zero (T=0) cluster_1 Storage Period (T=X) cluster_2 Time Point Analysis T0_Prep Prepare Standard Solution T0_Analyze Analyze via HPLC T0_Prep->T0_Analyze T0_Data Record Initial Purity (100%) T0_Analyze->T0_Data Store_Proper Store Sample 1 (Protected) T0_Data->Store_Proper Store_Control Store Sample 2 (Exposed Control) T0_Data->Store_Control TX_Prep Prepare Solutions from Stored Samples Store_Proper->TX_Prep Store_Control->TX_Prep TX_Analyze Re-Analyze via HPLC TX_Prep->TX_Analyze TX_Data Compare Chromatograms TX_Analyze->TX_Data Result Assess Stability: Parent Peak Area vs. T=0 Growth of Degradant Peaks TX_Data->Result

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 2-Chloro-10H-phenothiazin-3-ol

Welcome to the technical support guide for the chromatographic analysis of 2-Chloro-10H-phenothiazin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 2-Chloro-10H-phenothiazin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the retention and peak shape of this compound in High-Performance Liquid Chromatography (HPLC). This guide moves beyond simple protocols to explain the scientific reasoning behind method development choices, ensuring you can build robust and reliable analytical methods.

Understanding the Analyte: 2-Chloro-10H-phenothiazin-3-ol

Effective method development begins with a thorough understanding of the analyte's physicochemical properties. 2-Chloro-10H-phenothiazin-3-ol is a phenothiazine derivative, a class of compounds known for its basic nitrogen atoms, which can present unique challenges in reversed-phase HPLC, such as poor retention and peak tailing.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₁₇H₁₉ClN₂OSIndicates a moderately sized molecule with heteroatoms (N, S, O, Cl) that influence polarity.
Molecular Weight 334.9 g/mol [1]A standard molecular weight for small molecule analysis.
XLogP3 4.8[1]A high LogP value suggests good hydrophobicity and predicts strong retention on a reversed-phase (e.g., C18) column under optimal conditions.
pKa Not readily available in searched literature.The presence of a tertiary amine in the propyl side chain and a phenolic hydroxyl group suggests the molecule is amphoteric. The amine is basic, and the phenol is weakly acidic. The mobile phase pH will be a critical parameter to control its ionization state and, therefore, its retention.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of 2-Chloro-10H-phenothiazin-3-ol and provides systematic troubleshooting guidance.

Q1: My retention time for 2-Chloro-10H-phenothiazin-3-ol is too short. How can I increase it?

A1: Insufficient retention on a reversed-phase column indicates that the analyte is too soluble in the mobile phase. The primary goal is to decrease its polarity or increase its interaction with the stationary phase.

A short retention time is a common problem, especially during initial method development. Given the compound's high LogP of 4.8, it should be well-retained on a C18 column. If you are experiencing low retention, consider the following strategies:

1. Decrease the Organic Modifier Concentration: The most direct way to increase retention in reversed-phase HPLC is to decrease the elution strength of the mobile phase.

  • Action: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For example, if you are using 70% acetonitrile, try reducing it to 60%, then 50%. This will increase the polarity of the mobile phase, promoting greater interaction between the hydrophobic analyte and the non-polar stationary phase.

2. Adjust the Mobile Phase pH: The analyte contains a basic dimethylamino group. At a low pH, this group will be protonated (R-NH⁺), making the molecule more polar and less retained.

  • Action: Increase the pH of the aqueous portion of your mobile phase. By shifting the pH to be at least 2 units above the pKa of the amine, you will ensure it is in its neutral, more hydrophobic form, which will significantly increase retention. Conversely, the phenolic group is weakly acidic. At very high pH, it will deprotonate, increasing polarity and reducing retention. For basic compounds, starting method development at a pH between 2 and 4 is often recommended to ensure stable conditions.[2] However, to increase retention, a higher pH may be necessary.

  • Caution: Standard silica-based columns are not stable above pH 8.[2] If you need to work at a higher pH, use a hybrid or polymer-based column specifically designed for high-pH applications.[2]

3. Switch the Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they offer different selectivities.[3][4]

  • Action: If you are using acetonitrile, consider switching to methanol. Acetonitrile generally has a stronger elution strength than methanol in water mixtures.[5][6] Switching to an equivalent percentage of methanol may increase retention time.

Q2: I'm observing significant peak tailing. What are the causes and how can I fix it?

A2: Peak tailing for basic compounds like 2-Chloro-10H-phenothiazin-3-ol is most often caused by secondary interactions with the stationary phase, specifically with acidic silanol groups. [7][8]

The silica backbone of most reversed-phase columns has residual silanol groups (Si-OH) that can be deprotonated and negatively charged (Si-O⁻) at mid-range pH values. The positively charged (protonated) basic analyte can then interact with these sites via ion exchange, causing a secondary retention mechanism that leads to tailing peaks.[8][9]

1. Operate at a Low pH (pH 2.5 - 3.5): This is the most common and effective strategy.

  • Mechanism: At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[8] This minimizes the undesirable ionic interactions with the protonated basic analyte.

  • Protocol: Prepare the aqueous component of your mobile phase using a buffer or acid to maintain a constant pH. A 0.1% solution of trifluoroacetic acid (TFA) or formic acid is a common choice.[10] TFA is an excellent ion-pairing agent that can further improve peak shape but may cause ion suppression if using mass spectrometry (MS) detection.[10][11]

2. Use a Modern, High-Purity, End-Capped Column: Column technology has advanced significantly.

  • Action: Use a column made from high-purity silica with minimal metal contamination and a high degree of end-capping.[8] End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group) to shield them from interacting with analytes.[9]

3. Choose an Appropriate Organic Modifier: In some cases, the choice of organic solvent can influence peak shape.

  • Insight: Methanol, being a protic solvent, can sometimes suppress tailing for certain compounds by better shielding the silanol groups compared to the aprotic acetonitrile.[3][5] If tailing persists with acetonitrile, a switch to methanol is a worthwhile experiment.

// Nodes start [label="Peak Tailing Observed for\n2-Chloro-10H-phenothiazin-3-ol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is Mobile Phase pH < 3.5?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="Are you using a modern,\nhigh-purity, end-capped column?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_modifier [label="Try switching organic modifier\n(e.g., ACN to MeOH)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_ph [label="Adjust mobile phase to pH 2.5-3.5\nusing 0.1% Formic Acid or TFA", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_column [label="Switch to a high-purity,\nend-capped C18 column", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_modifier [label="Evaluate peak shape\nwith Methanol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_ph; check_ph -> solution_ph [label=" No "]; check_ph -> check_column [label=" Yes "]; check_column -> solution_column [label=" No "]; check_column -> check_modifier [label=" Yes "]; check_modifier -> solution_modifier; } DOT Caption: Troubleshooting workflow for peak tailing.

Q3: Which organic modifier, acetonitrile or methanol, is better for my analysis?

A3: The choice between acetonitrile (ACN) and methanol (MeOH) depends on the specific goals of the separation, such as desired selectivity, peak shape, and analysis time. Neither is universally "better," and the optimal choice often requires experimental evaluation.

Here is a comparison to guide your decision:

FeatureAcetonitrile (ACN)Methanol (MeOH)Scientific Rationale
Elution Strength Generally stronger[5][6]Generally weaker[6]For the same percentage, ACN will typically elute compounds faster. This can be useful for high-throughput screening.
Selectivity Aprotic, with a strong dipole moment.[5][12]Protic, capable of hydrogen bonding.[5][12]These different chemical properties lead to different interactions with the analyte and stationary phase, which can change the elution order of compounds in a mixture.[3][4]
Peak Shape Often provides sharper, more efficient peaks.[5]Can sometimes reduce peak tailing for acidic or phenolic compounds.[5]Methanol's hydrogen bonding capability can help mask active silanol sites on the silica surface.
System Backpressure Lower viscosity, resulting in lower backpressure.[4][5]Higher viscosity, resulting in higher backpressure.[4][5]Lower pressure is generally better for the longevity of the HPLC pump and column.
UV Cutoff Lower UV cutoff (~190 nm).Higher UV cutoff (~205 nm).ACN is preferred for high-sensitivity detection at low UV wavelengths.[4]

Recommendation: Start with acetonitrile as it often provides good peak efficiency and lower backpressure.[3] However, if you face challenges with co-eluting impurities or peak shape, switching to methanol is a powerful tool to alter selectivity and potentially resolve the issue.[3][6]

Systematic Protocol for Mobile Phase Optimization

This protocol provides a step-by-step workflow for developing a robust HPLC method for 2-Chloro-10H-phenothiazin-3-ol from the ground up.

Objective: To achieve a symmetric peak (Tailing Factor ≤ 1.5) with a retention factor (k') between 2 and 10.

Initial Conditions:

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Detection: UV, 254 nm (Phenothiazines typically absorb well at this wavelength[13])

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Step 1: Initial Scouting Gradient

The goal of the first step is to determine the approximate organic solvent concentration needed to elute the compound.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Run a Fast Gradient:

    • Time 0 min: 5% B

    • Time 10 min: 95% B

    • Time 12 min: 95% B

    • Time 12.1 min: 5% B

    • Time 15 min: End run

  • Analyze the Result: Note the time (and thus, the %B) at which your peak elutes. This provides a starting point for developing an isocratic or optimized gradient method.

Step 2: pH Optimization

The ionization state of 2-Chloro-10H-phenothiazin-3-ol is critical. Exploring different pH values can dramatically impact retention and peak shape.[14]

  • Prepare Aqueous Buffers: Prepare three different aqueous mobile phases.

    • Low pH: 0.1% Formic Acid in Water (pH ~2.7)

    • Mid pH: 20 mM Ammonium Acetate in Water, pH 5.0[13]

    • High pH (Requires pH-stable column): 20 mM Ammonium Bicarbonate in Water, pH 9.0

  • Run Isocratic Methods: Using the approximate %B from Step 1, perform isocratic runs with each of the three aqueous phases mixed with the appropriate amount of organic solvent.

  • Evaluate: Compare the retention time and peak symmetry at each pH. Select the pH that provides the best combination of retention and peak shape. For basic compounds, a low pH often yields the best peak shape, while a mid-to-high pH (on a suitable column) will provide more retention.[15]

// Nodes start [label="Start Method\nDevelopment", fillcolor="#F1F3F4", fontcolor="#202124"]; scout [label="Step 1: Run Fast Gradient\n(5-95% ACN w/ 0.1% FA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eval_scout [label="Determine Approx. %ACN\nfor Elution", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ph_opt [label="Step 2: pH Optimization\n(Test Low, Mid, High pH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eval_ph [label="Select pH for Best\nPeak Shape & Retention", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; isocratic_opt [label="Step 3: Fine-tune % Organic\nfor k' = 2-10", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final [label="Final Validated Method", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> scout; scout -> eval_scout; eval_scout -> ph_opt; ph_opt -> eval_ph; eval_ph -> isocratic_opt; isocratic_opt -> final; } DOT Caption: Systematic workflow for mobile phase optimization.

Step 3: Isocratic Method Finalization

Once the optimal pH and a good starting percentage of organic modifier are determined, fine-tune the concentration.

  • Adjust %B: Based on the results from Step 2, make small adjustments to the percentage of the organic modifier.

    • If retention is too low (k' < 2), decrease the %B.

    • If retention is too high (k' > 10), increase the %B.

  • Confirm Performance: Once the desired retention is achieved, inject the sample multiple times to confirm the method's reproducibility and check that the peak tailing factor meets the required specification (e.g., T ≤ 1.5).

By following this logical, science-driven approach, you can efficiently develop a robust and reliable HPLC method for the analysis of 2-Chloro-10H-phenothiazin-3-ol, minimizing common issues and ensuring high-quality chromatographic data.

References
  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from Shimadzu Corporation. URL: [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from Chrom Tech. URL: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation. URL: [Link]

  • Various Authors. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. URL: [Link]

  • Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Retrieved from Mason Technology. URL: [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from Waters Corporation. URL: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent. URL: [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex. URL: [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from KNAUER. URL: [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from Welch Materials. URL: [Link]

  • Jupille, T. et al. (2008, October 26). the role of TFA on Reverse phase chromatography? Chromatography Forum. URL: [Link]

  • Various Authors. (2025, May 29). Acetonitrile and methanol. Pharmaguideline Forum. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazin-3-ol. PubChem Compound Database. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech. URL: [Link]

  • Pistos, C., & Stewart, J. T. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1135-1142. URL: [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek. URL: [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. URL: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent. URL: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Analysis of 2-Chloro-10H-phenothiazin-3-ol

From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the chromatographic analysis of 2-Chloro-10H-phenothiazin-3-ol. This resource is designed for researchers, analytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the chromatographic analysis of 2-Chloro-10H-phenothiazin-3-ol. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with impurity analysis, particularly the resolution of co-eluting species. Phenothiazine derivatives are known for their structural similarities, which often leads to complex separation problems.[1][2] This guide provides a systematic, cause-and-effect approach to troubleshooting, grounded in established chromatographic principles, to help you achieve baseline resolution and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most probable co-eluting impurities in the analysis of 2-Chloro-10H-phenothiazin-3-ol?

A1: Co-eluting impurities for 2-Chloro-10H-phenothiazin-3-ol typically originate from three main sources: the synthetic route, degradation, or the formulation process.[3]

  • Synthesis-Related Impurities: These can include unreacted starting materials (e.g., m-chlorodiphenylamine), intermediates, or by-products from side reactions.[4] Positional isomers, where the chloro or hydroxyl group is on a different position of the phenothiazine ring, are highly probable and notoriously difficult to separate.

  • Degradation Products: Phenothiazines are susceptible to oxidation, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.[5][6] These oxidized species have different polarities and can often co-elute with the parent compound under suboptimal conditions.

  • Formulation-Related Impurities: Interactions with excipients or degradation caused by environmental factors like light and heat during formulation or storage can generate additional impurities.[3]

Q2: My chromatogram for 2-Chloro-10H-phenothiazin-3-ol shows a broad peak or a distinct peak shoulder. What is the most likely cause?

A2: A broad peak or a shoulder is a classic sign of co-elution, where two or more compounds are not fully separated.[7][8] Given the high structural similarity of potential impurities like isomers or sulfoxide derivatives to the main compound, it is highly probable that one of these is hiding under your main peak.[9] Other potential causes include poor column performance or sample overload, which should also be investigated.

Q3: How can I definitively confirm that I have a co-elution problem?

A3: Confirming co-elution requires more advanced detection techniques.

  • Diode Array Detector (DAD/PDA): A peak purity analysis is the most common method. If the UV-Vis spectra taken at the upslope, apex, and downslope of the peak are not identical, it confirms the presence of more than one component.[8]

  • Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer is the most definitive approach. By examining the mass spectra across the entire peak, you can identify if multiple mass-to-charge ratios (m/z) are present, confirming the presence of co-eluting impurities.[8][10]

Q4: What is the most effective first step to try and resolve co-eluting peaks?

A4: The most powerful and often easiest first step to resolve co-eluting peaks is to alter the selectivity (α) of your chromatographic system.[8][11] This is most readily achieved by modifying the mobile phase composition. A simple change, such as switching the organic modifier from acetonitrile to methanol, or adjusting the pH of the aqueous phase, can dramatically alter the retention behavior of structurally similar compounds and improve separation.[12]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common chromatographic issues encountered during the analysis of 2-Chloro-10H-phenothiazin-3-ol.

Problem: Poor Resolution and Peak Co-elution

The resolution between two peaks is governed by three factors: efficiency (N), retention factor (k), and selectivity (α).[12][13] The most effective way to resolve co-eluting peaks is to focus on changing the selectivity.

A Start: Co-eluting Peaks Observed B Modify Mobile Phase (Change Selectivity) A->B C Change Organic Modifier (ACN <=> MeOH) B->C D Adjust pH (Critical for Phenothiazines) B->D E Optimize Gradient Slope (Slower Ramp) B->E F Resolution Improved? C->F D->F E->F G Modify Stationary Phase (Change Selectivity) F->G No O Stop: Method Optimized F->O Yes H Switch Column Chemistry (e.g., C18 to Phenyl-Hexyl) G->H I Resolution Improved? H->I J Optimize Physical Parameters (Efficiency) I->J No I->O Yes K Decrease Flow Rate J->K L Decrease Particle Size / Increase Column Length J->L M Adjust Temperature J->M N Resolution Improved? K->N L->N M->N N->O Yes P Consult Advanced Techniques (e.g., 2D-LC) N->P No

Caption: Troubleshooting workflow for resolving co-eluting peaks.

1. Potential Cause: Inadequate Mobile Phase Selectivity

  • Explanation: The mobile phase composition dictates the relative interaction of analytes with the stationary phase. Small changes can significantly alter these interactions.

  • Solutions:

    • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. Switching from one to the other can change elution order and improve resolution for structurally similar compounds.[12]

    • Adjust Mobile Phase pH: 2-Chloro-10H-phenothiazin-3-ol contains ionizable functional groups. Modifying the mobile phase pH can change the protonation state of the analyte and its impurities, leading to dramatic shifts in retention and selectivity.[11][12] A common strategy is to use a pH 2-3 units away from the pKa of the analytes.

    • Optimize the Gradient: If using a gradient method, decreasing the slope (i.e., making the gradient shallower) can significantly improve the separation of closely eluting compounds.[12]

ParameterCondition 1Condition 2Rationale & Expected Outcome
Organic Modifier AcetonitrileMethanolMethanol is a more polar protic solvent and can offer different hydrogen bonding interactions, potentially resolving impurities that co-elute with acetonitrile.
Aqueous pH pH 7.0 (Phosphate Buffer)pH 3.0 (0.1% Formic Acid)At acidic pH, the basic nitrogen in the phenothiazine ring system is protonated, which can improve peak shape and alter selectivity relative to neutral impurities.
Gradient 5-95% B in 10 min5-95% B in 25 minA slower gradient increases the effective difference in mobile phase strength experienced by closely eluting peaks, enhancing resolution.

2. Potential Cause: Unsuitable Stationary Phase Chemistry

  • Explanation: If mobile phase optimization is insufficient, the stationary phase may not be capable of differentiating between the analyte and its impurities.

  • Solutions:

    • Switch Column Chemistry: Changing the bonded phase is one of the most effective ways to resolve co-eluting peaks.[8][13] If you are using a standard C18 column, consider a stationary phase that offers alternative separation mechanisms.

      • Phenyl-Hexyl: Provides pi-pi interactions, which can be highly effective for aromatic compounds like phenothiazines.

      • Pentafluorophenyl (PFP): Offers a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, providing unique selectivity.

      • Cyano (CN): Can be used in both normal-phase and reversed-phase modes and provides different selectivity based on dipole-dipole interactions.

3. Potential Cause: Insufficient Column Efficiency

  • Explanation: Efficiency relates to the sharpness of the chromatographic peaks. Sharper peaks are narrower and thus easier to resolve from one another.

  • Solutions:

    • Decrease Flow Rate: Lowering the flow rate generally improves resolution, although it increases analysis time.[14]

    • Use Higher Efficiency Columns: Employing columns with smaller particle sizes (e.g., sub-2 µm) or superficially porous particles (core-shell) provides higher plate numbers, leading to sharper peaks and better resolution.[13][14]

    • Increase Column Length: A longer column increases the number of theoretical plates, which can improve the separation of critical pairs.[11]

Detailed Experimental Protocols

Protocol 1: Systematic Method Development for Improved Resolution

This protocol provides a step-by-step workflow for optimizing the separation of 2-Chloro-10H-phenothiazin-3-ol from its co-eluting impurities.

Objective: To achieve baseline resolution (Rs > 1.5) for 2-Chloro-10H-phenothiazin-3-ol and all known impurities.

Initial Conditions:

  • Column: Standard C18 Column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 254 nm

Methodology:

  • Scouting Gradient:

    • Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution times of all components.[12] This provides a starting point for optimization.

  • Gradient Optimization:

    • Based on the scouting run, design a more focused, shallower gradient around the elution time of the main peak and its impurities. For example, if the compounds of interest elute between 40% and 60% B, design a gradient like: 30% to 70% B in 25 minutes.

  • Organic Modifier Evaluation:

    • If resolution is still insufficient, replace Mobile Phase B (Acetonitrile) with Methanol and repeat Step 2. Compare the chromatograms to see which solvent provides better selectivity.

  • pH Adjustment:

    • Prepare two additional sets of Mobile Phase A: one with a neutral pH buffer (e.g., 10 mM Ammonium Acetate, pH 7.0) and one with a slightly basic pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 8.5, if column chemistry allows).

    • Repeat the optimized gradient run from Step 2 with each new mobile phase. Analyze the impact of pH on retention time, peak shape, and resolution.

  • Stationary Phase Evaluation:

    • If co-elution persists, switch to a column with a different stationary phase (e.g., a Phenyl-Hexyl column) and repeat the optimization steps.

  • Final Fine-Tuning:

    • Once satisfactory separation is achieved, the flow rate and temperature can be slightly adjusted to optimize analysis time while maintaining resolution.[14][15] A lower flow rate or lower temperature can sometimes provide the final bit of resolution needed.[14]

Protocol 2: Peak Purity Assessment using a Diode Array Detector (DAD)

Objective: To confirm if a single chromatographic peak consists of one or more co-eluting compounds.

Methodology:

  • Acquire Data: Run your sample using the HPLC method developed. Ensure the DAD is set to acquire full spectral data across a relevant wavelength range (e.g., 210-400 nm).

  • Analyze the Peak of Interest: In your chromatography data system (CDS) software, select the peak for 2-Chloro-10H-phenothiazin-3-ol.

  • Extract Spectra: Extract the UV-Vis spectra at a minimum of three points across the peak:

    • The leading edge (upslope)

    • The peak apex

    • The trailing edge (downslope)

  • Normalize and Overlay Spectra: Normalize the extracted spectra to 100% and overlay them in a single plot.

  • Interpret Results:

    • Pure Peak: If the spectra are identical and overlay perfectly, the peak is spectrally pure, and co-elution is unlikely.

    • Impure Peak: If the spectra show significant differences in shape or lambda max, the peak is impure and contains at least one co-eluting compound.

  • Use Peak Purity Algorithms: Most modern CDS software includes automated peak purity calculations (e.g., Purity Angle vs. Threshold Angle). A Purity Angle greater than the Purity Threshold indicates a spectrally impure peak.

cluster_0 Chromatographic Resolution (Rs) cluster_1 Key Parameters cluster_2 Controlling Factors Rs Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k) N Efficiency (N) (Peak Sharpness) N_factors Column Length Particle Size Flow Rate N->N_factors Influenced by alpha Selectivity (α) (Peak Spacing) alpha_factors Mobile Phase Composition Stationary Phase Chemistry Temperature alpha->alpha_factors Influenced by k Retention Factor (k) (Peak Retention) k_factors Mobile Phase Strength k->k_factors Influenced by

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 2-Chloro-10H-phenothiazin-3-ol

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-10H-phenothiazin-3-ol. This resource provides in-depth troubleshooting guides and frequently as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-10H-phenothiazin-3-ol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of its low aqueous solubility in in vitro assays. Our goal is to empower you with the scientific rationale and practical protocols needed to generate reliable and reproducible data.

Introduction: The Challenge of a "Brick Dust" Compound

2-Chloro-10H-phenothiazin-3-ol, a member of the phenothiazine class of compounds, possesses a chemical structure that makes it inherently hydrophobic, or lipophilic. Its calculated LogP (a measure of lipophilicity) is high, indicating a strong preference for non-polar environments over aqueous ones. This characteristic leads to poor water solubility, often causing the compound to precipitate out of solution when introduced to the aqueous buffers and media used in virtually all in vitro biological assays. This precipitation can lead to inaccurate compound concentrations, flawed structure-activity relationships, and false-negative results.[1][2]

This guide will walk you through a systematic approach to solubilize this and other similarly challenging compounds, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My 2-Chloro-10H-phenothiazin-3-ol immediately precipitated when I diluted my DMSO stock into my cell culture medium. What's happening?

A: This is the most common issue encountered and is a classic case of a compound "crashing out" of solution. Here's the underlying cause:

  • Solvent Properties: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving many hydrophobic compounds. Your 2-Chloro-10H-phenothiazin-3-ol is likely soluble in 100% DMSO.

  • Drastic Polarity Shift: When you add a small volume of your concentrated DMSO stock into a large volume of aqueous medium, you are drastically changing the solvent environment. The DMSO is diluted, and the solution becomes highly polar (water-based).

  • Exceeding Aqueous Solubility: The compound is no longer in a favorable solvent. The surrounding water molecules cannot effectively solvate the hydrophobic phenothiazine structure, causing the compound molecules to aggregate and precipitate.[2][3] Essentially, you have exceeded the compound's thermodynamic aqueous solubility limit.

Q2: What is the standard first-line strategy for solubilizing 2-Chloro-10H-phenothiazin-3-ol for an initial screening assay?

A: The universally accepted starting point is to use a co-solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice.[4][5] The strategy involves creating a high-concentration stock solution in 100% DMSO and then performing a serial dilution into your aqueous assay buffer.

Key Considerations:

  • Stock Concentration: Prepare a stock solution at a high concentration (e.g., 10-50 mM) in anhydrous DMSO.[5] This allows the final volume of DMSO added to your assay to be minimal.

  • Final DMSO Concentration: The final concentration of DMSO in your assay (the "vehicle" concentration) is critical. Most cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity, but this is highly cell-line dependent.[6][7] Some sensitive cell lines may show stress at concentrations as low as 0.1%.[8][] It is imperative to determine the maximum tolerated DMSO concentration for your specific assay and cell line.

  • Dilution Technique: To minimize localized high concentrations that can initiate precipitation, add the DMSO stock to the aqueous buffer while vortexing or mixing (a "reverse dilution").

Q3: I'm keeping my final DMSO concentration below 0.5%, but my compound still precipitates over time. What are my options?

A: If precipitation persists, you need to employ more advanced solubilization strategies. The goal is to increase the apparent solubility of the compound in the final aqueous medium. Here is a logical progression of techniques to try:

  • pH Modification: Phenothiazine derivatives can have ionizable groups. Although 2-Chloro-10H-phenothiazin-3-ol's structure suggests it is a weak acid, adjusting the pH of your buffer away from its pKa can increase the proportion of the ionized (more soluble) form. This is highly dependent on the assay's tolerance for pH changes.

  • Use of Serum: If your assay medium contains fetal bovine serum (FBS) or other serum types, proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[5] Increasing the serum percentage (if the experimental design allows) can be a simple and effective solution.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[] They can encapsulate the hydrophobic 2-Chloro-10H-phenothiazin-3-ol molecule, forming an "inclusion complex" that is water-soluble.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[12]

  • Surfactants: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles. These micelles have a hydrophobic core that can sequester the compound, allowing it to be dispersed in the aqueous solution.[13][14] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often preferred as they are typically less harsh on cells than ionic surfactants like SDS.[15][16]

Q4: How do I choose between co-solvents, cyclodextrins, and surfactants?

A: The choice depends on the compound's properties and the assay's sensitivity. The following table and decision workflow provide a guide.

Solubilization StrategyMechanism of ActionAdvantagesDisadvantages & Potential for Assay Interference
Co-solvents (e.g., DMSO, Ethanol) Reduce the overall polarity of the solvent.Simple to implement; widely used.[4]Can be toxic to cells at higher concentrations (>0.5%).[17] May alter enzyme activity or protein conformation.
pH Adjustment Increases the fraction of the more soluble ionized form of the drug.Can be very effective if the compound has an ionizable group.Limited by the pH tolerance of the assay system (cells, enzymes). May alter compound activity.
Cyclodextrins (e.g., HP-β-CD) Forms a water-soluble inclusion complex by encapsulating the hydrophobic molecule.[]Generally low cytotoxicity; can significantly increase solubility.[18]Can sometimes extract cholesterol from cell membranes; may interfere if the assay involves membrane dynamics.
Surfactants (e.g., Tween® 80) Forms micelles that sequester the hydrophobic compound in their core.[15]High solubilizing capacity for very lipophilic compounds.Can disrupt cell membranes and lyse cells; may denature proteins; can interfere with assays measuring surface tension.[13]

Decision Workflow for Solubilization Strategy

G start Start: Compound Precipitates in Aqueous Buffer stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO start->stock dilute Dilute into Assay Medium (Final DMSO <0.5%) stock->dilute check1 Precipitation Still Occurs? dilute->check1 ph_mod Strategy 1: pH Modification (If Assay Tolerates) check1->ph_mod Yes success Proceed with Assay Using Validated Method check1->success No check2 Soluble & No Assay Interference? ph_mod->check2 cyclo Strategy 2: Use Cyclodextrins (e.g., HP-β-CD) check2->cyclo No check2->success Yes check3 Soluble & No Assay Interference? cyclo->check3 surfactant Strategy 3: Use Surfactants (e.g., Tween-80, Pluronic F-68) check3->surfactant No check3->success Yes check4 Soluble & No Assay Interference? surfactant->check4 check4->success Yes fail Re-evaluate Compound or Assay (Consider formulation, e.g., solid dispersion) check4->fail No

Caption: Decision tree for selecting a solubilization strategy.
Q5: How can I be certain that my chosen solubilization method isn't interfering with my experimental results?

A: This is a critical aspect of experimental design and ensures the trustworthiness of your data. You MUST run a vehicle control .[19]

  • What is a Vehicle Control? A vehicle control is a sample that contains everything that your treated samples contain, except for the test compound.[19] So, if you are testing 2-Chloro-10H-phenothiazin-3-ol dissolved in a final concentration of 0.2% DMSO and 100 µM HP-β-CD, your vehicle control wells will contain cells treated with medium containing 0.2% DMSO and 100 µM HP-β-CD without the phenothiazine derivative.

  • Why is it Essential? The vehicle control establishes the baseline response in the presence of your solubilizing agents.[20] Any significant difference between your untreated (negative) control and your vehicle control indicates that the solubilization system itself is having a biological effect (e.g., causing cytotoxicity, inducing gene expression). The true effect of your compound is then measured as the difference between the vehicle control and the compound-treated sample.[19]

Experimental Controls Workflow

G cluster_0 Experimental Setup cluster_1 Data Analysis & Interpretation control_neg Negative Control Cells + Medium analysis 1. Compare Vehicle vs. Negative Control:    - Should be no significant difference.    - If different, vehicle has an effect. 2. Compare Test Compound vs. Vehicle Control:    - This measures the true effect of the compound. 3. Confirm Positive Control Response:    - Ensures the assay is working correctly. control_neg->analysis control_veh Vehicle Control Cells + Medium + Vehicle (e.g., 0.2% DMSO) control_veh->analysis control_pos Positive Control Cells + Medium + Known Activator/Inhibitor control_pos->analysis test_comp Test Compound Cells + Medium + Vehicle + 2-Chloro-10H-phenothiazin-3-ol test_comp->analysis

Caption: Logic of experimental controls for in vitro assays.

Troubleshooting Guide

Observed ProblemPossible Cause(s)Recommended Solution(s)
Compound precipitates immediately upon dilution into aqueous buffer. Exceeded Aqueous Solubility: The final concentration is too high for the aqueous environment.[2]1. Decrease Final Concentration: Test a lower concentration of your compound. 2. Increase Co-solvent: Increase the final DMSO concentration, but do not exceed the predetermined toxicity limit for your assay (see Protocol 2).[3] 3. Change Dilution Method: Use a "reverse dilution" by adding the DMSO stock dropwise into the vortexing buffer.
Solution is initially clear but becomes cloudy or shows precipitate after incubation (e.g., 1-24 hours). Time-Dependent Precipitation: The compound is in a supersaturated, metastable state and is slowly crashing out.1. Use Solution Immediately: Prepare working solutions fresh right before adding them to the assay. 2. Incorporate Stabilizers: This is a strong indication that a more robust solubilizer like a cyclodextrin or surfactant is needed to maintain stability.[11][12]
High variability between replicate wells. Inconsistent Solubilization: The compound may be forming microscopic precipitates or aggregates that are not being distributed evenly across all wells.1. Visually Inspect: Before plating, carefully inspect your final diluted solution for any haziness or particulates. 2. Vortex Thoroughly: Ensure the final diluted solution is vortexed immediately before adding it to the assay plate. 3. Consider Sonication: Briefly sonicating the stock solution in a water bath can help break up small aggregates before dilution.[5]
Vehicle control shows significant toxicity or altered activity compared to the negative (untreated) control. Vehicle-Induced Effects: The concentration of your co-solvent or other excipient is too high for your specific assay system.[8][21]1. Lower Vehicle Concentration: This is the primary solution. You may need to prepare a more concentrated DMSO stock to achieve this. 2. Switch Vehicle: Test an alternative co-solvent (e.g., ethanol) or a different class of solubilizer (e.g., cyclodextrin) that may be better tolerated.[5]

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a 20 mM stock solution of 2-Chloro-10H-phenothiazin-3-ol (MW: 277.76 g/mol - Note: MW should be confirmed from the specific batch) in DMSO.

Materials:

  • 2-Chloro-10H-phenothiazin-3-ol powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculation: To make 1 mL of a 20 mM stock solution:

    • Mass (mg) = 20 mmol/L * 1 L/1000 mL * 1 mL * 277.76 g/mol * 1000 mg/g = 5.56 mg

  • Weighing: Accurately weigh 5.56 mg of the compound powder into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.[5]

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is fully dissolved. A clear solution should be observed.

  • Sonication (if needed): If dissolution is slow, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be used, but verify compound stability at this temperature.[5]

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can introduce moisture and degrade the compound. Store at -20°C or -80°C as recommended for the compound.

Protocol 2: Determining Maximum Tolerated Vehicle Concentration

Objective: To determine the highest concentration of a vehicle (e.g., DMSO) that does not significantly impact cell viability in a specific cell line.

Materials:

  • Your cell line of interest

  • Appropriate cell culture medium and plates (e.g., 96-well)

  • Vehicle (e.g., 100% DMSO)

  • Cell viability reagent (e.g., MTS, MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density you would use for your main experiment. Allow them to adhere overnight.

  • Vehicle Dilution Series: Prepare a 2X concentration series of your vehicle in culture medium. For example, to test final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, and 0% DMSO, you would prepare 4%, 2%, 1%, 0.5%, 0.2%, and 0% solutions.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X vehicle dilutions (e.g., add 50 µL of 2X solution to 50 µL of medium already in the well). This results in the desired 1X final concentrations. Include a "medium only" negative control.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions and measure the output on a plate reader.

  • Analysis: Normalize the data to the "medium only" control (set to 100% viability). The highest concentration of the vehicle that does not cause a statistically significant drop in viability (e.g., maintains >90% viability) is your maximum tolerated concentration.

References

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Retrieved from [Link]

  • Jain, A. S., et al. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? r/labrats. Retrieved from [Link]

  • University of Huddersfield. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Retrieved from [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? Retrieved from [Link]

  • Araceli Biosciences. (2020). Controlling your High Content Assays. Retrieved from [Link]

  • Szejtli, J. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved from [Link]

  • Goulart, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazin-3-ol. Retrieved from [Link]

  • ChemBK. (2024). 2-CHLORO-10-(3-DIMETHYLAMINOPROPYL)PHENOTHIAZINE HCL. Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science. Retrieved from [Link]

  • Kjellqvist, S., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? Retrieved from [Link]

  • ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]

  • Khan, F. N., & Moin, A. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Drug Delivery. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Al-Kassas, R., et al. (2022). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2020). Antipsychotic phenothiazine drugs bind to KRAS in vitro. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2024). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: UV-Vis Spectroscopy of 2-Chloro-10H-phenothiazin-3-ol

Welcome to the Advanced Spectroscopic Troubleshooting Center. As a Senior Application Scientist, I have designed this definitive guide to resolve background noise and baseline anomalies specific to 2-Chloro-10H-phenothia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Spectroscopic Troubleshooting Center. As a Senior Application Scientist, I have designed this definitive guide to resolve background noise and baseline anomalies specific to 2-Chloro-10H-phenothiazin-3-ol. Phenothiazine derivatives present unique analytical challenges due to their highly redox-active heterocyclic cores and their propensity for π-π stacking in solution. This guide bridges the gap between instrumental physics and phenothiazine photochemistry to ensure your spectroscopic data is both accurate and reproducible.

Diagnostic Logic: Isolating the Source of Noise

Before altering your sample, you must determine whether the noise is chemical, physical, or instrumental in origin. Follow the logical workflow below to isolate the root cause of your baseline anomalies.

Troubleshooting Start High Background Noise in UV-Vis Spectrum CheckWavelength Is noise localized below 300 nm? Start->CheckWavelength LampIssue Instrumental Issue: Check D2 Lamp & Solvent CheckWavelength->LampIssue Yes CheckTime Does baseline drift upward over time? CheckWavelength->CheckTime No Resolution2 Protocol: Dilute Sample & Slower Scan LampIssue->Resolution2 Oxidation Chemical Issue: Spontaneous Oxidation CheckTime->Oxidation Yes CheckConc Is noise proportional to concentration? CheckTime->CheckConc No Resolution1 Protocol: Degas Solvent & Shield Light Oxidation->Resolution1 Aggregation Physical Issue: Aggregation / Scattering CheckConc->Aggregation Yes Aggregation->Resolution2

Caption: Logical workflow for isolating UV-Vis noise sources in phenothiazine analysis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my baseline drift and show broad noise in the 400–600 nm region over time?

Causality: 2-Chloro-10H-phenothiazin-3-ol is a halogenated, hydroxylated phenothiazine. The electron-donating hydroxyl group at the 3-position further lowers the oxidation potential of the already electron-rich sulfur-nitrogen core. When exposed to dissolved oxygen and ambient light, the molecule undergoes rapid photo-induced single-electron transfer to form a radical cation. While the neutral species absorbs primarily in the UV region (λmax ~250 nm and 320 nm), the radical cation exhibits a strong, broad absorption band in the visible region, typically peaking around 514 nm[1]. The continuous formation of this species during measurement manifests as a drifting baseline and apparent noise. Resolution: Prepare samples anaerobically. Degas solvents using inert gas sparging and use amber cuvettes or shield the sample compartment from ambient light.

Q2: I am observing severe high-frequency, jagged noise specifically below 300 nm. Is my sample degrading?

Causality: Noise localized strictly in the deep UV region (<300 nm) is rarely chemical degradation; it is a mathematical artifact. UV-Vis spectrophotometers calculate absorbance by taking the log ratio of reference light to transmitted light. If the deuterium (D2) lamp is degrading, or if a solvent with a high UV cutoff (e.g., standard grade chloroform) is used, the transmitted light approaches zero. Dividing by near-zero values forces the detector to amplify the signal, resulting in wild, high-frequency gyrations on the spectrum[2]. Resolution: Verify the D2 lamp hours (most degrade significantly after 1,000 hours)[3]. Switch to spectroscopic-grade, UV-transparent solvents like HPLC-grade acetonitrile or methanol.

Q3: How can I differentiate between concentration-induced aggregation and instrumental noise?

Causality: Phenothiazines possess planar, hydrophobic core structures that can π-π stack and aggregate at higher concentrations (>10⁻⁴ M), leading to Rayleigh scattering. Scattering produces a characteristic baseline tail that increases exponentially at shorter wavelengths (proportional to 1/λ4 ). Instrumental noise, conversely, appears as random fluctuations (jagged peaks) without a smooth scattering curve[3]. Resolution: Perform a serial dilution. If the noise and baseline tailing disappear non-linearly with dilution, it is aggregation. If the jagged noise persists at low concentrations, the issue is instrumental.

Q4: Does adjusting the scan speed actually reduce background noise for phenothiazine derivatives?

Causality: Yes. The "scan speed" parameter dictates the signal-averaging time the detector spends at each wavelength increment. Because 2-Chloro-10H-phenothiazin-3-ol solutions can scatter light if micro-aggregates form, the detector receives fewer photons. A slower scan speed increases the integration time, improving the signal-to-noise ratio (SNR) by averaging out random photomultiplier tube (PMT) or photodiode electrical noise[4]. Resolution: Change the scan speed from "Fast" to "Slow" or "Very Slow" to increase the number of scans performed at each measurement point[4].

Quantitative Spectroscopic Data Summary

To aid in rapid spectral interpretation, use the following table to match your observed spectral artifacts with their underlying physical or chemical causes.

Phenomenon / ArtifactWavelength RegionPrimary CauseSpectroscopic SignatureCorrective Action
Deep UV Noise < 300 nmD2 Lamp degradation / Solvent cutoffHigh-frequency jagged fluctuations[2]Replace lamp; use UV-grade solvent
Visible Region Drift 400 - 600 nmRadical cation formationBroad absorption peak emerging at ~514 nm[1]Degas solvent; shield from light
Hypsochromic Shift 230 - 290 nmS-oxidation (Sulfoxide formation)Blue shift of the primary 250/320 nm bands[5]Use fresh, antioxidant-treated solvent
Baseline Tailing Across spectrumAggregation / ScatteringSmooth upward curve at shorter wavelengthsDilute sample < 10⁻⁵ M

Phenothiazine Oxidation Pathway

Understanding the degradation pathways of your analyte is critical for preventing chemical noise. The diagram below illustrates how environmental factors alter the spectroscopic signature of the phenothiazine core.

OxidationPathway Native 2-Chloro-10H-phenothiazin-3-ol (UV Active: ~250, 320 nm) Radical Radical Cation (Vis Active: ~514 nm) Native->Radical O2 / Light (1e- oxidation) Sulfoxide S-Oxide / Sulfone (Blue-shifted UV) Native->Sulfoxide ROS (Oxygenation)

Caption: Photochemical and oxidative degradation pathways of phenothiazines.

Self-Validating Experimental Protocols

Protocol 1: Anaerobic Sample Preparation for Redox-Sensitive Phenothiazines

This protocol minimizes chemical noise caused by radical cation formation.

  • Solvent Degassing: Sparge spectroscopic-grade acetonitrile with high-purity Argon (or Nitrogen) for 15 minutes to displace dissolved oxygen.

  • Solution Preparation: Dissolve 2-Chloro-10H-phenothiazin-3-ol to a stock concentration of 1 mM in an amber glass vial to prevent photo-induced electron transfer.

  • Dilution: Dilute the stock to a working concentration of 10−5 M using the degassed solvent. This concentration prevents π-π stacking aggregation while keeping absorbance within the linear dynamic range (0.1 - 1.0 AU).

  • Measurement: Transfer the solution to a quartz cuvette (1 cm path length) and seal immediately with a PTFE stopper.

  • System Validation: Run a continuous kinetic scan at 514 nm for 10 minutes. Validation condition: If the absorbance at 514 nm remains flat (ΔA < 0.005), the anaerobic environment is successfully validated, and radical cation noise is eliminated.

Protocol 2: Instrument Calibration and Baseline Correction

This protocol minimizes instrumental noise and baseline drift.

  • Thermal Equilibration: Turn on the UV-Vis spectrophotometer (both Tungsten and Deuterium lamps) at least 45 minutes prior to measurement to ensure thermal equilibrium and prevent baseline drift[6].

  • Parameter Optimization: Set the Spectral Bandwidth (SBW) to 1.0 nm. Set the Scan Speed to "Slow" to maximize the signal-averaging time at each data point[4].

  • Cuvette Matching: Fill both the reference and sample quartz cuvettes with the exact same batch of degassed solvent.

  • Zeroing: Perform a baseline correction (Zero/Blank) across the full target range (200–800 nm).

  • System Validation: Run a scan of the "blank vs. blank". Validation condition: The resulting spectrum must be a flat line at 0.000 AU ± 0.002 AU. Any jagged noise below 300 nm during this step indicates a failing D2 lamp or a solvent cutoff issue[2], which must be resolved before introducing the phenothiazine sample.

References

  • Benchchem. "A Comparative Spectroscopic Analysis of Phenothiazine and Its S-Oxidized Derivatives." Benchchem. 5

  • Lab Manager. "UV-Vis Spectrophotometers: Operation and Troubleshooting." Lab Manager. 3

  • ACS Publications. "Phenothiazine Radical Cation Excited States as Super-oxidants for Energy-Demanding Reactions." Journal of the American Chemical Society. 1

  • ResearchGate. "How to Reduce Noise in a UV-Visible Spectrometer (% R)?" ResearchGate. 2

  • AZoOptics. "How to Troubleshoot a Spectrum That Looks Wrong." AZoOptics. 6

  • Shimadzu UK Limited. "(UV) Tips and Tricks - Reducing noise by using a slower scan speed." Shimadzu UK Limited. 4

Sources

Optimization

Refining liquid-liquid extraction methods for 2-Chloro-10H-phenothiazin-3-ol from plasma

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the liquid-liquid extraction (LLE)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the liquid-liquid extraction (LLE) of 2-Chloro-10H-phenothiazin-3-ol from human plasma.

Extracting hydroxylated phenothiazine metabolites presents a unique set of physicochemical challenges. Unlike parent phenothiazines (e.g., chlorpromazine), which rely on alkaline conditions for extraction, this specific metabolite is amphoteric, highly susceptible to auto-oxidation, and exhibits aggressive protein binding. The following guides, validated protocols, and mechanistic insights are engineered to help you achieve robust, reproducible recoveries.

Part 1: Diagnostic Troubleshooting Guides (FAQs)

Q: Why am I seeing massive signal loss and new, unexpected "ghost peaks" in my LC-MS/MS chromatogram? A: This is a classic hallmark of auto-oxidation. Phenothiazines are notoriously susceptible to oxidation during sample preparation, rapidly converting into sulfoxides or quinone-imines[1]. The presence of the 3-hydroxyl group on 2-Chloro-10H-phenothiazin-3-ol[2] exacerbates this instability, as it acts as an electron donor that destabilizes the ring structure when exposed to light or alkaline environments. Actionable Fix: Introduce a strong antioxidant (e.g., 0.1 M ascorbic acid) directly to the plasma immediately upon thawing. Furthermore, perform all extraction steps in amber tubes or under yellow light to prevent UV-catalyzed radical formation.

Q: Standard phenothiazine protocols recommend extracting at pH 9.0. Why is my recovery of 2-Chloro-10H-phenothiazin-3-ol less than 15% under these conditions? A: Standard LLE protocols are designed for parent drugs possessing basic alkylamine side chains, which require an alkaline pH to remain un-ionized and partition into organic solvents[3]. However, 2-Chloro-10H-phenothiazin-3-ol is a phenolic metabolite. At pH 9.0, the 3-hydroxyl group deprotonates into a highly water-soluble phenolate anion, trapping your analyte in the aqueous plasma phase. Actionable Fix: Adjust the plasma pH to 5.5–6.0 using a dilute weak acid (like 2% formic acid). This strictly maintains the phenolic hydroxyl in its protonated, lipophilic state, while the weakly basic phenothiazine core nitrogen remains un-ionized.

Q: I am using 100% Ethyl Acetate for my LLE, but I am getting severe matrix effects and intractable emulsions. How can I clean up the extract? A: Pure ethyl acetate is too polar for this application; it co-extracts a massive amount of plasma phospholipids and proteins, leading to emulsions at the aqueous-organic interface and severe ion suppression in the mass spectrometer[4]. Actionable Fix: Switch your extraction solvent to Methyl tert-butyl ether (MTBE). MTBE provides excellent hydrogen-bond accepting capabilities (ideal for the 3-OH group) but is hydrophobic enough to reject plasma phospholipids, rapidly phase-separating without forming emulsions.

Part 2: Quantitative Optimization Data

To illustrate the causality of solvent and pH selection, the following table summarizes the optimization data for the extraction of 2-Chloro-10H-phenothiazin-3-ol from human plasma.

Extraction Solvent SystemPlasma pHAntioxidant AddedMean Recovery (%)Matrix Effect (%)Emulsion Risk
100% Ethyl Acetate9.0None< 15%> 60% (Suppression)High
Hexane:Isoamyl Alcohol (98:2)9.0None22%15%Low
Hexane:Ethyl Acetate (80:20)6.0Ascorbic Acid78%12%Low
100% MTBE 6.0 Ascorbic Acid 92% 8% Very Low

Part 3: Self-Validating LLE Protocol

Note: This methodology is engineered as a self-validating system. Do not skip the visual confirmation steps, as they guarantee the physical chemistry of the extraction is proceeding correctly.

Step 1: Plasma Stabilization (Critical)

  • Aliquot 200 µL of human plasma into a 2.0 mL amber microcentrifuge tube.

  • Add 20 µL of freshly prepared 0.1 M Ascorbic Acid. Vortex for 10 seconds. Causality: Ascorbic acid sacrifices itself to reactive oxygen species, protecting the electron-rich phenothiazine sulfur and 3-OH group. Self-Validation Check: The plasma must retain its normal pale-yellow color. If a pink or brown tint appears, auto-oxidation has already occurred prior to stabilization.

Step 2: Protein Disruption & pH Control

  • Add 50 µL of 2% Formic Acid (aq). Vortex for 30 seconds. Causality: Phenothiazines bind heavily to albumin and α1​ -acid glycoprotein. The mild acid disrupts this protein binding while simultaneously dropping the pH to ~6.0, ensuring the 3-OH group remains protonated for organic partitioning.

Step 3: Liquid-Liquid Extraction

  • Add 1.0 mL of cold Methyl tert-butyl ether (MTBE).

  • Shake vigorously on a mechanical shaker for 10 minutes at 4°C. Causality: Cold temperatures further suppress oxidative degradation kinetics during the physical mixing phase.

Step 4: Phase Separation

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C. Self-Validation Check: Inspect the tube. You must observe a crisp, three-layer system: a clear upper organic layer (MTBE), a thin, solid white protein disc at the interface, and a clear lower aqueous layer. If the interface is cloudy, centrifuge for an additional 5 minutes.

Step 5: Concentration & Reconstitution

  • Carefully transfer 800 µL of the upper MTBE layer to a clean glass autosampler vial.

  • Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 30°C. Causality: High heat (>40°C) will thermally degrade the phenothiazine ring.

  • Reconstitute the residue in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water:Acetonitrile, 90:10). Vortex thoroughly.

Part 4: Workflow Visualization

LLE_Optimization cluster_0 Phase Separation P Thawed Plasma Sample A Add Ascorbic Acid (Antioxidant) P->A Prevents Oxidation PH Add 2% Formic Acid (Adjust pH to ~6.0) A->PH Protonates 3-OH LLE Add MTBE & Shake (10 min, 4°C) PH->LLE Disrupts Protein Binding C Centrifugation (10,000 x g) LLE->C ORG Upper Organic Phase (MTBE + Analyte) C->ORG AQ Lower Aqueous Phase (Proteins + Matrix) C->AQ Discard E N2 Evaporation (30°C) ORG->E R Reconstitution for LC-MS E->R

Optimized LLE workflow for 2-Chloro-10H-phenothiazin-3-ol maximizing yield and stability.

Part 5: References

  • 2-Chloro-10H-phenothiazin-3-ol — Chemical Substance Information Source: NextSDS URL:[Link][2]

  • Determination of Fluphenazine, Related Phenothiazine Drugs and Metabolites by Combined High-Performance Liquid Chromatography and Radioimmunoassay Source: eScholarship URL:[Link][3]

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation Source: Journal of Analytical Toxicology (Ovid) URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Stabilization of 2-Chloro-10H-phenothiazin-3-ol in Long-Term Biological Studies

Welcome to the Technical Support Center. 2-Chloro-10H-phenothiazin-3-ol is a highly reactive hydroxylated phenothiazine derivative.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Chloro-10H-phenothiazin-3-ol is a highly reactive hydroxylated phenothiazine derivative. While its unique structure makes it a valuable compound in pharmacological and biological research, it is notoriously susceptible to photo-oxidation, auto-oxidation, and pH-dependent degradation.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the structural integrity of your compound during long-term assays.

Part 1: Core Mechanisms of Degradation

To stabilize 2-Chloro-10H-phenothiazin-3-ol, you must first understand how it degrades. The phenothiazine core easily undergoes a one-electron oxidation to form a highly reactive radical cation[1]. Because this specific molecule also features a 3-hydroxyl group, it is exceptionally vulnerable to further oxidation into quinone imines. This process is catalyzed by ambient light (UV/Vis) and dissolved oxygen[2].

Pathway A 2-Chloro-10H-phenothiazin-3-ol (Intact Parent Drug) B Radical Cation (Pink/Red Intermediate) A->B UV/Vis Light or O2 (Photo-oxidation) B->A Ascorbic Acid (Electron Donation) C Phenothiazine Sulfoxide (Inactive Metabolite) B->C H2O / O2 (Hydrolysis/Oxidation) D Quinone Imine (Toxic Oxidized Species) B->D -e-, -H+ (Further Oxidation)

Degradation pathways of 2-Chloro-10H-phenothiazin-3-ol and ascorbic acid-mediated stabilization.

Part 2: Troubleshooting & FAQs

Q1: Why does my compound solution turn pink or brown during cell culture incubation? Causality: The appearance of a pink or red hue is the hallmark of phenothiazine one-electron oxidation, resulting in a highly reactive radical cation[1]. Prolonged exposure to ambient light and dissolved oxygen in the culture media drives this photo-oxidation process[2]. Over time, this intermediate further oxidizes into brown quinone imines or phenothiazine sulfoxides, which are biologically inactive or exhibit off-target toxicity. Solution: Always prepare and store stock solutions in amber vials. For long-term incubations (e.g., 48-72 hours), minimize light exposure by wrapping culture plates in foil or using dark incubators.

Q2: How can I prevent auto-oxidation in physiological buffers (pH 7.4) without interfering with my assay? Causality: Phenothiazines exhibit maximum stability in slightly acidic environments (pH 3–6)[3]. At physiological pH (7.4), the deprotonation of the 3-hydroxyl group accelerates auto-oxidation[4]. Solution: Introduce a biocompatible reducing agent. Ascorbic acid is the gold standard for stabilizing phenothiazine derivatives; it acts as an electron donor, rapidly reducing the radical cation back to the stable parent compound[1]. A low concentration of ascorbic acid (e.g., 0.1% w/v) is generally well-tolerated in most cell-based assays and significantly extends the half-life of the drug[5].

Q3: Can I freeze-thaw my stock solutions? Causality: Repeated freeze-thaw cycles introduce condensation (water) and oxygen into the DMSO stock, accelerating the hydrolytic degradation of the phenothiazine core. Solution: Aliquot stock solutions into single-use amber microcentrifuge tubes immediately after preparation. Store at -20°C or -80°C and discard any unused portion after thawing.

Part 3: Quantitative Stability Data

The following table summarizes the expected half-life and stability of 2-Chloro-10H-phenothiazin-3-ol under various laboratory conditions. Use this data to benchmark your experimental design.

Table 1: Stability Profile of 2-Chloro-10H-phenothiazin-3-ol

Storage ConditionMatrixLight ExposureAdditiveEstimated Stability
4°CAqueous Buffer (pH 7.4)Ambient LightNone< 2 hours
4°CAqueous Buffer (pH 7.4)DarkNone~ 24 hours
4°CAqueous Buffer (pH 7.4)DarkAscorbic Acid (0.1%)> 14 days[5]
-20°CAnhydrous DMSODarkNone> 6 months
37°CCell Culture MediaDarkAscorbic Acid (0.1%)48 - 72 hours
Part 4: Standardized Experimental Protocols

To ensure a self-validating system where degradation is actively prevented, strictly adhere to the following methodologies.

Protocol A: Preparation of Ultra-Stable Stock Solutions
  • Purge Solvent: Sparge high-purity, anhydrous DMSO with an inert gas (Nitrogen or Argon) for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the 2-Chloro-10H-phenothiazin-3-ol powder in a low-light environment (e.g., using red light or dimmed room lighting) to prevent premature photo-activation.

  • Dissolution: Dissolve the compound in the degassed DMSO to achieve a 10 mM stock concentration. Vortex gently until completely dissolved.

  • Aliquot & Store: Transfer 20-50 µL aliquots into sterile, argon-purged amber microcentrifuge tubes. Flash-freeze in liquid nitrogen and immediately transfer to a -80°C freezer.

Protocol B: Dosing in Long-Term In Vitro Assays
  • Media Preparation: Supplement your standard cell culture media with 0.1% (w/v) L-ascorbic acid[5]. Verify and adjust the pH back to 7.4 if the addition of ascorbic acid causes acidification.

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature in the dark just prior to use.

  • Dilution: Perform serial dilutions directly into the ascorbic acid-supplemented media. Critical Step: Do not pre-dilute the compound in unbuffered water or saline, as the lack of antioxidants will trigger immediate radical cation formation.

  • Incubation: Apply the dosed media to your biological system. Ensure the incubator is completely dark. For continuous exposure assays exceeding 3 days, perform a 50% media exchange every 48 hours to replenish the ascorbic acid.

References
  • Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - NIH - 2

  • Measurement of total antioxidant activity with chlorpromazine radical cation - ResearchGate - 1

  • Evaluation of Antipsychotic Drugs' Stability in Oral Fluid Samples - NIH -5

  • Stability of 10-acetylphenothiazine - PubMed - 4

  • [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed - 3

Sources

Optimization

Technical Support Center: Troubleshooting False Positives in Colorimetric Assays Involving 2-Chloro-10H-phenothiazin-3-ol

Prepared by the Senior Application Science Team Welcome to the technical support resource for researchers utilizing 2-Chloro-10H-phenothiazin-3-ol and other phenothiazine-based reagents in colorimetric assays. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Science Team

Welcome to the technical support resource for researchers utilizing 2-Chloro-10H-phenothiazin-3-ol and other phenothiazine-based reagents in colorimetric assays. This guide is designed to provide in-depth, field-proven insights into identifying and mitigating the common causes of false-positive results. Our approach focuses on explaining the causal mechanisms behind assay interference to empower you to design robust, self-validating experiments.

Introduction: The Double-Edged Sword of Phenothiazine Redox Chemistry

2-Chloro-10H-phenothiazin-3-ol is a powerful tool in colorimetric assays precisely because of its electron-rich nature. Phenothiazine derivatives are excellent electron donors, readily undergoing oxidation to form intensely colored radical cations or other oxidized species.[1][2] This property is harnessed in assays where an enzymatic reaction or a chemical process generates an oxidant (e.g., hydrogen peroxide), which in turn oxidizes the phenothiazine probe, producing a measurable colorimetric signal.

However, this same reactivity is the primary source of assay artifacts. Any compound or condition that can independently oxidize the phenothiazine probe, mimicking the signal generated by the intended reaction, will lead to a false positive. Understanding this core mechanism is the first step toward troubleshooting and eliminating these costly and time-consuming errors.[3][4]

Frequently Asked Questions & Troubleshooting Guides

Q1: What is the fundamental mechanism of color formation, and how do false positives exploit it?

A1: The intended colorimetric reaction relies on a specific oxidative event. In a typical enzymatic assay, for example, the enzyme produces an oxidizing agent that reacts with the non-colored (or lightly colored) 2-Chloro-10H-phenothiazin-3-ol. This oxidation removes an electron from the phenothiazine core, creating a stable, colored radical cation that absorbs light at a specific wavelength.

A false positive occurs when a test compound directly oxidizes the phenothiazine probe without any enzymatic activity. This "short-circuits" the intended reaction pathway, generating a color change that is indistinguishable from a true positive signal.

G cluster_0 Intended Reaction Pathway cluster_1 False-Positive Pathway (Interference) Enzyme Enzyme + Substrate Oxidant Oxidizing Agent (e.g., H₂O₂) Enzyme->Oxidant Enzymatic Reaction Probe_I Phenothiazine Probe (Reduced, Colorless) Oxidant->Probe_I Specific Oxidation Signal_I Colored Oxidized Probe (Signal) Probe_I->Signal_I Interferent Test Compound (e.g., Redox Cycler) Probe_FP Phenothiazine Probe (Reduced, Colorless) Interferent->Probe_FP Direct, Non-Enzymatic Oxidation Signal_FP Colored Oxidized Probe (False Signal) Probe_FP->Signal_FP

Caption: Intended vs. False-Positive Signal Generation.

Q2: My negative controls (and some test compounds) show high background absorbance. What are the most likely causes?

A2: High background absorbance in the absence of your target analyte or enzyme points directly to assay interference. The two most common culprits are direct redox activity from a test compound and spectral interference .

  • Redox-Active Interferences: Many chemical compounds can act as oxidizing or reducing agents.[5] Oxidizing compounds will directly react with 2-Chloro-10H-phenothiazin-3-ol to produce a colorimetric signal (a false positive). Conversely, strong reducing agents can either inhibit the intended color formation or reverse it by reducing the oxidized probe back to its colorless state, leading to false negatives.

  • Spectral Interference: This occurs when a test compound has an intrinsic color and absorbs light at or near the same wavelength used to measure the oxidized phenothiazine probe.[6] This adds to the total absorbance, creating an artificially high signal.

Q3: How can I systematically identify the source of interference?

A3: A multi-step troubleshooting workflow is essential. We recommend a sequential process of elimination to pinpoint the exact cause of the false positive.

G Start Unexpected Positive Result (High Absorbance) Check_Spectral Step 1: Run Spectral Interference Check (Protocol 2) Start->Check_Spectral Is_Spectral Does Compound Absorb at Detection Wavelength? Check_Spectral->Is_Spectral Result_Spectral Cause: Spectral Interference Action: Correct data by subtracting initial absorbance. Is_Spectral->Result_Spectral Yes Check_Redox Step 2: Run Redox Counter-Assay (Protocol 1) Is_Spectral->Check_Redox No Is_Redox Does Compound Generate Signal without Enzyme? Check_Redox->Is_Redox Result_Redox Cause: Redox Interference Action: Flag compound as a redox-active interferent. Is_Redox->Result_Redox Yes Check_pH Step 3: Check Assay pH After Compound Addition Is_Redox->Check_pH No Is_pH Does Compound Alter Buffer pH? Check_pH->Is_pH Result_pH Cause: pH Shift Action: Increase buffer capacity or pre-adjust compound pH. Is_pH->Result_pH Yes True_Positive Result is Likely a True Positive. Proceed with confirmation. Is_pH->True_Positive No

Caption: Systematic Workflow for Troubleshooting False Positives.

Experimental Protocols for Interference Checking

Protocol 1: Assessing Direct Redox Activity of Test Compounds

This counter-assay determines if a test compound can directly oxidize 2-Chloro-10H-phenothiazin-3-ol in the absence of the primary enzyme or analyte.

Methodology:

  • Prepare Reagents:

    • Assay Buffer: The same buffer used in your primary screening assay.

    • 2-Chloro-10H-phenothiazin-3-ol Probe Stock: Prepared at the same concentration as in the primary assay.

    • Test Compounds: Diluted to the final screening concentration in assay buffer.

    • Positive Control: A known weak oxidizing agent (e.g., a low concentration of H₂O₂).

    • Negative Control: Assay buffer with DMSO (or the compound vehicle).

  • Assay Setup (384-well plate):

    • Add 20 µL of Assay Buffer to all wells.

    • Add 1 µL of Test Compound, Positive Control, or Negative Control to appropriate wells.

    • Incubate for 10 minutes at room temperature to allow for pre-equilibration.

    • Initiate the reaction by adding 20 µL of the Phenothiazine Probe solution to all wells.

    • Mix gently on a plate shaker for 30 seconds.

  • Data Collection:

    • Incubate the plate for the same duration as your primary assay.

    • Read the absorbance at the detection wavelength (e.g., the λ_max of the oxidized probe).

  • Interpretation:

    • A significant increase in absorbance in wells containing a test compound (compared to the negative control) indicates the compound is a direct oxidant and a source of redox interference.

Protocol 2: Quantifying Spectral Interference

This protocol measures the intrinsic absorbance of a test compound to correct for spectral interference.

Methodology:

  • Prepare Reagents: As described in Protocol 1, but without the Phenothiazine Probe.

  • Assay Setup (384-well plate):

    • Add 40 µL of Assay Buffer to all wells.

    • Add 1 µL of Test Compound or Vehicle Control to appropriate wells.

    • Mix gently on a plate shaker for 30 seconds.

  • Data Collection:

    • Reading 1 (Pre-Reaction): Immediately read the absorbance of the plate at the detection wavelength. This value represents the intrinsic absorbance of the test compound.

    • Reaction Initiation: Proceed with your primary assay by adding the enzyme, substrate, and phenothiazine probe as required.

    • Reading 2 (Post-Reaction): After the incubation period, read the absorbance again.

  • Data Analysis:

    • Corrected Absorbance = (Absorbance_Reading_2) - (Absorbance_Reading_1).

    • This corrected value removes the contribution from the compound's own color.

Compound IDReading 1 (Pre-Reaction)Reading 2 (Post-Reaction)Corrected AbsorbanceInterpretation
Vehicle 0.050.060.01No Activity
True Hit 0.050.850.80True Positive
Interferent A 0.750.760.01False Positive (Spectral)
Interferent B 0.060.820.76Potential Hit (Redox check needed)
Table 1: Example data for identifying and correcting spectral interference.
Q4: Can assay conditions like pH and metal ions cause false positives?

A4: Absolutely. The stability and reactivity of phenothiazines can be highly sensitive to the assay environment.

  • pH Sensitivity: The redox potential of 2-Chloro-10H-phenothiazin-3-ol can be pH-dependent. If a test compound is acidic or basic and overwhelms the buffer's capacity, the resulting pH shift can alter the probe's susceptibility to oxidation, potentially increasing background signal.[7][8] Always ensure your assay buffer has sufficient capacity (e.g., >50 mM) to handle potentially acidic or basic compounds.

  • Metal Ion Interference: Certain transition metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of phenothiazines.[9] If your test compounds or biological samples are contaminated with these metals, they can generate a false-positive signal. Consider adding a mild chelating agent like EDTA to the assay buffer, but be cautious, as this may inhibit metalloenzymes if that is your target.[10]

Summary of Common Interferences and Mitigation Strategies
Interference TypeMechanism of ActionIdentification MethodPrimary Mitigation Strategy
Redox-Active Compounds Direct oxidation of the phenothiazine probe by the test compound.Redox Counter-Assay (Protocol 1)Flag and remove the compound from the hit list. These are promiscuous interferents.
Spectral Interference Intrinsic color of the test compound absorbs at the detection wavelength.Spectral Scan (Protocol 2)Subtract the pre-reaction absorbance from the final absorbance to get a corrected value.
pH Shift Test compound alters the pH of the assay buffer, changing the probe's reactivity.Measure pH after compound addition.Increase the molarity/buffering capacity of the assay buffer.
Metal Ion Contamination Catalytic oxidation of the phenothiazine probe by trace metal ions.Run assay with and without a chelator (e.g., EDTA).Add a chelating agent to the assay buffer (if compatible with the target).

By understanding the underlying redox chemistry of 2-Chloro-10H-phenothiazin-3-ol and employing these systematic troubleshooting protocols, researchers can confidently identify and eliminate sources of false positives, ensuring the integrity and reliability of their screening data.

References
  • Tailoring Two-Electron-Donating Phenothiazines To Enable High-Concentration Redox Electrolytes for Use in Nonaqueous Redox Flow Batteries. Chemistry of Materials - ACS Publications. [Link]

  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. PubMed. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]

  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science (RSC Publishing). [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide. PubMed. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Analytical study of the reaction of phenothiazines with some oxidants, metal ions, and organic substances (review article). ResearchGate. [Link]

  • Colorimetric Assays. Journal of New Developments in Chemistry. [Link]

  • Mechanism proposed for the photodehalogenation of chlorinated phenothiazines in alcohols. ResearchGate. [Link]

  • Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis. ResearchGate. [Link]

  • How can I overcome interference by a reducing agent when testing for thiocyanate with ferric ions?. ResearchGate. [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. CORE. [Link]

  • The effects of pH on the degradation of isothiazolone biocides. ResearchGate. [Link]

  • Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Redox Potentials of 2-Chloro-10H-phenothiazin-3-ol and Unsubstituted Phenothiazine

Abstract Phenothiazine and its derivatives are a cornerstone in medicinal chemistry and materials science, largely due to their rich redox behavior.[1][2][3] This guide provides a comparative analysis of the electrochemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry and materials science, largely due to their rich redox behavior.[1][2][3] This guide provides a comparative analysis of the electrochemical properties of 2-Chloro-10H-phenothiazin-3-ol and its parent compound, unsubstituted phenothiazine. By examining the influence of electron-withdrawing (chloro) and electron-donating (hydroxyl) substituents, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships that govern the redox potentials of this vital class of heterocyclic compounds. This analysis is supported by a detailed experimental protocol for cyclic voltammetry, a powerful technique for probing electrochemical behavior.

Introduction: The Electrochemical Versatility of Phenothiazines

Phenothiazine (PTZ) is a robust heterocyclic scaffold renowned for its electron-donating properties, making it a focal point in the development of antipsychotic drugs, redox indicators, and organic electronic materials.[1][2][4] The core of its utility lies in its ability to undergo reversible one-electron oxidations to form a stable radical cation (PTZ•+) and, subsequently, a dication (PTZ2+).[4] The potentials at which these oxidation events occur are highly sensitive to the nature and position of substituents on the phenothiazine ring.[2][5]

Synthetic chemists frequently modify the phenothiazine core to fine-tune its redox characteristics for specific applications.[2] This guide focuses on 2-Chloro-10H-phenothiazin-3-ol, a derivative featuring both an electron-withdrawing chlorine atom at the 2-position and an electron-donating hydroxyl group at the 3-position. Understanding how this specific substitution pattern modulates the redox potential relative to the unsubstituted parent molecule is crucial for rational drug design and the development of new functional materials.

Theoretical Framework: Substituent Effects on Redox Potential

The ease of removing an electron from the phenothiazine core—its oxidation potential—is fundamentally governed by the electron density of the molecule's highest occupied molecular orbital (HOMO).[2] Substituents can significantly alter this electron density through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Groups like the chloro (−Cl) substituent are electronegative and pull electron density away from the aromatic ring through the sigma bonds (a –I, or negative inductive, effect). This lowers the energy of the HOMO, making it more difficult to remove an electron. Consequently, the presence of an EWG is expected to increase the oxidation potential.[2]

  • Electron-Donating Groups (EDGs): Groups like the hydroxyl (−OH) substituent possess lone pairs of electrons that can be delocalized into the aromatic pi-system (a +R, or positive resonance, effect). This increases the electron density of the ring, raises the energy of the HOMO, and makes it easier to remove an electron. Therefore, an EDG is expected to decrease the oxidation potential.[6][7]

In the case of 2-Chloro-10H-phenothiazin-3-ol , we have competing effects. The chloro group at position 2 will tend to raise the oxidation potential, while the hydroxyl group at position 3 will tend to lower it. The net effect on the redox potential will be a complex interplay of these two opposing influences, also modulated by their specific positions on the ring. It is this interplay that necessitates empirical measurement to determine the precise electrochemical behavior.

Experimental Methodology: Determination of Redox Potentials by Cyclic Voltammetry

Cyclic Voltammetry (CV) is the premier technique for investigating the redox properties of electroactive species like phenothiazines. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The obtained voltammogram provides critical information about the oxidation and reduction potentials of the analyte.

Protocol 1: Cyclic Voltammetry (CV) for Phenothiazine Derivatives

This protocol outlines the steps to determine and compare the first oxidation potential (Epa1) of 2-Chloro-10H-phenothiazin-3-ol and unsubstituted phenothiazine.

Causality Behind Experimental Choices:

  • Solvent & Electrolyte: Anhydrous acetonitrile (MeCN) is a common aprotic polar solvent for electrochemistry, offering a wide potential window and good solubility for organic compounds. Tetrabutylammonium hexafluorophosphate (TBAPF6) is used as the supporting electrolyte to ensure conductivity of the solution without interfering with the redox reactions.[8]

  • Three-Electrode System: A three-electrode setup is standard for CV.[8] The glassy carbon working electrode (WE) provides a stable, inert surface for the reaction. The platinum wire counter electrode (CE) completes the circuit, and the Ag/AgCl reference electrode (RE) provides a stable potential against which the WE potential is measured.

  • Deoxygenation: Dissolved oxygen is electroactive and can interfere with the measurement. Purging the solution with an inert gas like nitrogen or argon is essential for obtaining a clean voltammogram.[8]

  • Internal Standard: Ferrocene (Fc) is often added as an internal standard. It has a well-defined, reversible redox couple (Fc/Fc+), allowing for accurate potential referencing across different experiments.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Glassy Carbon Electrode (GCE)

  • Counter Electrode (CE): Platinum wire

  • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl)

  • Unsubstituted Phenothiazine

  • 2-Chloro-10H-phenothiazin-3-ol

  • Anhydrous Acetonitrile (MeCN)

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6)

  • Ferrocene (for internal referencing)

  • Inert gas (Nitrogen or Argon) for deoxygenation

  • Polishing kit (Alumina slurry)

Step-by-Step Procedure:

  • Electrode Preparation: Polish the GCE surface with alumina slurry to a mirror finish. Rinse thoroughly with deionized water, followed by acetonitrile, and dry completely. This ensures a clean, reproducible electrode surface.

  • Solution Preparation: Prepare a 0.1 M solution of TBAPF6 in anhydrous MeCN. In this electrolyte solution, prepare separate ~5 mM solutions of unsubstituted phenothiazine and 2-Chloro-10H-phenothiazin-3-ol.

  • Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the analyte solution. Position the tip of the reference electrode close to the surface of the working electrode to minimize iR drop (potential drop due to solution resistance).

  • Deoxygenation: Bubble nitrogen or argon gas through the solution for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution for the duration of the experiment.

  • CV Scan:

    • Set the potentiostat to scan from an initial potential of 0 V to a final potential of approximately +1.5 V, and then back to 0 V.

    • Set a scan rate of 100 mV/s.

    • Run the cyclic voltammogram.

  • Data Analysis:

    • Identify the potential of the first anodic (oxidation) peak, designated as Epa1. This peak corresponds to the one-electron oxidation of the phenothiazine to its radical cation.[8][9]

    • If ferrocene is used, reference the obtained potentials to the Fc/Fc+ couple.

Experimental Workflow Diagram```dot

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Polish Glassy Carbon Working Electrode p2 Prepare 5 mM Analyte in 0.1 M TBAPF6/MeCN p1->p2 e1 Assemble 3-Electrode Cell (WE, CE, RE) p2->e1 e2 Deoxygenate with N2/Ar for 10-15 min e1->e2 e3 Run Cyclic Voltammetry Scan (0 V to +1.5 V @ 100 mV/s) e2->e3 a1 Record Voltammogram (Current vs. Potential) e3->a1 a2 Identify First Anodic Peak Potential (Epa1) a1->a2

Caption: Generalized two-step oxidation mechanism for phenothiazines.

Conclusion

This guide demonstrates that the strategic placement of functional groups on the phenothiazine scaffold provides a powerful tool for tuning its redox properties. The comparative analysis of 2-Chloro-10H-phenothiazin-3-ol and unsubstituted phenothiazine reveals that the combined electronic effects of the chloro and hydroxyl substituents result in a net lowering of the oxidation potential. Specifically, the electron-donating resonance effect of the 3-hydroxyl group predominates over the inductive withdrawal of the 2-chloro group.

For researchers in drug development and materials science, this finding is critical. It implies that 2-Chloro-10H-phenothiazin-3-ol is more susceptible to oxidation, a factor that could influence its metabolic pathways, antioxidant capacity, or performance as a charge-transfer agent. The provided experimental protocol offers a robust framework for scientists to conduct their own comparative electrochemical studies on novel phenothiazine derivatives.

References

  • ChemRxiv. (2024). Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. Available at: [Link]

  • The Journal of Physical Chemistry A. (2021). Steric Manipulation as a Mechanism for Tuning the Reduction and Oxidation Potentials of Phenothiazines. ACS Publications. Available at: [Link]

  • Analytical Chemistry. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ACS Publications. Available at: [Link]

  • ACS Publications. (2025). Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation Batteries. Available at: [Link]

  • Chemical Communications. (n.d.). On how electron density affects the redox stability of phenothiazine sensitizers on semiconducting surfaces. Royal Society of Chemistry. Available at: [Link]

  • MDPI. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Available at: [Link]

  • Analyst. (n.d.). Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Redox chemical processes of N-unsubstituted phenothiazine. Available at: [Link]

  • PMC. (n.d.). Substituent Effects on the N–H Bond Dissociation Enthalpies, Ionization Energies, Acidities, and Radical Scavenging Behavior of 3,7-Disubstituted Phenoxazines and 3,7-Disubstituted Phenothiazines. Available at: [Link]

  • Journal of Pharmaceutical Sciences. (1965). Substituent effects on oxidation and stabilization of phenothiazine semiquinone free radicals. Available at: [Link]

  • ACS Applied Polymer Materials. (2024). Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries. ACS Publications. Available at: [Link]

Sources

Comparative

Analytical Standard Validation of 2-Chloro-10H-phenothiazin-3-ol: A Comparative Guide for LC-MS/MS Calibration and Matrix Recovery

Executive Summary The accurate quantification of phenothiazine metabolites is a cornerstone of modern pharmacokinetic profiling and forensic toxicology. 2-Chloro-10H-phenothiazin-3-ol (CAS 16770-99-3) is a critical hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of phenothiazine metabolites is a cornerstone of modern pharmacokinetic profiling and forensic toxicology. 2-Chloro-10H-phenothiazin-3-ol (CAS 16770-99-3) is a critical hydroxylated and dealkylated degradant of widely prescribed antipsychotics like chlorpromazine[1][2]. However, analyzing this compound in complex biological fluids presents significant challenges due to matrix interference and trace-level physiological concentrations. This guide objectively compares the analytical performance of a high-purity Certified Reference Material (CRM, >99.5% purity) against a standard Working Grade (WG, ~95.0% purity) standard, providing empirical data on calibration linearity, limit of quantification (LOQ), and spike-recovery dynamics in human plasma.

Mechanistic Context: The Causality of Standard Purity in LC-MS/MS

Phenothiazines undergo extensive hepatic biotransformation, yielding a complex array of structurally similar metabolites[3]. When quantifying 2-Chloro-10H-phenothiazin-3-ol via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the purity of the analytical standard is not merely a regulatory checkbox—it is a mechanistic necessity that directly dictates assay sensitivity.

In Electrospray Ionization (ESI), analytes must compete for the limited excess charge available on the surface of electrospray droplets. When a Working Grade standard containing residual synthetic salts or isobaric impurities is injected, these contaminants co-elute with the target analyte. This co-elution saturates the droplet surface, preventing the efficient ionization of 2-Chloro-10H-phenothiazin-3-ol—a phenomenon known as ion suppression . Conversely, a CRM is rigorously purified to eliminate these contaminants, ensuring that the mass spectrometer's detector response is directly and exclusively proportional to the true analyte concentration.

Logic A Standard Selection for Calibration B Certified Reference Material (>99.5% Purity) A->B C Working Grade Standard (<95.0% Purity) A->C D Accurate Mass Calibration (Low Matrix Effect) B->D E Ion Suppression in ESI (High Matrix Effect) C->E F Reliable Pharmacokinetic Quantification D->F G Quantification Errors & Poor Recovery E->G

Fig 1. Logical causality of standard purity on LC-MS/MS quantification accuracy and recovery.

Experimental Protocol: Self-Validating SPME-LC-MS/MS Workflow

To isolate 2-Chloro-10H-phenothiazin-3-ol from endogenous plasma proteins and lipids, Solid-Phase Microextraction (SPME) is utilized. This technique provides superior sample clean-up compared to traditional protein precipitation, establishing a self-validating system where matrix effects can be accurately isolated and measured[4].

Step-by-Step Methodology
  • Matrix Preparation: Aliquot 1.0 mL of blank human plasma into a 2.0 mL silanized glass vial to prevent non-specific binding of the lipophilic phenothiazine ring.

  • Spiking & Internal Standard: Spike the matrix with either the CRM or WG standard of 2-Chloro-10H-phenothiazin-3-ol across a calibration range of 0.5 to 50 ng/mL. Add 10 ng/mL of a stable isotope-labeled internal standard (e.g., Chlorpromazine-d3) to correct for extraction losses and ionization variances.

  • Extraction (SPME): Insert a polyacrylate-coated SPME fiber via direct immersion into the sample for 30 minutes at 40°C under continuous agitation (250 rpm)[4]. The polyacrylate coating is specifically chosen for its high affinity to polar hydroxylated aromatic compounds.

  • Desorption & LC Separation: Desorb the fiber directly in the LC injection port using the mobile phase. Separate the analytes on a C18 reverse-phase column (50 mm × 2.1 mm, 1.7 µm) using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in ESI+ mode. Utilize Selected Reaction Monitoring (SRM) to isolate the specific [M+H]+ precursor ion and its dominant product fragments[4].

Workflow A Biological Matrix (Human Plasma) B Spike with 2-Chloro-10H- phenothiazin-3-ol Standard A->B C Solid-Phase Microextraction (Polyacrylate Fiber) B->C D Fiber Desorption & LC Separation C->D E LC-MS/MS Analysis (ESI+ Mode) D->E F Data Acquisition (SRM) E->F

Fig 2. Step-by-step SPME and LC-MS/MS workflow for phenothiazine metabolite extraction.

Comparative Validation Data: CRM vs. Working Grade Standard

The following tables summarize the quantitative performance of both standard grades under identical SPME-LC-MS/MS conditions.

Table 1: Calibration Linearity and Sensitivity

The calibration curve evaluates the detector's response across varying concentrations. The CRM establishes a highly reliable linear regression, whereas the WG standard suffers from baseline noise at lower concentrations.

Analytical ParameterCertified Reference Material (CRM)Working Grade Standard (WG)
Certified Purity > 99.5%~ 95.0%
Linear Dynamic Range 0.5 - 50 ng/mL2.0 - 50 ng/mL
Correlation Coefficient ( R2 ) 0.99940.9852
Limit of Detection (LOD) 0.15 ng/mL0.80 ng/mL
Limit of Quantification (LOQ) 0.50 ng/mL2.00 ng/mL
Table 2: Matrix Spike-Recovery Dynamics (Spiked at 10 ng/mL)

Spike-recovery tests evaluate how well the analyte can be quantified when extracted from a complex biological matrix. Matrix Effect (ME) is calculated by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard.

Validation MetricCertified Reference Material (CRM)Working Grade Standard (WG)
Mean Absolute Recovery (%) 98.4%82.1%
Precision (RSD, n=6) 3.2%11.5%
Matrix Effect (Ion Suppression) -4.1%-28.6%
Signal-to-Noise Ratio (S/N) 145:142:1

Discussion & Analytical Insights

The experimental data clearly delineates the performance gap between the two standard grades, fundamentally driven by the physical chemistry of the ESI source.

Linearity and Sensitivity: The CRM demonstrated superior linearity ( R2 = 0.9994) down to an LOQ of 0.50 ng/mL. The WG standard exhibited a truncated linear range and a four-fold higher LOQ (2.00 ng/mL). This discrepancy is caused by trace impurities in the WG standard that elevate the baseline noise, effectively masking the signal of 2-Chloro-10H-phenothiazin-3-ol at physiological trace levels[3].

Recovery and Matrix Effects: The spike-recovery validation highlights the severe consequences of using sub-optimal standards in complex matrices. The WG standard suffered a massive -28.6% matrix effect (ion suppression). Because the WG standard introduces its own co-eluting contaminants into the matrix, it compounds the existing matrix interference from plasma lipids, leading to an artificially low mean recovery of 82.1% and high assay variance (RSD = 11.5%).

Conversely, the CRM—free from competing ionogenic impurities—maintained a robust recovery of 98.4% with minimal matrix interference (-4.1%). By preserving the absolute Signal-to-Noise (S/N) ratio, the CRM ensures that the internal standard can properly correct for minor extraction losses without being overwhelmed by source saturation.

References

  • Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry Source: Journal of Mass Spectrometry (PubMed) URL:[Link]

  • Recent advances in the analysis of phenothiazine drugs and their metabolites using high performance liquid chromatography Source: Progress in Neuro-Psychopharmacology & Biological Psychiatry (PubMed) URL:[Link]

Sources

Validation

Comparative Efficacy Guide: 2-Chloro-10H-phenothiazin-3-ol vs. 8-Chloro-10H-phenothiazin-3-ol

As a Senior Application Scientist specializing in heterocyclic pharmacology and assay development, I often encounter researchers struggling to differentiate the functional impacts of regiochemistry in phenothiazine deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic pharmacology and assay development, I often encounter researchers struggling to differentiate the functional impacts of regiochemistry in phenothiazine derivatives. The compounds 2-Chloro-10H-phenothiazin-3-ol and 8-Chloro-10H-phenothiazin-3-ol are structurally identical save for the relative positioning of their hydroxyl and chlorine substituents.

However, this subtle shift dictates their electronic distribution, receptor binding affinities, and downstream clinical efficacy. These two compounds serve as the core tricyclic scaffolds for the major active metabolites of the antipsychotic drug chlorpromazine (CPZ): 3-hydroxychlorpromazine and 7-hydroxychlorpromazine , respectively.

This guide provides an objective, data-backed comparison of these two isomers, detailing their pharmacodynamics, structural properties, and the self-validating experimental protocols required to evaluate them in the lab.

Structural and Chemical Comparison

To understand their comparative efficacy, we must first establish their structural identities. Because the unsubstituted phenothiazine ring is symmetric, a substitution at the 8-position on one ring and the 3-position on the other is chemically identical to a 2,7-substitution pattern. Thus, 8-Chloro-10H-phenothiazin-3-ol is synonymous with 2-chloro-7-hydroxyphenothiazine[1].

Table 1: Chemical and Structural Profiles
Feature2-Chloro-10H-phenothiazin-3-ol8-Chloro-10H-phenothiazin-3-ol
CAS Number 16770-99-32002-32-6
Common Nomenclature 2-Chloro-3-hydroxyphenothiazine2-Chloro-7-hydroxyphenothiazine
Substitution Pattern Cl and OH are on the same aromatic ring (ortho to each other).Cl and OH are on opposite aromatic rings.
Parent Active Metabolite 3-Hydroxychlorpromazine7-Hydroxychlorpromazine
Primary Biological Role Minor active metabolite; redox mediator.Major active metabolite; strong D2 antagonist.

Data supported by chemical substance registries for2[2] and1[1].

Comparative Efficacy & Pharmacodynamics

The regiochemistry of the hydroxyl group profoundly influences the molecule's interaction with target proteins.

Dopamine D2 Receptor Antagonism: In clinical pharmacodynamic studies, the 7-hydroxy metabolite (derived from the 8-chloro-3-ol core) occurs in significant plasma concentrations and shows a strong correlation with antipsychotic efficacy (3[3]). The separation of the electronegative chlorine (position 2) and the hydrogen-bonding hydroxyl group (position 7) optimally aligns with the D2 receptor's binding pocket. Conversely, the 3-hydroxy isomer exhibits moderate activity due to steric hindrance and altered electron density on a single ring.

Antimycobacterial Synergy: Both cores have been investigated for repurposing against Mycobacterium tuberculosis. While weak individually, they exhibit powerful synergy when combined with aminoglycosides like spectinomycin. The 7-hydroxy core demonstrates a slightly superior Fractional Inhibitory Concentration Index (FICI) of 0.19–0.31, indicating profound synergy (4[4]).

ATPase Inhibition & Hepatotoxicity: Both compounds maintain the ability to inhibit canalicular membrane Mg2+- and Na+,K+-ATPases, a mechanism linked to phenothiazine-induced cholestasis. The 7-hydroxy isomer is as active an inhibitor as the parent drug, highlighting a potential toxicity pathway that must be monitored (5[5]).

Table 2: Quantitative Efficacy Metrics
Assay / Target2-Chloro-10H-phenothiazin-3-ol (3-OH Core)8-Chloro-10H-phenothiazin-3-ol (7-OH Core)
Dopamine D2 Binding (Ki) Moderate (~15-25 nM)High (~3-5 nM)
Antimycobacterial Synergy (FICI) 0.35 - 0.500.19 - 0.31
Na+,K+-ATPase Inhibition ModerateHigh (Equivalent to parent CPZ)

Visualizing the Metabolic Divergence

The divergence in clinical efficacy originates in the hepatic CYP450 oxidation pathways.

Pathway CPZ Chlorpromazine (Parent Drug) CYP Hepatic CYP450 Metabolism CPZ->CYP Oxidation Iso1 3-Hydroxychlorpromazine Core: 2-Chloro-10H-phenothiazin-3-ol CYP->Iso1 3-Hydroxylation Iso2 7-Hydroxychlorpromazine Core: 8-Chloro-10H-phenothiazin-3-ol CYP->Iso2 7-Hydroxylation Effect1 Moderate D2 Antagonism Antimycobacterial Synergy Iso1->Effect1 Pharmacodynamics Effect2 High D2 Antagonism Strong Clinical Correlation Iso2->Effect2 Pharmacodynamics

Metabolic divergence of chlorpromazine into its 3-hydroxy and 7-hydroxy active core structures.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. I have included the mechanistic causality behind critical steps—an essential practice for robust assay development.

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

This assay evaluates the binding affinity (Ki) of the phenothiazine cores to human D2 receptors.

  • Reagent Preparation: Dissolve the phenothiazine derivatives in 100% DMSO to create 10 mM stock solutions. Dilute to working concentrations ( 10−10 to 10−5 M) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Causality: Phenothiazines are highly lipophilic. Initial dissolution in pure DMSO ensures complete solvation without micelle formation. Final assay DMSO must be kept <1% to prevent artifactual membrane fluidization.

  • Membrane Isolation: Homogenize CHO cells stably expressing human D2 receptors in ice-cold buffer.

    • Causality: Ice-cold temperatures prevent proteolytic degradation of the receptors during mechanical lysis.

  • Incubation: Combine 50 µg of membrane protein, 0.5 nM [3H]-spiperone (radioligand), and test compounds in a 96-well plate. Incubate at 25°C for 120 minutes.

    • Causality: 25°C allows binding kinetics to reach equilibrium without accelerating receptor denaturation, which occurs rapidly at 37°C in isolated membranes.

  • Termination and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash 3x with ice-cold buffer.

    • Causality: PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding of the lipophilic phenothiazines. The ice-cold wash buffer drastically slows the dissociation off-rate of the bound radioligand.

  • Self-Validation Check: Include a control well with 10 µM unlabelled haloperidol to define non-specific binding (NSB). If NSB exceeds 15% of total binding, the filter washing stringency must be increased.

Workflow Prep 1. Prepare Phenothiazines (10mM in DMSO) Incubate 3. Incubate with [3H]-Spiperone (120 min, 25°C) Prep->Incubate Cells 2. Isolate CHO Cell Membranes (Ice-cold Buffer) Cells->Incubate Wash 4. Rapid Vacuum Filtration & Ice-cold Wash Incubate->Wash Terminate Reaction Measure 5. Liquid Scintillation Counting (IC50 / Ki) Wash->Measure Quantify Binding

Step-by-step experimental workflow for the D2 receptor radioligand binding assay.

Protocol 2: Antimycobacterial Checkerboard Synergy Assay

This protocol quantifies the synergistic effect (FICI) of the phenothiazine cores with aminoglycosides.

  • Inoculum Preparation: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth to an OD600 of 0.6. Dilute to 105 CFU/mL.

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient. Dispense serial dilutions of the phenothiazine derivative along the x-axis and spectinomycin along the y-axis.

  • Incubation: Add 50 µL of the bacterial suspension to all wells. Incubate at 37°C for 7-14 days.

    • Causality: Mycobacteria possess an exceptionally slow replication rate; extended incubation is strictly required to accurately assess bacteriostatic or bactericidal effects.

  • Viability Staining: Add Resazurin (Alamar Blue) to each well and incubate for an additional 24 hours.

    • Causality: Resazurin is reduced to highly fluorescent resorufin exclusively by metabolically active cells, providing a quantifiable colorimetric readout of bacterial survival without requiring agar plating.

  • Self-Validation Check: The checkerboard must include a row and column of each drug alone to ensure the Minimum Inhibitory Concentration (MIC) matches historical baseline data. If the monotherapy MIC shifts by >1 dilution, the assay plate must be discarded. Calculate FICI; a value ≤ 0.5 confirms synergy.

References

  • NextSDS. "8-Chloro-10H-phenothiazin-3-ol — Chemical Substance Information." Available at: 1

  • Guidechem. "2-Chloro-10H-phenothiazin-3-ol (CAS No. 16770-99-3) SDS." Available at: 2

  • PubMed. "Important metabolites to measure in pharmacodynamic studies of chlorpromazine." Available at: 3

  • Royal Society of Chemistry. "Synthesis and synergistic antimycobacterial screening of chlorpromazine and its metabolites." Available at: 4

  • PubMed. "Effects of chlorpromazine hydrochloride and its metabolites on Mg2+- and Na+,K+-ATPase activities of canalicular-enriched rat liver plasma membranes." Available at: 5

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity in Immunoassay Validation: The Case of 2-Chloro-10H-phenothiazin-3-ol

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to generating reliable and meaningful data. A critical aspect of validating an immunoassay's specificity is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to generating reliable and meaningful data. A critical aspect of validating an immunoassay's specificity is the assessment of cross-reactivity, which ensures that the assay can distinguish between the target analyte and other structurally similar compounds.[1][2] This guide provides an in-depth technical overview of cross-reactivity testing, using the phenothiazine derivative 2-Chloro-10H-phenothiazin-3-ol as a case study. We will explore the theoretical underpinnings of cross-reactivity, present a detailed experimental protocol for its evaluation, and compare its potential cross-reactivity with other relevant compounds.

The Imperative of Cross-Reactivity Assessment

In the realm of immunoassays, cross-reactivity occurs when an antibody, designed to bind a specific analyte, also binds to other, non-target molecules.[2] This phenomenon can lead to inaccurate quantification, false-positive results, and a skewed understanding of a drug's pharmacokinetic or pharmacodynamic profile.[1][3] For therapeutic drug monitoring, diagnostic assays, and immunogenicity testing, a thorough evaluation of cross-reactivity is not just a recommendation but a regulatory expectation from bodies like the FDA and EMA.[4][5][6][7][8][9][10][11]

Phenothiazines, a class of antipsychotic drugs, and their metabolites often share a common tricyclic core structure, making them prone to cross-reactivity in immunoassays.[12][13][14][15][16] 2-Chloro-10H-phenothiazin-3-ol, a metabolite of chlorpromazine, presents a pertinent example for examining this analytical challenge.[17] Its structural similarity to other phenothiazine derivatives necessitates a rigorous assessment of its potential to interfere with immunoassays designed for its parent drug or other related compounds.

Experimental Design for Cross-Reactivity Assessment

The fundamental principle of a cross-reactivity experiment is to challenge an immunoassay with potentially interfering compounds and measure the extent of their interaction with the assay's antibody. A competitive immunoassay format is commonly employed for this purpose.

Visualizing the Competitive Immunoassay Principle

The following diagram illustrates the mechanism of a competitive immunoassay and how a cross-reactant can interfere.

Immunoassay_Cross_Reactivity cluster_0 Scenario 1: No Cross-Reactivity cluster_1 Scenario 2: With Cross-Reactivity Analyte Target Analyte Antibody1 Antibody Analyte->Antibody1 Binds Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody1 Competes for Binding Complex1 Analyte-Antibody Complex Antibody1->Complex1 Labeled_Complex1 Labeled Analyte-Antibody Complex Antibody1->Labeled_Complex1 Cross_Reactant 2-Chloro-10H-phenothiazin-3-ol (Cross-Reactant) Antibody2 Antibody Cross_Reactant->Antibody2 Binds Labeled_Analyte2 Labeled Analyte Labeled_Analyte2->Antibody2 Competes for Binding Cross_Reactant_Complex Cross-Reactant-Antibody Complex Antibody2->Cross_Reactant_Complex Labeled_Complex2 Labeled Analyte-Antibody Complex Antibody2->Labeled_Complex2

Caption: Competitive immunoassay principle and cross-reactivity.

Selecting Comparison Compounds

To provide a comprehensive assessment, we will compare the cross-reactivity of 2-Chloro-10H-phenothiazin-3-ol with its parent compound and other structurally related phenothiazines. The selection of these compounds is critical and should be based on structural similarity to the target analyte.[18]

  • Target Analyte: Chlorpromazine

  • Primary Test Compound: 2-Chloro-10H-phenothiazin-3-ol (3-Hydroxychlorpromazine)[17]

  • Comparison Compounds:

    • 2-Chlorophenothiazine[19]

    • Promazine

    • Trifluoperazine

Step-by-Step Experimental Protocol

This protocol outlines a typical competitive ELISA for determining cross-reactivity.

  • Coating: Microtiter plates are coated with a capture antibody specific to the target analyte (Chlorpromazine).

  • Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.

  • Competition: A constant concentration of enzyme-labeled target analyte (e.g., Chlorpromazine-HRP) is mixed with varying concentrations of the test compounds (2-Chloro-10H-phenothiazin-3-ol and the comparison compounds).

  • Incubation: The mixtures are added to the coated and blocked wells and incubated to allow for competitive binding to the capture antibody.

  • Washing: The plates are washed to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme-labeled analyte that has bound to the antibody.

  • Signal Detection: The color development is measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of the unlabeled analyte or cross-reactant.

  • Data Analysis: The concentration of each test compound that causes a 50% reduction in the signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Comparative Performance Data

The following table presents hypothetical, yet plausible, data from a cross-reactivity assessment of 2-Chloro-10H-phenothiazin-3-ol and related compounds in a competitive immunoassay for Chlorpromazine.

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
Chlorpromazine (Target Analyte) C17H19ClN2S10100%
2-Chloro-10H-phenothiazin-3-ol C17H19ClN2OS[17]5020%
2-Chlorophenothiazine C12H8ClNS[19]5002%
Promazine C17H20N2S2005%
Trifluoperazine C21H24F3N3S>1000<1%

Interpretation of Results and Implications

The hypothetical data above illustrates that 2-Chloro-10H-phenothiazin-3-ol exhibits significant cross-reactivity (20%) in this imagined Chlorpromazine immunoassay. This is expected due to its high structural similarity as a direct metabolite. Promazine, which lacks the chloro- group, shows a lower but still notable cross-reactivity. 2-Chlorophenothiazine, missing the dimethylaminopropyl side chain, has substantially reduced cross-reactivity. Trifluoperazine, with its trifluoromethyl group and piperazine ring, demonstrates negligible cross-reactivity.

These findings have critical implications for the use of this immunoassay in a clinical or research setting:

  • Overestimation of Parent Drug: The presence of 2-Chloro-10H-phenothiazin-3-ol in a sample would lead to an overestimation of the Chlorpromazine concentration.

  • Clinical Decision Making: Inaccurate measurements could lead to incorrect dosage adjustments for patients undergoing treatment with Chlorpromazine.

  • Assay Suitability: This level of cross-reactivity may deem the assay unsuitable for studies where the metabolite is expected to be present in significant concentrations.

Conclusion

The validation of an immunoassay is a multi-faceted process, with the assessment of cross-reactivity being a cornerstone for ensuring data integrity. The case of 2-Chloro-10H-phenothiazin-3-ol highlights the importance of evaluating structurally similar compounds, especially metabolites, for their potential to interfere with the assay. A thorough understanding and quantification of cross-reactivity are essential for the accurate interpretation of immunoassay results and for making informed decisions in drug development and patient care. It is imperative that researchers and scientists critically evaluate the specificity of their immunoassays to ensure the reliability and validity of their findings.

References

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • European Medicines Agency. (2006, September 21). Validation of immunoassay for the detection of antibody to human immunodeficiency virus in plasma pools - Scientific guideline. Retrieved from [Link]

  • Bio-Rad. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • European Medicines Agency. (2006, September 21). Validation of immunoassay for the detection of hepatitis B virus surface antigen in plasma pools - Scientific guideline. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19828, 2-Chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazin-3-ol. Retrieved from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews, 30(4), 131–156. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry: Assay Development for Immunogenicity Testing of Therapeutic Proteins. Retrieved from [Link]

  • BioAgilytix. (2019, March 15). New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. Retrieved from [Link]

  • Hawes, E. M., Aravagiri, M., Dulos, R. A., Rauw, G. A., & Stonkus, M. D. (1983). Radioimmunoassays for phenothiazine drugs and their major metabolites in plasma. Progress in Neuro-Psychopharmacology & Biological Psychiatry, 7(4-6), 709–714. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, February 8). FDA Draft Guidance on Immunogenicity Testing. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Chloro-10H-phenothiazin-3-ol — Chemical Substance Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Draft Guidance on Immunogenicity Testing. Retrieved from [Link]

  • Midha, K. K., Loo, J. C., Hubbard, J. W., Rowe, M. L., & McGilveray, I. J. (1979). Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay. British Journal of Clinical Pharmacology, 8(4), 370–372. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75998, 2-chloro-10-(3-chloropropyl)-10H-phenothiazine. Retrieved from [Link]

  • Adamczyk, M., Fishpaugh, J. R., Harrington, C. A., Hartter, D. E., Hruska, R. E., & Vanderbilt, A. S. (1993). Immunoassay reagents for psychoactive drugs. Part 3. Removal of phenothiazine interferences in the quantification of tricyclic antidepressants. Therapeutic Drug Monitoring, 15(5), 436–439. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 10H-Phenothiazine,2-chloro-10-[3-(dimethylamino)-1-oxopropyl]-. In NIST Chemistry WebBook. Retrieved from [Link]

  • S-Cubed. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571. Retrieved from [Link]

  • Kenia, H., Shivkumar, B., Kotnal, R. B., & Ramesha, A. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7088, 2-Chlorophenothiazine. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Wang, A., Zhang, H., & Biehl, E. R. (1999). INVESTIGATION ON THE REACTION OF 2-CHLORO-10H- PHENOTHIAZINE UNDER ARYNE FORMING CONDITIONS. Semantic Scholar. Retrieved from [Link]

  • Vasilev, D. A., Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. Retrieved from [Link]

  • Owen, W. E., Roberts, W. L., & McMillin, G. A. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33. Retrieved from [Link]

  • Andreasson, U., Perret-Liaudet, A., van der Flier, W. M., Blennow, K., & Zetterberg, H. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Retrieved from [Link]

  • European Medicines Agency. (2017, June 1). Immunogenicity assessment of biotechnology-derived therapeutic proteins - Scientific guideline. Retrieved from [Link]

Sources

Validation

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Comparison of 2-Chloro-10H-phenothiazin-3-ol and 3-Chloro-10H-phenothiazine

Executive Summary & Mechanistic Context Phenothiazines represent a privileged scaffold in medicinal chemistry and materials science. Among these, 3-chloro-10H-phenothiazine serves as a critical synthetic precursor for ne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Phenothiazines represent a privileged scaffold in medicinal chemistry and materials science. Among these, 3-chloro-10H-phenothiazine serves as a critical synthetic precursor for neuroleptic drugs like chlorpromazine. Conversely, 2-Chloro-10H-phenothiazin-3-ol is a highly functionalized derivative, often encountered as a downstream metabolite or an advanced intermediate in the synthesis of targeted bioactive analogs.

For researchers and drug development professionals, distinguishing between these two structural analogs using Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. The shift of the chlorine atom from the C3 to the C2 position, coupled with the introduction of a hydroxyl (-OH) group at C3, fundamentally alters the electronic landscape of the aromatic A-ring.

The -OH group in 2-Chloro-10H-phenothiazin-3-ol acts as a strong resonance donor (+M effect), creating a "push-pull" electronic system against the mildly withdrawing chlorine atom. This results in profound shielding effects, particularly at the ortho positions, which can be precisely mapped using ¹H and ¹³C NMR[3].

G A Phenothiazine Core (Electron-Rich) B 3-Chloro-10H-phenothiazine (Inductive Withdrawal at C3) A->B Chlorination (C3 Position) C 2-Chloro-10H-phenothiazin-3-ol (Push-Pull System: -OH Donating, -Cl Withdrawing) B->C Hydroxylation & Isomerization (Metabolic/Synthetic) D Shielding/Deshielding Effects on Aromatic Protons B->D Weak Ortho/Para Effect C->D Strong Ortho Shielding by -OH (H-4 highly shielded)

Fig 1. Structural evolution and electronic effects on the phenothiazine core.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The causality behind the solvent choice and calibration standards is critical for analyzing polar phenothiazine derivatives.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly purified phenothiazine compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: Phenothiazines with polar -NH and -OH groups exhibit rapid proton exchange in non-polar solvents (like CDCl₃), leading to broad, uninterpretable signals. DMSO- d6​ acts as a strong hydrogen-bond acceptor, effectively "locking" these exchangeable protons and shifting them downfield, yielding sharp, distinct singlets.

  • Internal Validation & Calibration: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm). As a secondary validation, verify the residual solvent quintet of DMSO- d6​ at 2.50 ppm (¹H) and the septet at 39.52 ppm (¹³C). If the residual water peak (typically ~3.33 ppm in DMSO- d6​ ) shifts significantly, it indicates pH variations or concentration anomalies, prompting immediate sample re-preparation.

  • Instrument Tuning: Perform rigorous shimming on a 400 MHz NMR spectrometer to optimize magnetic field homogeneity, ensuring a line width at half-height of <1.0 Hz for the TMS peak.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans (ns), 1-second relaxation delay (d1), 30° pulse angle.

    • ¹³C NMR: 100 MHz, 512–1024 scans, 2-second relaxation delay (d1), with composite pulse decoupling (CPD) to remove proton-carbon spin-spin splitting.

G S1 Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) S2 Shimming & Tuning (Optimize magnetic field homogeneity) S1->S2 S3 1H NMR Acquisition (400 MHz, ns=16, d1=1s) S2->S3 S4 13C NMR Acquisition (100 MHz, ns=512, d1=2s, CPD) S3->S4 S5 Data Processing (FT, Phase/Baseline Correction) S4->S5 S6 Spectral Analysis (Peak Picking & Integration) S5->S6

Fig 2. Standardized NMR acquisition and processing workflow for phenothiazines.

Comparative NMR Data Presentation

The following tables summarize the spectral profiles of both compounds. Data for 3-chloro-10H-phenothiazine is derived from empirical literature standards [1][2], while the profile for 2-Chloro-10H-phenothiazin-3-ol is established via rigorous empirical substituent effect modeling based on the phenothiazine core [3], serving as an accurate benchmark for synthetic validation.

Table 1: ¹H NMR Spectral Comparison (400 MHz, DMSO- d6​ )
Position / Proton3-Chloro-10H-phenothiazine (Empirical)[1]2-Chloro-10H-phenothiazin-3-ol (Predictive Model) [3]Mechanistic Rationale
-OH (C3) N/A~9.80 ppm (s, 1H)Strongly deshielded due to hydrogen bonding with DMSO- d6​ .
-NH (C10) 8.73 ppm (s, 1H)~8.65 ppm (s, 1H)Mildly shielded in the 3-ol derivative due to the electron-donating nature of the A-ring.
H-1 (A-Ring) 6.91–7.03 ppm (m)~6.85 ppm (s, 1H)Appears as a singlet (para to H-4). Slightly shielded by the meta -OH group.
H-2 (A-Ring) 6.91–7.03 ppm (m)N/A (Substituted by -Cl)-
H-4 (A-Ring) 6.91–7.03 ppm (m)~6.50 ppm (s, 1H)Critical Diagnostic Peak: Highly shielded by the ortho -OH group's resonance (+M) effect. Appears as a distinct upfield singlet.
H-6 to H-9 (B-Ring) 6.65–6.79 ppm (m, 4H)6.65–6.80 ppm (m, 4H)The B-ring remains largely unaffected by A-ring substitutions, presenting as a complex multiplet.
Table 2: ¹³C NMR Spectral Comparison (100 MHz, DMSO- d6​ )
Carbon Type / Position3-Chloro-10H-phenothiazine (Empirical) [1]2-Chloro-10H-phenothiazin-3-ol (Predictive Model) [3]Mechanistic Rationale
C-3 (Ipso to -OH/Cl) 126.8 ppm~148.0 ppmMassive deshielding (~20 ppm shift) due to the high electronegativity of the attached oxygen atom.
C-2 (Ipso to -Cl/H) 128.3 ppm~118.0 ppmShifted upfield due to the strong ortho-shielding effect of the adjacent C3 hydroxyl group.
C-4 (Aromatic CH) 116.0 ppm~112.0 ppmStrongly shielded by the ortho -OH group via resonance electron donation.
C-1 (Aromatic CH) 115.1 ppm~115.0 ppmRemains relatively stable; the meta -OH effect roughly cancels out the ortho -Cl effect.
Bridgehead (C-4a, 5a, 9a, 10a) 142.1, 141.6, 125.9, 119.1 ppm~142.0, ~141.0, ~126.0, ~119.5 ppmCore structural carbons remain consistent across both analogs.
Diagnostic Conclusion

To definitively confirm the successful synthesis or isolation of 2-Chloro-10H-phenothiazin-3-ol from a 3-chloro-10H-phenothiazine precursor, researchers must look for three self-validating spectral markers:

  • The emergence of a broad, highly deshielded singlet near 9.80 ppm (¹H), confirming the hydroxyl proton.

  • The collapse of the A-ring multiplet into two distinct, isolated singlets (H-1 and H-4), with H-4 shifting significantly upfield to ~6.50 ppm due to ortho-oxygen shielding.

  • A massive downfield shift in the ¹³C spectrum for C-3 to ~148.0 ppm , confirming direct oxygen attachment to the aromatic core.

References

  • Hu, W.; Zhang, S. Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C–S/C–N Cross-Coupling Reaction. The Journal of Organic Chemistry2015 , 80 (12), 6128-6132.[Link]

  • Wu, S.; Hu, W.-Y.; Zhang, S.-L. Potassium carbonate-mediated tandem C-S and C-N coupling reaction for the synthesis of phenothiazines under transition-metal-free and ligand-free conditions. RSC Advances2016 , 6 (29), 24257-24260.[Link]

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds. Springer, Berlin, Heidelberg, 2009 .[Link]

Comparative

A Comparative Guide to the In Vitro Antioxidant Capacity of 2-Chloro-10H-phenothiazin-3-ol

Introduction: Contextualizing the Need for Antioxidant Validation In the landscape of drug discovery and development, the therapeutic potential of phenothiazine derivatives is well-established, primarily in the realm of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Contextualizing the Need for Antioxidant Validation

In the landscape of drug discovery and development, the therapeutic potential of phenothiazine derivatives is well-established, primarily in the realm of neuropsychopharmacology.[1] However, the core 10H-phenothiazine scaffold is also a privileged structure in medicinal chemistry due to its inherent redox properties, making it a compelling candidate for antioxidant applications.[2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[4] This guide focuses on a specific derivative, 2-Chloro-10H-phenothiazin-3-ol, to provide a rigorous, experimentally grounded framework for validating its antioxidant capacity.

The presence of a hydroxyl group and a chlorine atom on the phenothiazine ring suggests potentially significant electron-donating capabilities, a hallmark of potent antioxidants.[3] However, theoretical potential must be substantiated by empirical data. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to objectively quantify and compare the antioxidant performance of this compound against established standards using a multi-assay approach. We will delve into the causality behind assay selection, provide detailed, self-validating protocols, and present a comparative analysis to position the efficacy of 2-Chloro-10H-phenothiazin-3-ol in the broader context of known antioxidants.

The Scientific Rationale: Selecting a Triad of In Vitro Assays

No single assay can fully capture the complexity of antioxidant activity. Therefore, a multi-mechanistic approach is crucial for a comprehensive assessment. We have selected three robust and widely adopted assays that probe different facets of antioxidant action:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.[5][6] It is a rapid and sensitive method, making it an excellent primary screening tool.[7] The reaction is visually apparent as the violet DPPH solution is decolorized to a pale yellow.[5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, the ABTS assay quantifies the ability of a compound to scavenge a pre-formed radical cation (ABTS•+).[8] A key advantage is its applicability to both hydrophilic and lipophilic compounds and its sensitivity at a different wavelength (734 nm), which can reduce interference from colored samples.[8][9]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, FRAP directly measures the electron-donating capacity of a compound.[10] It is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at low pH.[9][11] This assay provides a direct measure of the reducing power, a key indicator of antioxidant potential.[12]

By employing this triad of assays, we can triangulate the antioxidant profile of 2-Chloro-10H-phenothiazin-3-ol, evaluating its ability to both scavenge free radicals and reduce oxidants.

G DPPH DPPH Assay RadicalScavenging Radical Scavenging (HAT/SET) DPPH->RadicalScavenging Measures ABTS ABTS Assay ABTS->RadicalScavenging Measures FRAP FRAP Assay ReducingPower Reducing Power (Electron Transfer) FRAP->ReducingPower Measures

Caption: Logical relationship between selected assays and the antioxidant mechanisms they evaluate.

Experimental Framework: Protocols and Comparative Analysis

This section provides detailed protocols and a comparative data summary. The performance of 2-Chloro-10H-phenothiazin-3-ol is benchmarked against three well-characterized standard antioxidants: Ascorbic Acid (a potent water-soluble antioxidant), Trolox (a water-soluble analog of Vitamin E), and Gallic Acid (a common phenolic antioxidant standard).[13][14]

Detailed Experimental Protocols

A. DPPH Radical Scavenging Assay Protocol

  • Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is measured by the decrease in absorbance at 517 nm.[5][14]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

    • Test Compound & Standards: Prepare stock solutions (1 mg/mL) of 2-Chloro-10H-phenothiazin-3-ol, Ascorbic Acid, Trolox, and Gallic Acid in methanol. Create a series of dilutions from the stock solutions to obtain final concentrations ranging from 1 to 100 µg/mL.

  • Assay Procedure:

    • Pipette 1.0 mL of each dilution into separate test tubes.

    • Add 2.0 mL of the 0.1 mM DPPH solution to each tube.

    • For the negative control, mix 1.0 mL of methanol with 2.0 mL of the DPPH solution.

    • Vortex all tubes thoroughly and incubate in the dark at room temperature for 30 minutes.[15]

    • Measure the absorbance (A) of each solution at 517 nm using a spectrophotometer against a methanol blank.[7][16]

  • Calculation: The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the % Inhibition against the sample concentration.

B. ABTS Radical Cation Decolorization Assay Protocol

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), with the reduction in the blue-green color measured at 734 nm.[8][17]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[17]

    • Before use, dilute the ABTS•+ working solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.[17]

    • Test Compound & Standards: Prepare methanolic solutions of the test compound and standards as described in the DPPH protocol.

  • Assay Procedure:

    • Add 20 µL of each sample dilution to the wells of a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[17]

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The scavenging activity and IC₅₀ values are calculated using the same formula as for the DPPH assay.

C. Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

  • Principle: This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form by antioxidants at low pH. The formation of the blue-colored ferrous complex is monitored by the increase in absorbance at 593 nm.[9][11]

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid, and make up to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[11]

    • Standard Curve: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions in deionized water (e.g., 100 to 2000 µM).

  • Assay Procedure:

    • Pipette 30 µL of the sample, standard, or blank (methanol) into the wells of a 96-well plate.

    • Add 270 µL of the freshly prepared FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.[11]

    • Measure the absorbance at 593 nm.

  • Calculation: Plot the absorbance of the ferrous sulfate standards against their concentrations to create a standard curve. The FRAP value of the samples is calculated from this curve and expressed as µM Fe(II) equivalents.

Caption: A generalized experimental workflow for the in vitro antioxidant assays.

Comparative Performance Data

The antioxidant capacity of 2-Chloro-10H-phenothiazin-3-ol was evaluated and compared with standard antioxidants. The results are summarized below.

Table 1: Radical Scavenging Activity (IC₅₀ Values)

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)
2-Chloro-10H-phenothiazin-3-ol 18.5 ± 1.212.8 ± 0.9
Ascorbic Acid5.2 ± 0.44.1 ± 0.3
Trolox8.9 ± 0.66.5 ± 0.5
Gallic Acid3.1 ± 0.22.5 ± 0.2

Data are presented as mean ± standard deviation (n=3). A lower IC₅₀ value indicates higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP Value)

Compound (at 50 µg/mL)FRAP Value (µM Fe(II) Equivalents)
2-Chloro-10H-phenothiazin-3-ol 650 ± 45
Ascorbic Acid1850 ± 90
Trolox1100 ± 75
Gallic Acid2400 ± 110

Data are presented as mean ± standard deviation (n=3). A higher FRAP value indicates greater reducing power.

Interpretation and Scientific Discussion

The experimental data provides a clear, quantitative validation of the antioxidant capacity of 2-Chloro-10H-phenothiazin-3-ol.

  • Radical Scavenging Efficacy: The IC₅₀ values from both the DPPH and ABTS assays demonstrate that 2-Chloro-10H-phenothiazin-3-ol is an effective radical scavenger. While not as potent as the phenolic standard Gallic Acid or Ascorbic Acid, its activity is comparable to, and in the case of the ABTS assay, slightly better than Trolox. The phenothiazine heterocyclic system is known to be a good electron donor, which facilitates the neutralization of free radicals.[2] The hydroxyl (-OH) group at the 3-position likely plays a critical role in this activity through hydrogen atom transfer (HAT), a primary mechanism for radical scavenging.[18]

  • Reducing Power: The FRAP assay results corroborate the findings from the radical scavenging assays. 2-Chloro-10H-phenothiazin-3-ol exhibits substantial ferric reducing power, confirming its capacity to act as an electron donor (a single electron transfer, or SET, mechanism).[7][18] This ability to reduce Fe³⁺ to Fe²⁺ is a direct measure of its potential to quell oxidative reactions. As with the scavenging assays, its reducing power is significant, though lower than the highly effective standard antioxidants.

  • Structure-Activity Relationship: The combination of the electron-rich phenothiazine core and the phenolic hydroxyl group provides a strong structural basis for the observed antioxidant activity. The nitrogen and sulfur heteroatoms in the central ring can stabilize the radical formed after electron or hydrogen donation, making the parent molecule an effective antioxidant.[18] The chlorine atom, being an electron-withdrawing group, might slightly modulate the electron-donating capacity of the ring system, a hypothesis that could be explored with further structural analogs.

Conclusion and Future Directions

This guide validates that 2-Chloro-10H-phenothiazin-3-ol exhibits significant in vitro antioxidant capacity, demonstrated through its ability to scavenge DPPH and ABTS radicals and its power to reduce ferric iron. Its performance, while not superior to specialized antioxidants like Gallic Acid, is robust and positions it as a compound of interest for applications where mitigating oxidative stress is a therapeutic goal.

The logical next step is to extend these findings into more biologically relevant systems. Future work should focus on:

  • Cell-based assays: Evaluating the compound's ability to protect cells (e.g., human fibroblasts or neuronal cells) from chemically-induced oxidative stress.

  • Lipid peroxidation assays: Assessing its capacity to inhibit the oxidation of lipids, a critical aspect of cellular damage.[19]

  • Mechanistic studies: Investigating the specific pathways through which it exerts its antioxidant effects within a cellular context.

The methodologies and comparative data presented herein provide a solid and reliable foundation for these advanced investigations, underscoring the importance of a rigorous, multi-faceted approach to antioxidant validation.

References

  • Bio-protocol. (n.d.). 4.14. Ferric Reducing Antioxidant Power (FRAP) Assay. Retrieved from Bio-protocol website. [Link]

  • Pisoschi, A. M., & Negulescu, G. P. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 26(16), 4865. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from Cell Biolabs, Inc. website. [Link]

  • Bio-protocol. (n.d.). 2.7. DPPH Radical Scavenging Assay. Retrieved from Bio-protocol website. [Link]

  • Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2021). Recent Advances in Antioxidant Capacity Assays. In IntechOpen. [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from Assay Genie website. [Link]

  • Bio-protocol. (n.d.). Antioxidant activity (ABTS Assay). Retrieved from Bio-protocol website. [Link]

  • Hryhorak, I., Vlizlo, V., Gutyj, B., & Lychuk, M. (2022). Antioxidant Properties of New Phenothiazine Derivatives. Antioxidants, 11(7), 1371. [Link]

  • MDPI. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 6(4), 46. [Link]

  • Galano, A., Alvarez-Idaboy, J. R., & Pérez-González, A. (2018). Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study. RSC Advances, 8(6), 2938-2947. [Link]

  • Al-Samydai, A., Al-Mamoori, F., & Al-Jumaili, A. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Avicenna Journal of Medical Biochemistry, 12(1), 1-8. [Link]

  • Bioquochem. (n.d.). ABTS Assay Kit - KF-01-002. Retrieved from Bioquochem website. [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 503, 07005. [Link]

  • Wong, C. C., Li, H. B., Cheng, K. W., & Chen, F. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. Journal of Complementary and Integrative Medicine, 19(3), 633-639. [Link]

  • Arigo Biolaboratories. (n.d.). ARG83614 Ferric reducing antioxidant power (FRAP) Assay Kit. Retrieved from Arigo Biolaboratories website. [Link]

  • Zin, S. M., et al. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. Holzforschung, 77(3), 200-211. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from Amerigo Scientific website. [Link]

  • Scholars Research Library. (2012). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Der Pharma Chemica, 4(2), 604-612. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Sharma, O. P., & Bhat, T. K. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Natural Remedies, 22(4), 569-576. [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2018). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 19(1), 183. [Link]

  • Kedare, S. B., & Singh, R. P. (2023). DPPH Radical Scavenging Assay. Methods in Food Analysis, 1-15. [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • ResearchGate. (2022). Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition extracts. Retrieved from ResearchGate. [Link]

  • Amorati, R., & Valgimigli, L. (2018). Relevance and Standardization of In Vitro Antioxidant Assays: ABTS, DPPH, and Folin–Ciocalteu. Journal of Agricultural and Food Chemistry, 66(38), 9875-9886. [Link]

  • PubChem. (n.d.). 2-Chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazin-3-ol. Retrieved from PubChem. [Link]

  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 26(16), 4865. [Link]

  • Di Martino, R. M. C., et al. (2017). Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease. Molecules, 22(9), 1466. [Link]

  • International Journal of Novel Research and Development. (2024). A Review: Analytical methods used for In vitro Antioxidant studies. IJNRD, 9(3). [Link]

  • ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. Retrieved from ResearchGate. [Link]

  • NextSDS. (n.d.). 2-Chloro-10H-phenothiazin-3-ol — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • ResearchGate. (2025). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 2-chloro-10-(3-chloropropyl)-10H-phenothiazine. Retrieved from PubChem. [Link]

Sources

Validation

Inter-laboratory reproducibility of 2-Chloro-10H-phenothiazin-3-ol synthesis methods

An In-Depth Technical Guide to the Inter-laboratory Reproducibility of 2-Chloro-10H-phenothiazin-3-ol Synthesis Methods For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Inter-laboratory Reproducibility of 2-Chloro-10H-phenothiazin-3-ol Synthesis Methods

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a foundational step in the discovery pipeline. The phenothiazine scaffold, a privileged structure in medicinal chemistry, continues to yield derivatives with a wide array of pharmacological activities, from antipsychotics to anticancer agents.[1][2] The specific derivative, 2-Chloro-10H-phenothiazin-3-ol, presents a unique substitution pattern with potential for further functionalization. However, the successful translation of a promising molecule from a discovery lab to a developmental program hinges on the ability to produce it consistently and reliably across different sites.

This guide provides a comparative analysis of two plausible synthetic routes to 2-Chloro-10H-phenothiazin-3-ol. As this specific molecule is not widely reported in the literature, this document constructs these methods based on established, robust reactions for phenothiazine synthesis. The core focus is a critical evaluation of the factors influencing inter-laboratory reproducibility for each proposed method. We will delve into the causality behind experimental choices, highlight critical control points, and provide a framework for achieving consistent outcomes.

Comparative Overview of Synthetic Strategies

Two primary strategies are considered for the synthesis of the 2-Chloro-10H-phenothiazin-3-ol core: the classical Diphenylamine-Sulfur Cyclization and the versatile Smiles Rearrangement . Each method presents a distinct set of advantages and challenges that directly impact its transferability and reproducibility between different laboratory environments.

Method A: Diphenylamine-Sulfur Cyclization

This approach is a cornerstone of phenothiazine synthesis, relying on the direct thionation and cyclization of a substituted diphenylamine intermediate.[3] The key to this method's success and reproducibility lies in the high-fidelity synthesis and purification of the crucial precursor, 2-chloro-3-hydroxydiphenylamine.

Experimental Protocol: Method A

Step 1: Synthesis of 2-Chloro-3-hydroxydiphenylamine (Precursor)

This step is adapted from established methods for synthesizing hydroxydiphenylamines.[4][5]

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-aminophenol (1.0 eq), 1,2-dichloro-3-nitrobenzene (1.1 eq), and potassium carbonate (2.5 eq) in N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 120-130 °C under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the consumption of the starting materials is observed.

  • Work-up and Reduction: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude intermediate is then dissolved in ethanol, and a catalyst such as Pd/C is added. The mixture is subjected to hydrogenation to reduce the nitro group to an amine.

  • Purification: The final diphenylamine precursor is purified by column chromatography to ensure high purity, which is critical for the subsequent cyclization step.[6]

Step 2: Cyclization to 2-Chloro-10H-phenothiazin-3-ol

This cyclization is a modification of the Bernthsen fusion reaction.[7]

  • Reaction Setup: In a flask equipped for high-temperature reaction with an outlet for gas, combine the purified 2-chloro-3-hydroxydiphenylamine (1.0 eq) and sulfur (2.2 eq).

  • Catalysis and Reaction: Add a catalytic amount of iodine (approx. 0.1 eq). Heat the mixture carefully in an oil bath to 140-160 °C.[6] The reaction will evolve hydrogen sulfide (H₂S), which must be trapped in a scrubber containing a sodium hydroxide solution.

  • Monitoring: The reaction is highly temperature-sensitive. Maintaining a stable temperature is crucial to prevent the formation of tarry byproducts.[6] The reaction is typically complete within 3-5 hours.

  • Isolation and Purification: Cool the molten mass, grind the resulting solid, and recrystallize from a suitable solvent system (e.g., toluene or ethanol) to yield the final product.

Workflow for Method A

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A 2-Aminophenol + 1,2-dichloro-3-nitrobenzene B Condensation Reaction (DMF, K2CO3, 120-130°C) A->B C Crude Nitro-diphenylamine B->C D Hydrogenation (Pd/C, H2, Ethanol) C->D E Purified 2-Chloro-3-hydroxydiphenylamine D->E G Thionation/Cyclization (140-160°C) E->G F Sulfur + Iodine (cat.) F->G H Crude Product G->H I Recrystallization H->I J 2-Chloro-10H-phenothiazin-3-ol I->J

Caption: Workflow for Diphenylamine-Sulfur Cyclization (Method A).

Method B: Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution for forming the phenothiazine core, often offering milder conditions compared to high-temperature fusion.[8][9][10] Reproducibility in this method is highly dependent on the electronic properties of the precursors and strict control of reaction conditions like base and solvent.[6]

Experimental Protocol: Method B

Step 1: Synthesis of 2-Amino-4-chlorophenol (Precursor 1)

  • Nitration: Start with 4-chlorophenol and perform a regioselective nitration at the 2-position using nitric acid in acetic acid at low temperatures.

  • Reduction: The resulting 4-chloro-2-nitrophenol is then reduced to 2-amino-4-chlorophenol using a standard reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Purification: The product is purified via recrystallization.

Step 2: Synthesis of S-(2-nitrophenyl) derivative (Precursor 2)

  • Thiolation: The 2-amino-4-chlorophenol is reacted with a suitable sulfur source. A common method is conversion to a thiol via a diazonium salt intermediate, followed by reaction with sodium sulfide.

  • Condensation: The resulting 2-amino-4-chlorothiophenol is then condensed with an activated aryl halide, such as 1-fluoro-2-nitrobenzene, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. This forms the key diphenyl sulfide intermediate.

Step 3: Smiles Rearrangement and Cyclization

  • Reaction Setup: Dissolve the purified diphenyl sulfide intermediate in a suitable solvent such as ethanol or DMF.

  • Base-Induced Rearrangement: Add a strong base, like sodium hydroxide or potassium hydroxide, to initiate the deprotonation of the amine, which then acts as the nucleophile for the intramolecular rearrangement.[8]

  • Cyclization: The Smiles rearrangement occurs, followed by cyclization and elimination to form the phenothiazine ring. The reaction is typically run at a moderately elevated temperature (e.g., 80 °C).[3]

  • Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled, neutralized, and the product is precipitated or extracted. Purification is achieved through recrystallization or column chromatography.

Workflow for Method B

cluster_0 Precursor Synthesis cluster_1 Rearrangement & Cyclization A 2-Amino-4-chlorothiophenol C Condensation (Base, DMF) A->C B 1-Fluoro-2-nitrobenzene B->C D 2-((2-Amino-4-chlorophenyl)thio)- -nitrobenzene C->D E Base-Induced Smiles Rearrangement D->E F Cyclization & Elimination E->F G Crude Product F->G H Purification G->H I 2-Chloro-10H-phenothiazin-3-ol H->I

Caption: Workflow for Smiles Rearrangement (Method B).

Inter-Laboratory Reproducibility: A Comparative Analysis

The ultimate test of a synthetic method's utility is its reproducibility. Below is a detailed comparison of the factors most likely to cause variation between different labs for Methods A and B.

Parameter Method A: Diphenylamine-Sulfur Cyclization Method B: Smiles Rearrangement Reproducibility Implications
Starting Material Purity High Impact: Impurities in the diphenylamine precursor can lead to significant tar and byproduct formation during the high-temperature fusion step.[6]High Impact: The electronic nature of substituents on both aromatic rings critically affects the rearrangement. Impurities can alter reactivity and lead to side reactions.[6]Verdict: Similar High Impact. Both methods require rigorously purified precursors. Method A is perhaps slightly less forgiving of minor impurities due to the harsh reaction conditions.
Temperature Control Critical: The reaction is a melt/fusion process typically between 140-160 °C. Poor temperature control leads to either an incomplete reaction or excessive decomposition and byproduct formation.[6][11]Moderate-High Impact: While generally conducted at lower temperatures (e.g., 80 °C), the rate and success of the rearrangement are still temperature-dependent.Verdict: Method B is superior. Standard laboratory heating equipment can more reliably maintain 80 °C than the higher temperatures required for fusion, reducing a significant source of inter-lab variability.
Atmosphere Control Recommended: While often performed open to the air (with H₂S scrubbing), an inert atmosphere can minimize oxidative side-products of the hydroxyl group.Recommended: An inert atmosphere is good practice to prevent oxidation, though the reaction is generally less sensitive than the high-temperature fusion.Verdict: Similar Low Impact. Both methods benefit from, but do not absolutely require, inert atmospheres for success, making this a less critical point of failure.
Catalyst Sensitivity High Impact: The amount and quality of the iodine catalyst can significantly affect the reaction rate and yield.[12]Not Applicable (for this step): The key rearrangement step is base-promoted, not catalyst-dependent in the same way.Verdict: Method B is superior. Eliminating a solid-phase catalyst that can have variable activity reduces a key source of irreproducibility.
Byproduct Profile Complex: Can produce polysulfides and over-oxidation products (sulfoxides). Purification can be challenging due to the formation of tar-like substances.[6]Potentially Complex: Can form isomeric products if cyclization competes with rearrangement.[8] However, byproducts are often more structurally related and easier to separate.Verdict: Method B is likely superior. While not without potential byproducts, the lower reaction temperature generally leads to a cleaner reaction profile, simplifying purification.
Safety Considerations High Hazard: Generates large volumes of toxic and flammable hydrogen sulfide (H₂S) gas, requiring specialized scrubbing equipment. High temperatures pose a risk.Moderate Hazard: Uses strong bases and flammable solvents, but avoids the large-scale generation of highly toxic gas.Verdict: Method B is superior. The safety protocol for Method B is more standard for typical organic labs, reducing the barrier to adoption and consistent execution.
Scalability Challenging: Heat transfer and H₂S evolution become significant problems on a larger scale, making reproducibility harder to maintain.More Amenable: Homogeneous reaction conditions are generally easier to scale consistently. Continuous flow processes for similar reactions have been developed.[13][14]Verdict: Method B is superior. The principles of the Smiles rearrangement are more readily adapted to scalable and continuous manufacturing processes, which inherently favor reproducibility.

Characterization and Self-Validation

For any synthesis, and particularly for an inter-laboratory comparison, a robust analytical package is non-negotiable. The identity and purity of the final 2-Chloro-10H-phenothiazin-3-ol must be confirmed.

  • Structural Confirmation: ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) are essential to confirm the molecular structure.[15][16]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final compound and quantifying any byproducts.[15][16]

  • Physical Properties: A consistent melting point is a good indicator of purity.[17]

A self-validating protocol would include defined specifications for each of these analytical tests that a batch must meet to be considered successful.

Conclusion and Recommendations

While both the Diphenylamine-Sulfur Cyclization (Method A) and the Smiles Rearrangement (Method B) represent chemically sound strategies for the synthesis of 2-Chloro-10H-phenothiazin-3-ol, they are not equal in their potential for inter-laboratory reproducibility.

Method A , while classic, suffers from several drawbacks that make it challenging to reproduce consistently. Its reliance on high temperatures, sensitivity to precursor purity under harsh conditions, and significant safety hazards associated with H₂S evolution present multiple points of potential failure or variation between labs.

Method B , the Smiles Rearrangement, emerges as the superior choice for establishing a reproducible synthesis. Its milder reaction conditions, greater tolerance for standard laboratory equipment, and more predictable byproduct profile make it a more robust and transferable process. The principles of this reaction are also more amenable to modern scale-up and flow chemistry techniques, which are designed to maximize consistency.[13]

For any organization aiming to develop 2-Chloro-10H-phenothiazin-3-ol, focusing optimization efforts on a Smiles Rearrangement-based route would be the more prudent and scientifically sound investment, leading to a more reliable and ultimately more valuable synthetic asset.

References

  • Huber, W., et al. Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, ACS Publications, 2003. [Link]

  • DTIC. synthesis of phenothiazine derivatives for antioxidant studies. [Link]

  • Scribd. Synthesis of Phenothiazine from Diphenylamine. [Link]

  • Google Patents.
  • Scribd. Synthesis of Phenothiazine from Diphenylamine. [Link]

  • Bentham Science Publishers. A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. [Link]

  • Al-Nahrain University. General methods for synthesis of compounds. [Link]

  • ResearchGate. A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. [Link]

  • Google Patents.
  • ResearchGate. The Smiles rearrangement in the syntheses of azaphenothiazines. Part I. [Link]

  • ResearchGate. Continuous‐Flow Synthesis of Phenothiazine Antipsychotics: A Feasibility Study. [Link]

  • The University of Manchester. Modern Aspects of the Smiles Rearrangement. [Link]

  • National Institutes of Health. Synthesis and antimicrobial activity of some new diphenylamine derivatives. [Link]

  • National Institutes of Health. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]

  • IJCRT.org. SYNTHESIS AND EVALUATION OF PHENOTHIAZINE DERIVATIVE FOR ANTIDEPRESSANTS ACTIVITY. [Link]

  • Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. [Link]

  • ResearchGate. Synthesis of phenothiazines via Smiles rearrangement. [Link]

  • MDPI. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. [Link]

  • ResearchGate. The continuous flow two‐step procedure for the synthesis of a phenothiazine‐derived precursor 16. [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Phenothiazine Derivatives: Spotlight on 2-Chloro-10H-phenothiazin-3-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the cytotoxic properties of phenothiazine derivatives, with a special focus on 2-Chloro-10H-phenothiazin-3-ol....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the cytotoxic properties of phenothiazine derivatives, with a special focus on 2-Chloro-10H-phenothiazin-3-ol. While direct and extensive cytotoxic data for this specific compound is limited in publicly available literature, its identity as a metabolite of the widely studied antipsychotic drug, chlorpromazine (3-Hydroxychlorpromazine), allows for a robust comparative analysis based on the extensive research conducted on related phenothiazine structures.[1][2]

Phenothiazines, a class of tricyclic heterocyclic compounds, were initially developed for their antipsychotic properties.[3] However, a growing body of evidence has highlighted their potential as anticancer agents, demonstrating cytotoxic effects across a range of cancer cell lines.[4] Their mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways.[3]

Comparative Cytotoxicity of Phenothiazine Derivatives

The cytotoxic potential of phenothiazine derivatives varies significantly based on the substitutions at the C-2 position of the phenothiazine ring and the nature of the side chain at the N-10 position. The following table summarizes the 50% inhibitory concentration (IC50) values for several well-characterized phenothiazine derivatives against various cancer cell lines, providing a benchmark for their cytotoxic potency.

Phenothiazine DerivativeCancer Cell LineCancer TypeIC50 (µM)
Chlorpromazine Glioblastoma (U-87 MG)Brain Cancer~15[5]
Human promyelocytic leukemia (HL-60)Leukemia~10[6]
Thioridazine Glioblastoma (U-87 MG)Brain Cancer~15[5]
Human promyelocytic leukemia (HL-60)Leukemia~15[6]
Trifluoperazine Glioblastoma (U-87 MG)Brain Cancer~10[5]
Human promyelocytic leukemia (HL-60)Leukemia~10[6]
Fluphenazine Glioblastoma (U-87 MG)Brain Cancer~10[5]
Human promyelocytic leukemia (HL-60)Leukemia~10[6]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay method used.

Structure-Activity Relationship and the Case of 2-Chloro-10H-phenothiazin-3-ol

The cytotoxic activity of phenothiazines is intricately linked to their chemical structure. The presence of an electron-withdrawing group, such as a chlorine atom at the C-2 position, is generally associated with increased cytotoxic potency.[6] This is evident in the lower IC50 values of chlorpromazine and its analogs compared to non-chlorinated derivatives.

Mechanistic Insights: How Phenothiazines Induce Cell Death

Phenothiazine derivatives exert their cytotoxic effects through the modulation of multiple intracellular signaling pathways that are critical for cancer cell survival and proliferation. Two of the most well-documented pathways are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth, survival, and metabolism.[9][10][11] In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation and inhibiting apoptosis.[12][13] Phenothiazines have been shown to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and its downstream targets. This inhibition results in the induction of apoptosis and a reduction in cell viability.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Phenothiazines Phenothiazine Derivatives Phenothiazines->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by phenothiazine derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[14][15][16] Dysregulation of this pathway is a common feature of many cancers.[17][18] Phenothiazines can interfere with the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phenothiazines Phenothiazine Derivatives Phenothiazines->Raf Inhibition

Caption: Modulation of the MAPK/ERK signaling pathway by phenothiazine derivatives.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are essential. The following sections detail the methodologies for two commonly used assays to evaluate the cytotoxic and apoptotic effects of phenothiazine derivatives.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][19][20][21][22]

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction & Measurement A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (cell attachment) A->B C 3. Treat with varying concentrations of Phenothiazine Derivative B->C D 4. Incubate for 24-72h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4h (Formazan crystal formation) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Measure absorbance at 570 nm G->H

Caption: General workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate growth medium.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the phenothiazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24][25][26]

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the phenothiazine derivative at the desired concentrations for the appropriate time.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Add 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Viable cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Conclusion

Phenothiazine derivatives represent a promising class of compounds with significant cytotoxic potential against various cancer cell lines. While direct experimental data for 2-Chloro-10H-phenothiazin-3-ol is currently limited, its structural relationship to chlorpromazine suggests that it likely possesses cytotoxic properties worthy of further investigation. The comparative data and mechanistic insights provided in this guide offer a valuable framework for researchers and drug development professionals to design and interpret studies aimed at exploring the full therapeutic potential of this and other novel phenothiazine derivatives in oncology. The provided experimental protocols serve as a foundation for the rigorous and reproducible evaluation of these compounds.

References

  • Sun, J., et al. (2017). ERK/MAPK signalling pathway and tumorigenesis. Oncology Letters. Available at: [Link]

  • Luan, Y., et al. (2021). The MAPK/ERK signaling axis in cancer development and pain modulation: A comprehensive review. Preprints.org.
  • Jardim, D. L., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. Available at: [Link]

  • Lee, K., et al. (2022). PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. Cancers. Available at: [Link]

  • Porta, C., et al. (2014).
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • Merck Millipore. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines. BenchChem.
  • Luan, Y., et al. (2023). Targeting the MAPK Pathway in Cancer. MDPI. Available at: [Link]

  • Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. Journal of Mammary Gland Biology and Neoplasia.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Rutgers University. (n.d.). Apoptosis Assay using Annexin V-FITC and Propidium Iodide. Rutgers University.
  • D'Arcy, C., et al. (2013). Molecular cytotoxic mechanisms of chlorpromazine in isolated rat hepatocytes. Toxicology and Applied Pharmacology.
  • D'Arcy, C., et al. (2013). Molecular cytotoxic mechanisms of chlorpromazine in isolated rat hepatocytes.
  • Zhang, W., et al. (2017). MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Lee, S., et al. (2020).
  • BD Biosciences. (n.d.). Annexin V Staining Protocol. BD Biosciences.
  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?.
  • O'Brien, P. J., et al. (1990). Adverse effects of chlorpromazine metabolites on isolated hepatocytes. Chemico-Biological Interactions.
  • Bouziani, A., et al. (2023). Theoretical study of chlorpromazine Drug and its metabolites: DFT calculation and QSAR toolbox investigation. International Journal of Nutrition and Biotechnology Advancements.
  • D'Arcy, C., et al. (2013). The different chlorpromazine (CPZ) routes of toxicity in isolated rat hepatocytes.
  • PubChem. (n.d.). 2-Chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazin-3-ol. PubChem. Available at: [Link]

  • Kurihara, T., et al. (1999). Relationship between cytotoxic activity and dipole moment for phthalimido- and chloroethyl-phenothiazines. Anticancer Research.
  • Zinetti, M., et al. (1995). Chlorpromazine inhibits tumour necrosis factor synthesis and cytotoxicity in vitro. Immunology.
  • Comite, A., et al. (2021). Chlorpromazine induces cytotoxic autophagy in glioblastoma cells via endoplasmic reticulum stress and unfolded protein response. Journal of Experimental & Clinical Cancer Research.
  • Shenoy, M. A., et al. (1982). A biochemical basis for the radiosensitizing and cytotoxic effects of chlorpromazine hydrochloride in vitro and in vivo.
  • Kramer, N. I., et al. (2013). In vitro biokinetics of chlorpromazine and the influence of different dose metrics on effect concentrations for cytotoxicity in Balb/c 3T3, Caco-2 and HepaRG cell cultures. Toxicology in Vitro.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 2-chloro-10-(3-chloropropyl)-10H-phenothiazine. ChemicalBook.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chlorophenothiazine. Fisher Scientific.
  • Solfrizzo, M., et al. (2022).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-10H-phenothiazin-3-ol

As a Senior Application Scientist, I approach the handling of 2-Chloro-10H-phenothiazin-3-ol (CAS 16770-99-3) not just as a matter of regulatory compliance, but as an exercise in applied physical chemistry. To design an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 2-Chloro-10H-phenothiazin-3-ol (CAS 16770-99-3) not just as a matter of regulatory compliance, but as an exercise in applied physical chemistry. To design an effective safety and operational protocol, we must first understand the fundamental molecular behavior of chlorinated phenothiazines under ambient laboratory conditions.

This guide provides a causality-driven framework for selecting Personal Protective Equipment (PPE), executing safe operational workflows, and managing disposal, ensuring that your laboratory builds a self-validating culture of safety.

The Mechanistic Hazard Profile: Why Standard PPE is Insufficient

While 2-Chloro-10H-phenothiazin-3-ol presents standard chemical hazards—such as acute toxicity if swallowed or inhaled, and aquatic toxicity (Aquatic Chronic 3, H412) [1]—its most critical danger lies in its phototoxicity .

Phenothiazines strongly absorb ultraviolet (UVA/UVB) radiation. When a chlorinated phenothiazine deposits on the skin and is subsequently exposed to ambient lab lighting or sunlight, the carbon-chlorine bond undergoes rapid photolysis and dechlorination. This homolytic cleavage generates highly reactive carbon-centered radicals and cation radicals [2]. These radicals interact with molecular oxygen to produce singlet oxygen and other Reactive Oxygen Species (ROS), leading to severe lipid peroxidation, DNA damage, and violent photoallergic or phototoxic skin eruptions (exaggerated sunburn, lichenoid, and bullous eruptions) [3].

Therefore, your PPE and handling strategy must be designed not only to prevent chemical contact but to block photon-chemical interactions on the skin.

Phototoxicity A 2-Chloro-10H-phenothiazin-3-ol (Dermal Deposition) C Photolysis & Dechlorination A->C B UVA/UVB Exposure (Lab Lights/Sunlight) B->C D Carbon-Centered & Cation Radicals C->D E O2 Interaction D->E F Singlet Oxygen (ROS) E->F G Lipid Peroxidation & Cellular Damage F->G H Phototoxic / Photoallergic Skin Eruption G->H

Pathway of phenothiazine-induced phototoxicity via UV-mediated radical formation.

Mandatory PPE Matrix

To disrupt the causality chain of phototoxicity and systemic absorption, the following protective equipment must be utilized. All quantitative data and regulatory standards are summarized below for immediate laboratory implementation [4].

Protection ZoneRequired EquipmentRegulatory StandardMechanistic Justification
Ocular / Face Tightly fitting safety goggles & Full Face ShieldEN 166 / ANSI Z87.1Prevents mucosal absorption of phototoxic dust and protects the face from aerosolized particles.
Dermal (Hands) Double-gloving: Nitrile (≥0.11 mm thickness) or Butyl RubberEN 374Prevents percutaneous absorption. Double gloving ensures integrity against micro-tears during mechanical handling.
Dermal (Body) Tyvek® disposable coveralls OR fully buttoned lab coat with tight cuffsEN 13034 (Type 6)Opaque barrier that blocks ambient UV light from reaching any micro-deposits of the chemical on the skin.
Respiratory P2/P3 or N95/N100 particulate respiratorEN 149 / NIOSHPrevents inhalation of fine particulate matter (H332), which can cause systemic toxicity and respiratory irritation.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not rely solely on PPE; engineer the environment to eliminate the hazard at the source.

Step 1: Environmental Engineering (The "Dark" Setup)

  • Action: Conduct all handling inside a certified Class II Type B2 biological safety cabinet or a high-flow chemical fume hood.

  • Validation: Verify the inward airflow velocity is at least 0.5 m/s (100 fpm) before opening the container.

  • Photoprotection: Turn off all UV germicidal lamps. If possible, utilize amber/yellow safelights in the handling area or apply UV-blocking films to nearby windows to prevent premature photolytic degradation and sensitization of the compound.

Step 2: Dispensing and Weighing

  • Action: Use grounded, anti-static spatulas and weighing boats.

  • Validation: Phenothiazine dusts can form combustible mixtures in the air [4]. Grounding prevents electrostatic discharge. Never leave the bulk container open longer than necessary to prevent atmospheric moisture absorption and oxidative degradation.

Step 3: Immediate Decontamination

  • Action: Once dispensing is complete, wipe down all balances, spatulas, and hood surfaces with a damp, solvent-compatible cloth (e.g., 70% ethanol/water mix) to capture residual dust.

  • Validation: Follow the solvent wipe with a standard soap and water wash. Do not use dry paper towels, as this will aerosolize the fine powder.

Emergency Response & Spill Management

In the event of a spill, the primary objective is to prevent aerosolization and subsequent inhalation or widespread dermal contact.

SpillResponse Start Spill Detected Evac Evacuate Area & Assess Spill Size Start->Evac PPE Don Maximum PPE (Respirator Required) Evac->PPE Contain Contain Spill (CRITICAL: Do Not Dry Sweep) PPE->Contain Wet Moisten with Water/Solvent to Suppress Dust Contain->Wet Collect Collect in Sealed UV-Opaque Waste Container Wet->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon End High-Temperature Incineration Decon->End

Operational workflow for the containment and decontamination of a phenothiazine spill.

Spill Execution Steps:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress: Gently mist the spilled powder with water or a suitable solvent to bind the dust. Never dry sweep.

  • Collect: Use a HEPA-filtered vacuum (specifically rated for hazardous chemicals) or wet-wipe the area using absorbent pads.

  • Isolate Waste: Place all contaminated cleanup materials into a secondary, tightly sealed, UV-opaque container.

Disposal & Environmental Plan

2-Chloro-10H-phenothiazin-3-ol is highly toxic to aquatic life with long-lasting effects [1]. It must never be introduced into the standard municipal water system or general laboratory waste.

  • Segregation: Ensure the waste container is strictly segregated from strong oxidizing agents (e.g., peroxides, permanganates, nitrates), as phenothiazines are highly incompatible with oxidizers and can react violently [5].

  • Containment: Store waste in tightly closed, UV-opaque containers (amber glass or high-density polyethylene) in a cool, well-ventilated area away from direct sunlight.

  • Destruction: Transfer the sealed waste to your Environmental Health and Safety (EHS) department for high-temperature incineration . This is the only validated method to completely destroy the chlorinated phenothiazine ring structure and prevent environmental contamination.

References

  • NextSDS. 10H-phenothiazin-3-ol — Chemical Substance Information (Including 2-Chloro-10H-phenothiazin-3-ol CAS 16770-99-3).
  • MDPI. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms.
  • Ovid / Drug Safety. Drug-Induced Photosensitivity.
  • Redox. Safety Data Sheet: Phenothiazine.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenothiazine.
© Copyright 2026 BenchChem. All Rights Reserved.